6-Amino-2-cyanobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHSEULTWOYIMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556759 | |
| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7724-12-1 | |
| Record name | 6-Amino-1,3-benzothiazole-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-6-amino-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Amino-2-cyanobenzothiazole: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-cyanobenzothiazole (ACBT) is a pivotal heterocyclic building block with significant applications in chemical biology, diagnostics, and drug development. Its unique structure, featuring a reactive cyano group and a versatile amino functionality, makes it a key precursor for the synthesis of luciferin (B1168401) analogues for bioluminescence imaging and a partner in bioorthogonal "click" chemistry reactions. This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to this compound, serving as a comprehensive resource for researchers in the field.
Chemical Properties and Structure
This compound is a yellow to brown solid crystalline substance.[1][2] Its core structure consists of a bicyclic benzothiazole (B30560) system, with an amino group at the 6-position and a nitrile group at the 2-position.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 6-amino-1,3-benzothiazole-2-carbonitrile | [3] |
| Synonyms | 2-Cyano-6-aminobenzothiazole, 6-Amino-2-benzothiazolecarbonitrile | [4] |
| CAS Number | 7724-12-1 | [4] |
| Molecular Formula | C₈H₅N₃S | [3][4] |
| Molecular Weight | 175.21 g/mol | [3][4] |
| Appearance | Yellow to brown solid/crystals | [1][2] |
| Storage | 2-8°C | [1][5] |
Physicochemical Properties
| Property | Value | Notes | Reference |
| Melting Point | Not available | Data for the precursor, 2-chloro-6-nitrobenzothiazole, is 193–194 °C. | |
| Boiling Point | 384.9 ± 34.0 °C | Predicted | [2] |
| pKa | 1.43 ± 0.10 | Predicted | [2] |
| XLogP3 | 1.7 | Computed | [3] |
| Solubility | Not quantitatively determined. | Expected to be soluble in organic solvents like DMSO and DMF. |
Spectroscopic Data
NMR Spectroscopy
The following ¹H and ¹³C NMR data were reported for this compound.
¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.64 | d | 8.7 | H-4 |
| 7.14 | d | 2.3 | H-7 |
| 6.84 | dd | 8.7, 2.4 | H-5 |
| 6.00 | s | - | -NH₂ |
¹³C NMR (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 153.3 | C-7a |
| 149.2 | C-6 |
| 138.3 | C-3a |
| 125.0 | C-4 |
| 124.9 | C-2 |
| 116.5 | C-5 |
| 114.7 | -CN |
| 104.9 | C-7 |
Mass Spectrometry
While experimental mass spectra are not widely published, the expected mass for the protonated molecule is readily calculated.
| Technique | Expected m/z | Species | Reference |
| ESI-MS | 176.0 | [M+H]⁺ | [6] |
Infrared (IR) Spectroscopy
-
N-H stretching (amine): Sharp bands around 3300-3500 cm⁻¹ (primary amines typically show two bands).[7]
-
C≡N stretching (nitrile): A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹.
-
C=N and C=C stretching (aromatic rings): Bands in the 1500-1600 cm⁻¹ region.
-
C-N stretching (aromatic amine): Absorption in the 1250-1360 cm⁻¹ range.
Experimental Protocols
Synthesis of this compound via DABCO-Catalyzed Cyanation
This protocol is adapted from an economical and scalable synthesis method. The overall synthesis is a two-step process starting from 2-chloro-6-nitro-1,3-benzothiazole.
Step 1: Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile
-
To a stirred solution of 2-chloro-6-nitro-1,3-benzothiazole (10.0 g, 46.59 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (748 mg, 6.99 mmol) in acetonitrile (B52724) (1000 mL), slowly add a solution of NaCN (2.40 g, 48.97 mmol) in H₂O (100 mL).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction and proceed with an appropriate aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by filtration through a short silica (B1680970) plug.
Step 2: Synthesis of 6-Amino-1,3-benzothiazole-2-carbonitrile
-
To a suspension of 6-nitro-1,3-benzothiazole-2-carbonitrile (5.00 g, 24.37 mmol) in acetic acid (500 mL), add iron powder (68.05 g, 1218.55 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction mixture with water (1 L) and remove the unreacted iron by filtration through celite.
-
Extract the aqueous solution with ethyl acetate (B1210297) (4 x 500 mL).
-
Wash the combined organic layers with brine (2 x 300 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography on silica gel to yield the final product.
Protocol for Site-Specific Protein Labeling via CBT-Cysteine Click Chemistry
This protocol outlines the general procedure for labeling a protein containing a terminal cysteine residue with a this compound-derivatized probe.
-
Protein Preparation : Dissolve the purified protein containing an N-terminal cysteine in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to a concentration of 1-10 mg/mL.
-
Reduction of Cysteine : To ensure the cysteine thiol is in its reduced, reactive form, add a 10-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate the solution for 30 minutes at room temperature.
-
Labeling Reaction : Prepare a stock solution of the this compound-functionalized probe in a compatible organic solvent (e.g., DMSO). Add the probe to the protein solution at a 5- to 20-fold molar excess. The final concentration of the organic solvent should be kept low (typically <5% v/v) to prevent protein denaturation.
-
Incubation : Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The progress of the reaction can be monitored by LC-MS.
-
Purification : Remove the unreacted probe and byproducts by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with the desired buffer for downstream applications.
-
Characterization : Confirm the successful labeling of the protein by SDS-PAGE (which may show a shift in molecular weight) and/or mass spectrometry to determine the final mass of the labeled protein.
Applications in Bioluminescence Imaging
A primary application of this compound is in the field of bioluminescence imaging (BLI). It serves as a precursor to aminoluciferin, the substrate for firefly luciferase. The "split-luciferin" strategy involves the bioorthogonal reaction between a this compound derivative and a cysteine-containing molecule to generate the active luciferin in situ.
This approach allows for the conditional activation of a bioluminescent signal upon the interaction of the ACBT-probe with a specific biological target containing a cysteine residue, enabling the imaging of various biological processes such as enzyme activity or protein-protein interactions in living cells and organisms.[8]
Safety Information
This compound is classified as hazardous. It is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable chemical tool for researchers. Its well-defined chemical properties and reactivity, particularly in the context of bioluminescence and bioorthogonal chemistry, have established it as a key component in the development of advanced molecular probes and bioconjugates. The detailed synthetic and labeling protocols provided in this guide offer a practical resource for its application in diverse research settings. Further investigation into its physicochemical properties, such as a definitive melting point and quantitative solubility, would be beneficial for the broader scientific community.
References
- 1. 6-氨基-2-氰基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 7724-12-1 CAS MSDS (6-Amino-2-benzothiazolecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
6-Amino-2-cyanobenzothiazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
6-Amino-2-cyanobenzothiazole is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and chemical biology. Its unique structure, featuring an amino group and a cyano group on a benzothiazole (B30560) core, underpins its utility in the synthesis of bioluminescent probes and for bioorthogonal ligations.
| Property | Value | Source |
| CAS Number | 7724-12-1 | [1][2] |
| Molecular Weight | 175.21 g/mol | [1][2] |
| Molecular Formula | C₈H₅N₃S | [1] |
| Synonyms | 2-Cyano-6-aminobenzothiazole, 6-Amino-2-benzothiazolecarbonitrile | [1] |
| Appearance | Crystals | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Protocols
The synthesis of this compound (ACBT) is critical for its application in research and development. While traditional methods exist, a more recent, scalable, and economical approach has been developed.
Economical and Scalable Synthesis using DABCO Catalysis
This method presents an improvement over traditional cyanations that often use toxic reagents and result in low yields.[3][4]
Experimental Protocol:
-
Reaction Setup: A mixture of the starting material, 6-amino-2-chlorobenzothiazole, is prepared.
-
Cyanation: The cyanation is carried out using a suitable cyanide source.
-
Catalysis: 1,4-diazabicyclo[2.2.2]octane (DABCO) is introduced as a catalyst. The use of DABCO is essential for the reaction to proceed under mild conditions.[4]
-
Reaction Conditions: The reaction is typically heated to ensure completion. In the absence of DABCO, no conversion is observed, highlighting the catalyst's crucial role.[4]
-
Workup and Purification: Following the reaction, a standard extractive workup is performed to isolate the crude product.
-
Final Product: The crude product is then purified, typically by crystallization, to yield this compound.
Note: This protocol is a generalized representation. For specific quantities and detailed reaction conditions, refer to the primary literature.
Chemical Reactivity and Applications
The reactivity of this compound is centered around its amino and cyano functional groups, making it a valuable tool for bioconjugation and probe development.
CBT-Cys Click Reaction
A key application of ACBT is its rapid and selective condensation reaction with molecules containing a 1,2-aminothiol group, such as the amino acid cysteine.[5] This bioorthogonal ligation, often termed the "CBT-Cys click reaction," proceeds efficiently under physiological conditions without the need for a catalyst.[5]
Reaction Mechanism:
-
Thioimidate Formation: The thiol group of cysteine performs a nucleophilic attack on the carbon atom of the cyano group in ACBT, leading to the formation of a thioimidate intermediate.[6]
-
Intramolecular Cyclization: The amino group of the cysteine then attacks the imino-carbon in an intramolecular fashion.
-
Product Formation: This is followed by the release of ammonia (B1221849) to form the final, stable thiazoline (B8809763) product.[6] This reaction is fundamental to the in-situ synthesis of luciferin (B1168401) derivatives for bioluminescence imaging.[4]
Applications in Drug Development and Research
The unique reactivity of this compound has led to its use in several advanced applications:
-
Bioluminescence Imaging (BLI): As a precursor to D-aminoluciferin, ACBT is instrumental in the development of bioluminescent probes for in vivo imaging.[4][5]
-
Site-Specific Protein Labeling: The CBT-Cys click reaction allows for the precise labeling of proteins at N-terminal cysteine residues or at sites containing unnatural amino acids with a 1,2-aminothiol group.[4][5]
-
Enzyme Immobilization: The stable linkage formed through the CBT-Cys reaction is utilized for immobilizing enzymes onto various supports.[5]
-
Intracellular Nanostructure Synthesis: The controlled, bioorthogonal nature of the reaction enables the synthesis of polymeric nanostructures within living cells.[5]
Experimental Workflow: Site-Specific Protein Labeling
The following diagram illustrates a typical workflow for labeling a protein of interest using this compound.
Experimental Protocol for Protein Labeling:
A general protocol for labeling a protein with an N-terminal cysteine using 6-amino-CBT involves the following steps:
-
Protein Preparation: The protein of interest, engineered to have an N-terminal cysteine, is purified and prepared in a suitable buffer (e.g., NH₄HCO₃ buffer, pH 8.5).
-
Reagent Preparation: A stock solution of 6-amino-CBT is prepared in an organic solvent such as acetonitrile. A reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often included to prevent disulfide bond formation of the cysteine.
-
Ligation Reaction: The protein solution is mixed with the 6-amino-CBT solution and TCEP. The reaction mixture is then incubated at 37°C for a specific duration, typically 1 hour.[7]
-
Analysis of Labeling Efficiency: The extent of labeling can be determined by techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the mass shift corresponding to the addition of the ACBT molecule.[7]
This technical guide provides a foundational understanding of this compound, its synthesis, reactivity, and key applications. For researchers and professionals in drug development, this compound offers a powerful tool for creating sophisticated biological probes and bioconjugates.
References
- 1. scbt.com [scbt.com]
- 2. This compound 97 7724-12-1 [sigmaaldrich.com]
- 3. Economical and scalable synthesis of this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 4. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis and Purification of 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-cyanobenzothiazole (ACBT) is a pivotal heterocyclic building block with significant applications in the fields of chemical biology, drug discovery, and diagnostics.[1] Its utility as a precursor for D-aminoluciferin in bioluminescence imaging and as a key component in bioorthogonal ligation chemistry underscores the need for efficient and scalable synthetic and purification methodologies.[2][3][4] This technical guide provides a comprehensive overview of the primary synthetic routes to ACBT, detailing experimental protocols and purification strategies. Quantitative data is summarized for comparative analysis, and experimental workflows are visualized to facilitate a deeper understanding of the processes involved.
Introduction
The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The specific functionalization at the 2- and 6-positions of the benzothiazole ring in this compound imparts unique chemical reactivity. The amino group at the 6-position offers a convenient handle for further derivatization, allowing for the attachment of various probes and molecules of interest.[3][4] The cyano group at the 2-position is the key functionality for the condensation reaction with 1,2-aminothiols, such as cysteine, to form a thiazoline (B8809763) ring, a reaction central to its use in bioluminescence and bioconjugation.[1][5]
This guide will focus on two primary synthetic pathways to ACBT: the traditional Sandmeyer-type reaction and a more contemporary, scalable DABCO-catalyzed cyanation.
Synthetic Methodologies
Traditional Synthesis: Sandmeyer-type Cyanation of 6-Amino-2-chlorobenzothiazole (B112346)
The traditional route to ACBT involves the cyanation of 6-amino-2-chlorobenzothiazole.[4][6] This method, while established, often suffers from low and variable yields, sluggish reaction times, and the use of hazardous reagents in high-boiling point solvents, which complicates purification.[4][6]
The general workflow for this traditional synthesis is outlined below:
Experimental Protocol:
A detailed experimental protocol for the traditional synthesis is adapted from literature reports.[4][6]
-
Diazotization and Chlorination: 6-Amino-2-chlorobenzothiazole can be prepared from 2-amino-6-nitrobenzothiazole (B160904) via a Sandmeyer reaction followed by reduction of the nitro group.
-
Cyanation: To a solution of 6-amino-2-chlorobenzothiazole in dimethyl sulfoxide (B87167) (DMSO), an excess of potassium cyanide (KCN) is added. The reaction mixture is heated for several hours.
-
Work-up and Purification: The reaction is typically quenched with water and extracted with an organic solvent. The removal of DMSO can be challenging. Purification is generally achieved by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 6-Amino-2-chlorobenzothiazole | [4][6] |
| Reagents | Potassium Cyanide (KCN), DMSO | [4][6] |
| Typical Yield | 30-50% | [4][6] |
| Purity | Variable, requires extensive purification | [6] |
Economical and Scalable Synthesis: DABCO-Catalyzed Cyanation
To address the shortcomings of the traditional method, an improved synthesis has been developed that is more economical, scalable, and utilizes milder reaction conditions.[2][3][4] This method employs 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the cyanation of a protected 6-aminobenzothiazole (B108611) derivative.
The workflow for this modern approach is depicted below:
Experimental Protocol:
The following protocol is a summary of the scalable synthesis of ACBT.[6]
-
Synthesis of 2-Bromo-6-nitrobenzothiazole: This intermediate is prepared from 2-amino-6-nitrobenzothiazole via a Sandmeyer-type reaction.
-
DABCO-Catalyzed Cyanation: 2-Bromo-6-nitrobenzothiazole is dissolved in a mixture of acetonitrile (B52724) and water. Sodium cyanide (NaCN) and a catalytic amount of DABCO are added, and the reaction is stirred at room temperature.
-
Reduction of the Nitro Group: The resulting 2-cyano-6-nitrobenzothiazole is then reduced to this compound using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Purification: The crude product is purified by recrystallization from a suitable solvent like acetonitrile or ethanol.[6]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-Bromo-6-nitrobenzothiazole | [6] |
| Reagents | NaCN, DABCO, MeCN/H₂O, SnCl₂·2H₂O | [6] |
| Yield of Cyanation | 90% | [6] |
| Overall Yield | 73-82% (from 2-bromo-6-nitrobenzothiazole) | [6] |
| Purity (after recrystallization) | ≥95% | [7] |
Purification of this compound
The final purity of ACBT is critical for its intended applications. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.
Recrystallization
Recrystallization is an effective method for purifying the product from the scalable synthesis.[6]
Protocol:
-
The crude this compound is dissolved in a minimal amount of hot solvent (e.g., acetonitrile or ethanol).
-
The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Column Chromatography
For smaller scale reactions or when impurities are difficult to remove by recrystallization, column chromatography is the preferred method.
Protocol:
-
A silica (B1680970) gel column is prepared using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
-
The crude product is dissolved in a minimal amount of the eluent and loaded onto the column.
-
The column is eluted with the solvent system, and fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
Analytical Data:
| Technique | Expected Result | Reference |
| Melting Point | 193–194 °C | [6] |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.75 (d, J = 2.3 Hz, 1H), 8.38 (dd, J = 9.0, 2.3 Hz, 1H), 8.07 (d, J = 9.0 Hz, 1H) | [6] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 158.9, 154.9, 145.6, 136.6, 123.5, 122.4, 117.8 | [6] |
| HPLC Purity | ≥96.5% | [8] |
Safety Considerations
Both synthetic routes involve the use of highly toxic cyanide salts (KCN or NaCN). These reagents should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols. For instance, unreacted cyanide can be quenched by the addition of an iron(III) chloride solution.[6]
Conclusion
The synthesis and purification of this compound are critical processes for its application in advanced biological research and drug development. While traditional methods exist, the DABCO-catalyzed cyanation offers a more efficient, scalable, and safer alternative. Careful execution of the described protocols and purification techniques will yield high-purity ACBT suitable for the most demanding applications. The provided data and workflows serve as a valuable resource for researchers aiming to prepare this important chemical entity.
References
- 1. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 2. Economical and scalable synthesis of this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Economical and Scalable Synthesis of this compound | Technology Networks [technologynetworks.com]
- 4. BJOC - Economical and scalable synthesis of this compound [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound (≥96.5% (HPLC); 97%) - Amerigo Scientific [amerigoscientific.com]
Spectroscopic Profile of 6-Amino-2-cyanobenzothiazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Amino-2-cyanobenzothiazole, a versatile building block in drug discovery and chemical biology. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Executive Summary
This compound is a key intermediate in the synthesis of various biologically active molecules, including luciferin (B1168401) derivatives used in bioluminescence imaging. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives. This guide presents a consolidation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.
Spectroscopic Data
The structural features of this compound have been elucidated using a combination of spectroscopic techniques. The quantitative data is summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 | d | 8.9 | CH-4 |
| 7.08 | d | 2.2 | CH-7 |
| 6.95 | dd | 8.8, 2.2 | CH-5 |
| 4.14 | s | - | NH₂ |
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 147.8 | C-6 |
| 145.7 | C-7a |
| 138.3 | C-3a |
| 131.2 | C-2 |
| 126.1 | CH-4 |
| 117.8 | CH-5 |
| 113.7 | C≡N |
| 104.0 | CH-7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400 - 3300 | Primary Amine | N-H Stretch |
| 3100 - 3000 | Aromatic | C-H Stretch |
| 2230 - 2210 | Nitrile | C≡N Stretch |
| 1620 - 1580 | Aromatic | C=C Stretch |
| 1500 - 1400 | Aromatic | C=C Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The expected molecular ion peak for this compound is based on its exact mass.
| Parameter | Value |
| Molecular Formula | C₈H₅N₃S |
| Molecular Weight | 175.21 g/mol |
| Exact Mass | 175.020418 Da[1] |
| Predicted Molecular Ion (M⁺) | m/z 175 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure reproducibility.
Synthesis of this compound
The compound can be synthesized via a multi-step process starting from 2-chloro-6-nitrobenzothiazole. The final step involves the reduction of the nitro group to an amine. A detailed, scalable synthesis has been reported in the literature.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 spectrometer.[2] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) and are referenced to the residual solvent peak.[2]
IR Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed. A background spectrum is recorded first, followed by the spectrum of the sample over a range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting ions are analyzed. The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.
Visualization of Spectroscopic Workflow
The logical relationship between the different spectroscopic techniques for the characterization of this compound is illustrated in the diagram below.
Caption: Workflow for the characterization of this compound.
References
In-Depth Technical Guide: Reactivity and Stability of 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Amino-2-cyanobenzothiazole (ACBT) is a heterocyclic building block of significant interest in chemical biology, bioconjugation, and drug discovery.[1] Its utility is primarily derived from the reactivity of its 2-cyano group and the presence of a 6-amino moiety that allows for further functionalization. This technical guide provides a comprehensive overview of the reactivity and stability of ACBT, with a focus on its application in the widely utilized 2-cyanobenzothiazole-cysteine (CBT-Cys) click reaction. This document details the chemical properties, stability under various conditions, and key reactions of ACBT. Detailed experimental protocols and proposed reaction and degradation pathways are also presented to aid researchers in the effective use of this versatile compound.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₈H₅N₃S.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 175.21 g/mol | --INVALID-LINK--[3] |
| CAS Number | 7724-12-1 | --INVALID-LINK-- |
| Appearance | Crystals | --INVALID-LINK-- |
| Purity | ≥96.5% (HPLC) | --INVALID-LINK--[4] |
| InChI Key | ZOHSEULTWOYIMS-UHFFFAOYSA-N | --INVALID-LINK--[3] |
| SMILES | Nc1ccc2nc(sc2c1)C#N | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Stability Profile
Table 2: Stability and Storage Recommendations for this compound
| Condition | Stability Information | Recommendations |
| Temperature | Stable under recommended storage conditions. | Store at 2-8°C. |
| Light | Photodegradation of benzothiazole (B30560) derivatives can occur upon UV irradiation.[5] | Store in a light-protected environment. |
| pH | Prone to hydrolysis under alkaline conditions (pH > 8.0). | Maintain neutral to slightly acidic pH for optimal stability in solution. |
| Oxidation | Incompatible with strong oxidizing agents. | Avoid contact with strong oxidizers. |
| Moisture | Hydrolysis of the cyano group is possible in the presence of water. | Store in a dry, well-ventilated place.[6] |
Reactivity Profile
The reactivity of this compound is centered around its two primary functional groups: the 2-cyano group and the 6-amino group.
The 2-Cyanobenzothiazole-Cysteine (CBT-Cys) Click Reaction
The most prominent reaction of ACBT is the "click" condensation with a 1,2-aminothiol, typically an N-terminal cysteine residue on a peptide or protein.[1] This reaction is rapid, selective, and occurs under physiological conditions without the need for a catalyst, making it a powerful tool for bioconjugation.[1]
The reaction proceeds through a two-step mechanism:
-
Thioimidate Formation: The nucleophilic thiol group of the cysteine attacks the electrophilic carbon of the cyano group on the ACBT molecule, forming a thioimidate intermediate.
-
Intramolecular Cyclization and Elimination: The adjacent amino group of the cysteine then performs an intramolecular attack on the imine carbon of the thioimidate. This is followed by the elimination of ammonia (B1221849) to form a stable thiazoline (B8809763) ring, resulting in the final conjugate.[1]
The rate of the CBT-Cys reaction is pH-dependent, with a significant decrease in the reaction rate observed at lower pH values (e.g., pH 5.0) compared to physiological pH (7.4).
Reactions of the 6-Amino Group
The 6-amino group provides a versatile handle for further derivatization of the ACBT core. It can undergo standard amine reactions, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Amide Bond Formation: Coupling with carboxylic acids, often facilitated by peptide coupling reagents, to form amide bonds.[1] This is particularly useful for attaching ACBT to peptides and other biomolecules.
Experimental Protocols
General Protocol for Protein Labeling via CBT-Cys Ligation
This protocol provides a general guideline for the site-specific labeling of a protein with an N-terminal cysteine residue using a this compound-functionalized probe.
Materials:
-
Protein with an N-terminal cysteine (purified)
-
This compound (ACBT) or ACBT-functionalized probe
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or similar
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Organic co-solvent (optional): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has been stored under reducing conditions, ensure the removal of excess reducing agents like dithiothreitol (B142953) (DTT) by dialysis or size-exclusion chromatography.
-
If necessary, a small amount of a thiol-free reducing agent like TCEP (final concentration 0.1-1 mM) can be added to the reaction mixture to maintain the cysteine in its reduced state.[7]
-
-
Probe Preparation:
-
Prepare a stock solution of the ACBT-functionalized probe in an organic co-solvent such as DMF or DMSO at a concentration of 10-100 mM.
-
-
Labeling Reaction:
-
To the protein solution, add the ACBT-probe stock solution to achieve a final molar excess of the probe (typically 10-50 fold excess relative to the protein). The final concentration of the organic co-solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.[7]
-
-
Purification:
-
Remove the excess unreacted probe by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
-
Characterization:
-
Confirm the successful labeling of the protein by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass increase.
-
The labeling efficiency can be quantified using UV-Vis spectroscopy if the probe has a distinct chromophore.
-
References
- 1. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (≥96.5% (HPLC); 97%) - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Economical and scalable synthesis of this compound [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
The Chemistry of Cysteine Bioconjugation: A Technical Guide to the Reaction of 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction mechanism between 6-Amino-2-cyanobenzothiazole (ACBT) and cysteine residues. This bioorthogonal "click" reaction has emerged as a powerful tool for site-specific protein labeling, imaging, and the development of targeted therapeutics. This document details the underlying chemical principles, provides comprehensive experimental protocols, and presents quantitative data to enable researchers to effectively utilize this versatile bioconjugation strategy.
The Reaction Mechanism: A Tale of Two Cysteines
The reaction between this compound and cysteine is a nuanced process, highly dependent on the position of the cysteine residue within a peptide or protein. The core of the reaction is the interaction between the nucleophilic thiol group of cysteine and the electrophilic cyano group of ACBT.
1.1. Reaction with N-Terminal Cysteine: The Luciferin Transformation
When the cysteine residue is located at the N-terminus of a protein, it possesses a 1,2-aminothiol moiety. This configuration facilitates a rapid, multi-step condensation reaction that culminates in the formation of a stable aminoluciferin (B605428) product, a derivative of the substrate for firefly luciferase. The proposed mechanism is as follows:
-
Nucleophilic Attack: The highly nucleophilic sulfur atom of the cysteine's thiol group attacks the carbon atom of the cyano group on the this compound.
-
Intermediate Formation: This initial attack forms a transient thioimidate intermediate.
-
Intramolecular Cyclization: The proximal amino group of the N-terminal cysteine then attacks the same carbon atom, leading to the formation of a five-membered thiazoline (B8809763) ring.
-
Dehydration: The reaction proceeds with the elimination of an ammonia (B1221849) molecule, resulting in the final, stable aminoluciferin product. Isotope labeling studies have confirmed that the nitrogen atom in the newly formed thiazole (B1198619) ring originates from the amino group of cysteine[1].
1.2. Reaction with Internal Cysteine: Stabilized Adducts
For cysteine residues located within a peptide chain (internal cysteines), the absence of a neighboring amino group alters the reaction pathway. In this scenario, the reaction typically halts after the initial nucleophilic attack of the thiol on the cyano group, forming a stable thioimidate adduct. The stability of this adduct can be significantly influenced by the local amino acid sequence, with surrounding polar and charged residues thought to stabilize the product through non-covalent interactions[2]. While less common, in specific sequence contexts, a proximal lysine (B10760008) residue can act as a surrogate for the N-terminal amine, facilitating a similar cyclization and dehydration cascade.
Quantitative Analysis of the Reaction
The reaction between this compound and cysteine is characterized by its rapid kinetics, a hallmark of "click" chemistry. The reaction rate is, however, sensitive to environmental conditions, most notably pH.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 59.7 M⁻¹s⁻¹ | pH 7.4 | [3] |
| 26.8 M⁻¹s⁻¹ | Not specified, but cited as a key kinetic parameter. | [3] | |
| 17 M⁻¹s⁻¹ | For the ligation between a specific ubiquitin-peptide fusion protein (Ub-CX10R7) and biotin-PEG₄-CBT at pH 7.4, 37°C. | [2] | |
| 9.2 M⁻¹s⁻¹ | For the general reaction of 2-cyanobenzothiazole with a 1,2-aminothiol. | [1] | |
| 9.0 M⁻¹s⁻¹ | pH 6.0 | [3] | |
| 2.7 M⁻¹s⁻¹ | pH 5.0 | [3] | |
| Optimal pH | 7.4 | The reaction rate is significantly higher at physiological pH compared to more acidic conditions. Hydrolysis of CBT can occur at pH > 8. | [2][3] |
| Optimal Temperature | 37°C | The reaction is typically performed at physiological temperature. | [2] |
Experimental Protocols
The following sections provide detailed methodologies for performing and analyzing the reaction between this compound and cysteine-containing peptides or proteins.
3.1. General Reagent Preparation
-
This compound (ACBT) Stock Solution: Prepare a 10 mM stock solution of ACBT in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile. Store at -20°C, protected from light.
-
Cysteine-Containing Peptide/Protein Solution: Dissolve the lyophilized peptide or protein in an appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4 or 50 mM Ammonium Bicarbonate, pH 7.4-8.5). The final concentration will depend on the specific experiment. For proteins, purification is often achieved through affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Tris(2-carboxyethyl)phosphine (TCEP) Stock Solution: Prepare a 100 mM stock solution of TCEP in water. TCEP is a reducing agent used to ensure the cysteine's thiol group remains in its reduced, reactive state. Store at -20°C.
3.2. Protocol for a Standard Ligation Reaction
This protocol is a general guideline and may require optimization for specific applications.
-
In a microcentrifuge tube, combine the following in order:
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Cysteine-containing peptide or protein to a final concentration of 5-50 µM.
-
TCEP to a final concentration of 1 mM.
-
-
Add the ACBT stock solution to a final concentration of 50-500 µM. The final concentration of the organic solvent from the ACBT stock should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at 37°C for 1-2 hours. Reaction times may vary depending on the reactants and their concentrations.
-
Quench the reaction, if necessary, by adding an excess of a thiol-containing compound like dithiothreitol (B142953) (DTT) or by proceeding directly to analysis.
-
Analyze the reaction products using techniques such as LC-MS or SDS-PAGE.
3.3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for monitoring the progress of the reaction and confirming the identity of the products.
-
Sample Preparation: Dilute the reaction mixture in an appropriate solvent for LC-MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 10-30 minutes) is used to elute the reactants and products.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Data Acquisition: Acquire data in full scan mode to detect the masses of the starting materials and the expected product (the mass of the peptide/protein plus the mass of ACBT minus the mass of ammonia for N-terminal cysteines, or the mass of the peptide/protein plus the mass of ACBT for internal cysteines).
-
Conversion Calculation: The percentage conversion can be calculated from the ion counts of the product and the remaining starting material using the formula: % Conversion = [Product Ion Count] / ([Starting Material Ion Count] + [Product Ion Count])[2].
-
Visualizing the Reaction and Workflow
4.1. The Chemical Reaction Pathway
Caption: Reaction of this compound with N-Terminal Cysteine.
4.2. A Typical Experimental Workflow
References
- 1. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - Chemical Science (RSC Publishing) [pubs.rsc.org]
Solubility of 6-Amino-2-cyanobenzothiazole in different solvents
An In-depth Technical Guide to the Solubility of 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a crucial parameter for its application in research and drug development. Due to the limited availability of experimentally determined quantitative data in publicly accessible literature, this guide presents calculated solubility values, qualitative solubility information, and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems.
Core Concepts in Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. It is a critical physicochemical property that influences the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). Factors affecting solubility include the chemical structure of the solute and solvent, temperature, pH, and the presence of other substances.
Solubility Profile of this compound
Quantitative solubility data for this compound is scarce in peer-reviewed literature. However, computational models and qualitative descriptions provide valuable insights into its solubility characteristics.
Quantitative Solubility Data
The following table summarizes the available calculated water solubility for this compound. It is important to note that this value is predicted by the ESOL (Estimated Solubility) model and should be confirmed by experimental analysis.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Data Type | Citation |
| Water | Not Specified | 0.513 | 0.00293 | Calculated | [1] |
Qualitative Solubility Information
Several sources provide qualitative descriptions of the solubility of this compound in various organic solvents:
-
Water : Exhibits low solubility.
-
Dimethyl Sulfoxide (DMSO) : Soluble. A mixture of DMSO and water (1:1) has been effectively used as a solvent system during the synthesis of this compound.
-
Methanol and Acetone : Readily dissolves the compound.
-
Ethanol (B145695) : The related compound, 2-chloro-6-nitrobenzothiazole, shows complete conversion in ethanol, suggesting that ethanol could be a potential solvent for this compound as well.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvents, the following are detailed, generalized protocols for common analytical methods.
Gravimetric Method
This classic method involves determining the mass of the solute dissolved in a known mass or volume of a saturated solution.
Methodology:
-
Preparation of a Saturated Solution :
-
Add an excess amount of this compound to the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential.
-
-
Separation of the Saturated Solution :
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm PTFE) may be necessary.
-
-
Solvent Evaporation and Weighing :
-
Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation :
-
The mass of the dissolved solute is the final mass of the container with the residue minus the initial mass of the empty container.
-
Solubility can be expressed in g/L, mg/mL, or other relevant units by dividing the mass of the solute by the volume of the solvent used.
-
UV-Vis Spectroscopy Method
This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.
Methodology:
-
Determination of Maximum Absorbance Wavelength (λmax) :
-
Prepare a dilute solution of this compound in the solvent of interest.
-
Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance.
-
-
Preparation of a Calibration Curve :
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Analysis of the Saturated Solution :
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method.
-
Dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation :
-
Use the absorbance of the diluted sample and the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when high accuracy is required.
Methodology:
-
HPLC Method Development :
-
Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
-
Preparation of a Calibration Curve :
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analysis of the Saturated Solution :
-
Prepare a saturated solution and separate the supernatant as described previously.
-
Dilute a known volume of the saturated supernatant with the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation :
-
Use the peak area of the diluted sample and the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the solubility.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of determining the solubility of this compound and the general structure of benzothiazole (B30560) derivatives.
Caption: Experimental workflow for determining the solubility of a compound.
Caption: Logical relationship of this compound to its core structure and applications.
Conclusion
References
Commercial Suppliers and Technical Guide for High-Purity 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity 6-Amino-2-cyanobenzothiazole, a versatile heterocyclic building block crucial for advancements in bioluminescence imaging and bioorthogonal chemistry. This document outlines commercial suppliers, quantitative specifications, and detailed experimental protocols for its synthesis and analysis.
Commercial Availability and Specifications
High-purity this compound is available from several commercial chemical suppliers. The typical purity levels offered are suitable for sensitive research and development applications. Below is a summary of offerings from prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification |
| Santa Cruz Biotechnology | 7724-12-1 | C₈H₅N₃S | 175.21 | ≥95%[1] |
| Amerigo Scientific | 7724-12-1 | C₈H₅N₃S | 175.21 | ≥96.5% (HPLC)[2] |
| Sigma-Aldrich (Merck) | 7724-12-1 | C₈H₅N₃S | 175.21 | 97%[3] |
Synthesis of High-Purity this compound
An economical and scalable synthesis of this compound has been developed, making this key reagent more accessible for large-scale studies.[4][5] The synthetic route involves a mild, organocatalytic cyanation, which is amenable to scale-up.[4][5]
Synthetic Pathway
The synthesis starts from the readily available 2-chlorobenzothiazole (B146242) and proceeds through nitration, cyanation, and subsequent reduction of the nitro group.
Experimental Protocol for Synthesis
The following protocol is adapted from the scalable synthesis reported by Hauser et al. (2016).[5]
Step 1: Nitration of 2-Chlorobenzothiazole
-
In a round-bottomed flask cooled in an ice bath, add concentrated sulfuric acid.
-
Portion-wise, add 2-chlorobenzothiazole to the sulfuric acid with stirring.
-
Slowly add potassium nitrate, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then at room temperature for 18 hours.
-
Pour the reaction mixture onto ice.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with ice-cold water until the filtrate is acid-free.
-
Dry the product, 2-chloro-6-nitrobenzothiazole, under reduced pressure.
Step 2: Cyanation of 2-Chloro-6-nitrobenzothiazole
-
Dissolve 2-chloro-6-nitrobenzothiazole and 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile.
-
Slowly add an aqueous solution of sodium cyanide to the stirred mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Quench excess cyanide by adding an aqueous solution of iron(III) chloride.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo to obtain 6-nitro-2-cyanobenzothiazole.
Step 3: Reduction of 6-Nitro-2-cyanobenzothiazole
-
Suspend 6-nitro-2-cyanobenzothiazole in acetic acid.
-
Add iron powder to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Dilute the mixture with water and remove unreacted iron by filtration through celite.
-
Extract the aqueous solution with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel chromatography to yield high-purity this compound.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of methanol (B129727) and water is commonly used.
-
Detection: The analyte is detected by UV absorbance.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile.
-
Injection and Analysis: Inject the sample onto the column and run the gradient method. The purity is determined by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and confirmation of the compound's identity.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aromatic protons typically appear in the range of δ 7.0-8.0 ppm, and the amine protons will be observed as a broader signal.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to observe all unique carbon environments within the molecule.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to generate ions of the analyte.
-
Analysis: Analyze the ions in a mass spectrometer to determine the mass-to-charge ratio (m/z). The observed molecular ion peak should correspond to the calculated molecular weight of this compound (175.21 g/mol ).
Applications in Research and Drug Development
This compound is a key precursor in the synthesis of luciferin (B1168401) analogs for bioluminescence imaging and a valuable reagent for bioorthogonal ligation reactions.
Bioluminescence Imaging
The condensation of this compound with D-cysteine yields an aminoluciferin (B605428) derivative.[4][5] This reaction is the foundation of "split-luciferin" technology, where the non-luminescent precursor is converted to a light-emitting substrate in the presence of its target, leading to a high signal-to-background ratio.[6]
Luciferin-Luciferase Reaction Mechanism:
Experimental Workflow for a Bioluminescence Assay:
Bioorthogonal Ligation
This compound and its derivatives can undergo a bioorthogonal reaction with molecules containing a 1,2-aminothiol group, such as an N-terminal cysteine residue on a protein.[4][5] This highly selective ligation is rapid under physiological conditions and is used for site-specific labeling of biomolecules.[4][5]
Mechanism of 2-Cyanobenzothiazole Ligation:
Protocol for Protein Labeling:
-
Protein Preparation: Prepare a solution of the protein of interest containing an N-terminal cysteine residue in a suitable buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of the this compound derivative (e.g., linked to a fluorescent dye or biotin) in an organic solvent like DMSO.
-
Ligation Reaction: Add the this compound derivative to the protein solution.
-
Incubation: Incubate the reaction mixture at 37 °C for 1 hour.[3]
-
Analysis: Analyze the reaction product by SDS-PAGE and subsequent visualization (e.g., fluorescence imaging or Western blot for biotin) to confirm successful labeling. LC-MS can be used to determine the extent of labeling.[3]
References
- 1. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 5. How Animals Make Light - Luciferin and the Light-making Process | HowStuffWorks [animals.howstuffworks.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Amino-2-cyanobenzothiazole (CAS No. 7724-12-1), a versatile heterocyclic building block used in bioluminescence imaging and bioconjugation.[1][2][3][4] Adherence to these guidelines is crucial to ensure personal safety and maintain experimental integrity.
Chemical Identification and Physical Properties
This compound is an organic compound with the molecular formula C₈H₅N₃S.[2][5][6][7][8] It is typically encountered as crystals.[5]
| Property | Value | Source |
| CAS Number | 7724-12-1 | [2][5][6][7][8] |
| Molecular Formula | C₈H₅N₃S | [2][5][6][7] |
| Molecular Weight | 175.21 g/mol | [2][5][6][7] |
| Appearance | Crystals | [5] |
| Storage Temperature | 2-8°C | [5] |
Hazard Identification and Classification
This compound is classified as hazardous. The signal word is "Danger".[5]
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
Source: Sigma-Aldrich Safety Information[5], ChemicalBook MSDS[9]
GHS Pictograms:
Health hazard, Corrosion
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures are essential to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[5][9]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Respiratory Protection: Use a dust mask type N95 (US) or equivalent.[5]
-
Skin and Body Protection: Wear a lab coat.
Hygiene Measures:
First Aid Measures
In case of exposure, follow these procedures:
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed and the person is conscious, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[9] |
| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, call a physician. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
Source: ChemicalBook MSDS[9]
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Recommended storage temperature is between 2-8°C.[5]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]
Experimental Protocols and Applications
This compound is a key precursor for the synthesis of D-luciferin derivatives used in bioluminescence imaging.[3][7] It is also utilized in bioorthogonal chemistry for the site-specific labeling of proteins containing a 1,2-aminothiol moiety, such as an N-terminal cysteine.[3][11] This reaction, known as the CBT-Cys click reaction, is rapid and highly selective under physiological conditions.[3]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[10]
-
Hazardous Combustion Products: May produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides upon thermal decomposition.[10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[10]
References
- 1. Economical and Scalable Synthesis of this compound | Technology Networks [technologynetworks.com]
- 2. scbt.com [scbt.com]
- 3. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 4. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-氨基-2-氰基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy this compound | 7724-12-1 [smolecule.com]
- 8. 6-氨基-2-氰基苯并噻唑 - 2-氰基-6-氨基苯并噻唑, 6-氨基-2-苯并噻唑甲腈 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Imaging with 6-Amino-2-cyanobenzothiazole
Introduction
6-Amino-2-cyanobenzothiazole (ACBT) is a versatile heterocyclic building block crucial for chemical biology and bioconjugation.[1] With a molecular weight of 175.21 g/mol and the chemical formula C₈H₅N₃S, its primary application lies in the synthesis of D-luciferin analogs, which are substrates for firefly luciferase in bioluminescence imaging (BLI).[1][2][3] The amino group on the ACBT scaffold allows for straightforward derivatization, enabling the creation of a wide array of bioluminescent probes.[1]
A key chemical transformation involving ACBT is the bioorthogonal condensation reaction with a 1,2-aminothiol, such as the amino acid D-cysteine.[1] This "CBT-Cys click reaction" is rapid, selective, and occurs under physiological conditions without needing a catalyst, making it ideal for in vivo applications.[1][4] The reaction forms the core of aminoluciferin (B605428), which produces light in the presence of luciferase.[1] This principle underpins two powerful in vivo imaging strategies: enzyme-activated bioluminescence and bioorthogonal protein labeling.
Application Note 1: In Vivo Bioluminescence Imaging of Enzyme Activity (Caspase-3/7)
This application note describes the use of an ACBT-derived probe to non-invasively image apoptosis by detecting caspase-3 and caspase-7 activity in live animal models.
Principle of Detection
The method utilizes a "caged" luciferin (B1168401) pro-substrate, Z-DEVD-aminoluciferin. In this molecule, the aminoluciferin is chemically modified with the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD), rendering it unable to react with luciferase.[5][6] In the presence of active caspase-3 or caspase-7, which are key executioner enzymes in the apoptotic pathway, the DEVD peptide is cleaved.[7] This cleavage releases free aminoluciferin. The liberated aminoluciferin can then be utilized by firefly luciferase, which is typically expressed by the target cells (e.g., tumor xenografts), to generate a strong bioluminescent signal that is directly proportional to the level of caspase activity.[5][8]
Signaling Pathway and Workflow
Caption: Workflow for caspase-3/7 activity detection using a caged luciferin probe.
Quantitative Data Summary
The following table summarizes representative data from in vivo studies imaging apoptosis in tumor xenograft models post-treatment with chemotherapeutic agents. The signal is quantified as the fold change in bioluminescence after probe administration in treated animals versus untreated controls.
| Animal Model | Treatment | Time Post-Treatment | Fold Induction of Signal (Treated vs. Control) | Reference |
| Colon Cancer Xenograft | Camptothecin | 24 hours | > 2-fold | [5] |
| Glioblastoma Xenograft | Temozolomide | 48 hours | > 2-fold | [5] |
| Ovarian Cancer Xenograft | Docetaxel | 24 hours | Significant (P<0.05) | [6] |
| Ovarian Cancer Xenograft | Docetaxel | 48 hours | Significant (P<0.01) | [6] |
Experimental Protocol: In Vivo Caspase-3/7 Imaging
This protocol is adapted for a mouse xenograft model where tumor cells stably express firefly luciferase.
-
Materials and Reagents:
-
VivoGlo™ Caspase-3/7 Substrate (Z-DEVD-Aminoluciferin)[9]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Tumor-bearing mice (with luciferase-expressing cells)
-
Anesthetic (e.g., Isoflurane)
-
In Vivo Imaging System (e.g., IVIS Spectrum)
-
-
Probe Preparation:
-
Prepare a stock solution of Z-DEVD-Aminoluciferin in sterile PBS. The sodium salt form has high solubility in PBS.[9]
-
The final concentration should be calculated to deliver a dose between 50 mg/kg and 500 mg/kg.[9] A preliminary dose-response study is recommended to determine the optimal dose for your model.[9]
-
For example, for a 25g mouse at a 50 mg/kg dose, you would need 1.25 mg of the probe. Prepare the solution to be administered in a standard volume, such as 100-150 µL.[9][10]
-
-
Animal Preparation and Probe Administration:
-
Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).
-
Once the animal is fully anesthetized, administer the prepared Z-DEVD-Aminoluciferin solution via intraperitoneal (IP) injection.[9]
-
Place the mouse in the imaging chamber of the In Vivo Imaging System.
-
-
Image Acquisition:
-
Imaging is generally started 10 minutes after the IP injection to allow for substrate distribution.[7][9]
-
Acquire bioluminescent images using an open filter.
-
Set the exposure time between 1 to 5 minutes, depending on signal intensity. Use automatic exposure settings to determine the optimal time initially.
-
Acquire images at multiple time points (e.g., 24, 48, 72 hours) after therapeutic treatment to monitor the dynamics of apoptosis.[6]
-
-
Data Analysis:
-
Define a Region of Interest (ROI) around the tumor area on the acquired images.
-
Quantify the signal intensity within the ROI. It is recommended to use units of Total Flux (photons/second) for quantification, as this measurement is less susceptible to variations in ROI size compared to radiance.[4]
-
Calculate the fold change in signal intensity by comparing the total flux from treated animals to that of the vehicle-treated control group.
-
Application Note 2: In Vivo Bioorthogonal Labeling and Fluorescence Imaging
This application note details the use of ACBT for site-specific labeling of proteins with a fluorescent reporter for in vivo imaging.
Principle of Detection
This method leverages the highly specific and efficient CBT-Cys click reaction.[1] First, the protein of interest is genetically engineered to express a cysteine residue at its N-terminus.[6] This creates a unique reactive handle (a 1,2-aminothiol group) on the protein.[6] Next, a probe consisting of this compound conjugated to a reporter molecule (e.g., a near-infrared fluorophore) is administered. The CBT moiety of the probe reacts specifically with the N-terminal cysteine on the target protein, forming a stable covalent bond.[1] This "click" reaction labels the protein of interest, allowing for its visualization and tracking in vivo using fluorescence imaging.
Experimental Workflow
Caption: Bioorthogonal labeling workflow using the CBT-Cys click reaction for in vivo imaging.
Quantitative Data Summary
The following table presents representative data on the fluorescence enhancement achieved upon the CBT-Cys reaction and the signal accumulation in targeted tissues in vivo.
| System | Probe | Reaction Outcome | Signal Enhancement / Accumulation | Reference |
| In Vitro (Protein Labeling) | CBT-GGG-FITC | Reaction with protein thiols | ~7-fold increase in fluorescence emission | |
| In Vivo (Tumor Imaging) | Cy5.5-based Caspase Probe (C-SNAF) | Intracellular self-assembly after caspase cleavage and CBT-Cys reaction | ~3-fold higher fluorescence in treated tumors vs. untreated at 4h post-injection | |
| In Vivo (Tumor Imaging) | [¹⁸F]-CBT-RGD₂ | PET imaging of αvβ₃ integrin | ~3.7 %ID/g (percent injected dose per gram of tissue) in tumor at 30 min |
Experimental Protocol: In Vivo Bioorthogonal Fluorescence Imaging
This protocol outlines a general procedure for labeling and imaging a tumor-surface protein tagged with an N-terminal cysteine in a mouse model.
-
Materials and Reagents:
-
ACBT-Fluorophore conjugate (e.g., ACBT-Cy5.5). The probe should be synthesized and purified prior to use.
-
Vehicle solution (e.g., saline, PBS with 5% DMSO).
-
Mice bearing tumors expressing the N-terminal cysteine-tagged protein of interest.
-
In Vivo Fluorescence Imaging System (e.g., Maestro, IVIS Spectrum).
-
-
Probe Preparation:
-
Dissolve the ACBT-Fluorophore conjugate in a minimal amount of a biocompatible solvent like DMSO, then dilute to the final concentration with sterile saline or PBS.
-
The final probe concentration should be optimized. A typical starting dose is around 5 nmol of the probe per mouse.
-
Prepare the solution to be administered in a volume of 100-200 µL for intravenous injection.[10]
-
-
Animal Preparation and Probe Administration:
-
Anesthetize the mouse using isoflurane.
-
Administer the prepared ACBT-Fluorophore solution via intravenous (e.g., tail vein) injection. This route allows for systemic distribution of the probe.
-
-
Image Acquisition:
-
Place the anesthetized mouse in the fluorescence imaging system.
-
Acquire images at multiple time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal time for signal accumulation at the target site and clearance from non-target tissues.
-
Use appropriate excitation and emission filters for the chosen fluorophore. For a Cy5.5-based probe, use an excitation filter around 635 nm and a long-pass emission filter starting at 675 nm.
-
Acquire both white light and fluorescence images to co-register the signal with the animal's anatomy.
-
-
Data Analysis:
-
Draw ROIs over the tumor and a contralateral, non-target tissue (e.g., muscle) to serve as a background reference.
-
Quantify the average fluorescence intensity (radiance) within each ROI.
-
Calculate the tumor-to-background signal ratio at each time point to assess the specificity of the labeling.
-
For a more detailed analysis, perform ex vivo imaging of dissected organs after the final in vivo time point to confirm probe biodistribution.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood: implications for preclinical fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative pharmacokinetic and biodistribution studies for fluorescent imaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging Technologies for Cerebral Pharmacokinetic Studies: Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling Thiols on Proteins, Living Cells, and Tissues with Enhanced Emission Induced by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. The Application of Bio-orthogonality for In Vivo Animal Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to 2-Cyanobenzothiazole (CBT)-Cysteine Ligation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the highly efficient and selective 2-cyanobenzothiazole (CBT)-cysteine ligation reaction. This bioorthogonal "click" chemistry has emerged as a powerful tool for site-specific modification of peptides and proteins, with significant applications in drug development, molecular imaging, and diagnostics.
Introduction to CBT-Cysteine Ligation
The CBT-cysteine ligation is a condensation reaction between a 2-cyanobenzothiazole (CBT) moiety and a 1,2-aminothiol group, which is uniquely present at the N-terminal cysteine (N-Cys) residue of a peptide or protein. This reaction is highly specific and proceeds rapidly under mild, physiological conditions, making it ideal for biological applications. The reaction results in the formation of a stable thiazoline (B8809763) or luciferin-like structure, effectively conjugating the CBT-linked molecule of interest to the target protein.[1][2]
Key Features:
-
High Specificity: The reaction selectively targets the 1,2-aminothiol of an N-terminal cysteine, avoiding modification of internal cysteine residues.[3]
-
Favorable Kinetics: The ligation exhibits a high second-order rate constant, allowing for rapid conjugation even at low reactant concentrations.[2]
-
Biocompatibility: The reaction proceeds efficiently in aqueous buffers at physiological pH and temperature, making it suitable for use with sensitive biological molecules and even on the surface of live cells.[1]
-
Versatility: A wide range of molecules, including fluorescent dyes, radiolabels, and therapeutic agents, can be appended to a CBT core for subsequent ligation.[4][5]
Reaction Mechanism and Kinetics
The CBT-cysteine ligation proceeds through a two-step mechanism. Initially, the thiol group of the N-terminal cysteine performs a nucleophilic attack on the cyano group of the CBT molecule. This is followed by an intramolecular condensation involving the adjacent amino group, leading to the formation of a stable five-membered ring.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism of CBT-Cysteine ligation.
The kinetics of the reaction are pH-dependent, with higher rates observed at physiological pH. The table below summarizes the reported second-order rate constants under various conditions.
| pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 5.0 | 2.7 | [2] |
| 6.0 | 9.0 | [2] |
| 7.4 | 9.2 - 59.7 | [2][4][6] |
Experimental Protocols
General Workflow
The general workflow for a CBT-cysteine ligation experiment involves the preparation of the N-terminal cysteine-containing protein, synthesis or acquisition of the CBT-functionalized probe, the ligation reaction itself, and subsequent purification and analysis of the conjugate.
Caption: General experimental workflow for CBT-Cysteine ligation.
Preparation of N-terminal Cysteine Proteins
Site-specific introduction of an N-terminal cysteine is crucial for this ligation chemistry. A common method involves the use of a fusion protein with a Tobacco Etch Virus (TEV) protease cleavage site immediately preceding a cysteine residue.[1]
Protocol: Generation of N-terminal Cysteine using TEV Protease
-
Protein Expression: Express the fusion protein (e.g., His-tag-TEV site-Cys-Protein of Interest) in a suitable expression system (e.g., E. coli).
-
Purification: Purify the fusion protein using an appropriate method, such as Ni-NTA affinity chromatography for His-tagged proteins.
-
TEV Protease Cleavage:
-
Dialyze the purified fusion protein against a TEV protease reaction buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0).
-
Add TEV protease to the protein solution (typically a 1:50 to 1:100 molar ratio of protease to fusion protein).
-
Incubate at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification of Cleaved Protein: Remove the His-tag and TEV protease by passing the reaction mixture through a Ni-NTA column. The protein with the newly generated N-terminal cysteine will be in the flow-through.
-
Verification: Confirm the cleavage and purity by SDS-PAGE and mass spectrometry.
CBT-Cysteine Ligation Reaction
Materials:
-
N-terminal cysteine-containing protein
-
CBT-functionalized probe (e.g., CBT-fluorophore, CBT-drug)
-
Ligation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Reducing agent (optional, e.g., TCEP-HCl)
Protocol:
-
Prepare Reactants:
-
Dissolve the N-terminal cysteine protein in the ligation buffer to a final concentration of 10-100 µM.
-
Dissolve the CBT probe in a compatible solvent (e.g., DMSO) and then dilute it into the ligation buffer to the desired final concentration (typically 1.5-5 fold molar excess over the protein).
-
-
Ligation Reaction:
-
Combine the protein and CBT probe solutions.
-
If the protein has internal disulfide bonds that need to be kept intact, avoid adding a reducing agent. If the N-terminal cysteine might be oxidized, a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can be added at a low concentration (e.g., 100-500 µM).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching (Optional): The reaction can be quenched by adding an excess of a small molecule thiol, such as β-mercaptoethanol.
Purification and Analysis
Purification:
-
HPLC: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying the labeled peptide or protein.[2]
-
Size Exclusion Chromatography (SEC): Useful for removing excess small molecule CBT probes from larger protein conjugates.
-
Affinity Chromatography: If the CBT probe contains an affinity tag (e.g., biotin), the conjugate can be purified using the corresponding affinity resin.
Analysis:
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the formation of the desired conjugate by observing the expected mass increase.
-
SDS-PAGE: For protein labeling, the conjugate can be visualized by SDS-PAGE. If a fluorescent CBT probe was used, the gel can be imaged to confirm successful labeling.
Applications in Drug Development and Research
-
Antibody-Drug Conjugates (ADCs): The CBT-cysteine ligation allows for the site-specific attachment of cytotoxic drugs to antibodies, leading to more homogeneous and potentially more effective ADCs.
-
PET Imaging Agents: Radiolabeled CBT probes can be conjugated to targeting peptides or proteins for in vivo imaging. For example, an ¹⁸F-labeled cRGD peptide has been synthesized using this method for PET imaging of tumors.[5][7]
-
Fluorescent Labeling: Attaching fluorescent dyes to proteins via CBT-cysteine ligation enables the study of protein localization, trafficking, and interactions in live cells.[1]
-
Peptide Cyclization: Intramolecular CBT-cysteine ligation can be used to synthesize cyclic peptides with constrained conformations, which can lead to increased stability and bioactivity.
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for the CBT-cysteine ligation reaction.
Table 1: Reaction Conditions and Yields for Specific Examples
| Application | Protein/Peptide | CBT Probe | Reaction Conditions | Yield | Reference |
| ¹⁸F-Radiolabeling | Dimeric cRGD | ¹⁸F-CBT | Room temperature, 20 min | 92% (conversion) | [7] |
| ¹⁸F-Radiolabeling | Renilla Luciferase | ¹⁸F-CBT | - | 12% (decay-corrected) | [5] |
| N, S-Double Labeling | CIS-AzoR | Biotin-CBT | pH 8.7, 20 min | >90% | [8] |
| Fishing N-terminal Cys peptides | Synthesized Peptide | Solid-phase CBT derivative | Room temperature, overnight in DMF with DTT | 86.8-105.7% (recovery) | [2] |
Table 2: Kinetic Parameters
| pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Method of Determination | Reference |
| 5.0 | 2.7 | InESI-MS | [2] |
| 6.0 | 9.0 | InESI-MS | [2] |
| 7.4 | 26.8 | HPLC | [2] |
| 7.4 | 59.7 | InESI-MS | [2] |
| - | 9.2 | - | [4][6] |
This guide provides a starting point for utilizing the powerful CBT-cysteine ligation in your research. For specific applications, optimization of reaction conditions may be necessary to achieve the desired outcome.
References
- 1. A Biocompatible Condensation Reaction for Labeling of Terminal Cysteines on Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Method for Site-specific 18F-Labeling of Biomolecules Using the Rapid Condensation Reaction between 2-Cyanobenzothiazole and Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
Applications of 6-Amino-2-cyanobenzothiazole in Cancer Cell Research
Application Note
Introduction
6-Amino-2-cyanobenzothiazole (ACBT) is a versatile heterocyclic organic compound that serves as a crucial building block in the development of advanced probes for biological imaging.[1][2][3] While its direct application as a fluorescent probe for cancer cell imaging is not extensively documented, its primary role is as a precursor in two key areas with significant applications in oncology research: bioluminescence imaging and bioorthogonal chemistry for protein labeling.[1][2][3] The amino group on the ACBT scaffold provides a convenient handle for derivatization, allowing for its incorporation into more complex molecular structures.[1]
Primary Applications in Cancer Research
The principal applications of this compound in the context of cancer cell studies are:
-
Precursor to Luciferin (B1168401) Analogues for Bioluminescence Imaging (BLI): ACBT is a key starting material for the synthesis of various aminoluciferins.[1][3] These luciferin derivatives are substrates for luciferase enzymes, which are often genetically expressed in cancer cells. The enzymatic reaction produces light (bioluminescence), which can be detected and quantified to monitor tumor growth, metastasis, and response to therapy in preclinical cancer models.
-
Component in Bioorthogonal "Click" Chemistry: ACBT is a key reactant in the condensation reaction with N-terminal cysteine residues on proteins, a type of "click" reaction.[3] This bioorthogonal ligation is highly specific and can be performed in living systems without interfering with native biological processes. In cancer research, this allows for the specific labeling of proteins with probes (e.g., for imaging or targeted drug delivery) to study their function, localization, and interactions within cancer cells.
Key Applications and Methodologies
This document provides an overview of the established applications of this compound in cancer cell research, focusing on its role in bioluminescence and bioorthogonal chemistry. Detailed protocols for the synthesis of a luciferin analog and for protein labeling are provided, along with representative data.
Data Summary
Table 1: Properties of this compound (ACBT)
| Property | Value | Reference |
| Molecular Formula | C₈H₅N₃S | [4] |
| Molecular Weight | 175.21 g/mol | [4] |
| Appearance | Crystalline solid | |
| CAS Number | 7724-12-1 | [4] |
| Solubility | Soluble in organic solvents like DMSO, DMF |
Table 2: Representative Photophysical Properties of a Luciferin Analog Derived from ACBT
| Property | Value |
| Bioluminescence Emission Max (λmax) | ~550 - 620 nm (Varies with derivative) |
| Quantum Yield | Enzyme-dependent |
Experimental Protocols
Protocol 1: Synthesis of D-Aminoluciferin from this compound for Bioluminescence Imaging
This protocol describes the synthesis of D-aminoluciferin, a substrate for firefly luciferase, from ACBT and D-cysteine.
Materials:
-
This compound (ACBT)
-
D-cysteine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
-
pH meter
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.
-
In a separate beaker, dissolve D-cysteine hydrochloride (1.2 equivalents) and potassium carbonate (2.5 equivalents) in a minimal amount of water.
-
Add the aqueous solution of D-cysteine and potassium carbonate to the methanolic solution of ACBT with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
A precipitate of D-aminoluciferin will form.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the product under vacuum.
-
The resulting D-aminoluciferin can be used for in vitro or in vivo bioluminescence assays with cancer cells expressing firefly luciferase.
Protocol 2: Labeling of an N-terminal Cysteine-containing Peptide with ACBT via Bioorthogonal Ligation
This protocol outlines the procedure for labeling a peptide that has an N-terminal cysteine residue with ACBT.
Materials:
-
Peptide with an N-terminal cysteine
-
This compound (ACBT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Incubator or water bath at 37°C
-
HPLC for analysis and purification
Procedure:
-
Dissolve the N-terminal cysteine-containing peptide in PBS buffer (pH 7.4) to a final concentration of 1 mM.
-
Prepare a stock solution of this compound (100 mM) in DMSO.
-
Add the ACBT stock solution to the peptide solution to achieve a final ACBT concentration of 2-5 mM (a 2-5 fold molar excess).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the progress of the ligation reaction by reverse-phase HPLC. The product will have a longer retention time than the starting peptide.
-
Once the reaction is complete, the labeled peptide can be purified by preparative HPLC.
-
The purified, ACBT-labeled peptide can be used in various downstream applications, such as cellular imaging (if a fluorophore is attached to the ACBT) or functional studies.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthesis of D-Aminoluciferin from ACBT.
Caption: Bioorthogonal Ligation of ACBT with a Peptide.
Caption: Workflow for Cancer Cell Imaging using ACBT-derived Luciferin.
References
- 1. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Economical and scalable synthesis of this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 4. This compound | C8H5N3S | CID 14157112 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Protein Modification Using 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of probes, drugs, and other functionalities to proteins of interest. The condensation reaction between 6-Amino-2-cyanobenzothiazole (ACBT) and a 1,2-aminothiol, most notably an N-terminal cysteine (Cys) residue, has emerged as a powerful and bioorthogonal tool for achieving this precision.[1][2] This reaction is inspired by the biosynthesis of D-luciferin, the substrate for firefly luciferase, and offers high specificity and efficiency under mild, physiological conditions.[1][3][4]
The key advantages of the ACBT-cysteine ligation include its high selectivity for N-terminal cysteine residues, biocompatibility for use in living cells, and favorable reaction kinetics.[1] This methodology avoids the random modification of protein surfaces, which can compromise protein structure and function.[3][4] The amino group on the ACBT scaffold provides a convenient handle for derivatization, allowing for the development of a wide array of bioluminescent probes and other protein conjugates.[2][5][6]
Principle of the Reaction
The core of this modification strategy is the condensation reaction between the cyano group of ACBT and the 1,2-aminothiol of an N-terminal cysteine residue. The reaction proceeds through the formation of a stable thiazoline (B8809763) ring, driven by the nucleophilic attack of the cysteine's thiol on the cyano carbon, followed by an intramolecular cyclization.[2] This process is highly specific for the N-terminal cysteine due to the proximity of the alpha-amino group, which facilitates the reaction.[7]
An alternative reaction pathway has also been reported, where under mildly basic conditions, the conjugation of ACBT with an N-terminal cysteine can lead to the formation of an N-terminal amidine.[8] This leaves the side-chain thiol of the cysteine available for a secondary modification, enabling N, S-double labeling of the protein.[8]
Applications
The versatility of the ACBT-cysteine ligation has led to its application in a variety of research areas:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking proteins in vitro and in living cells.[3]
-
Radiolabeling: Introduction of radioisotopes, such as ¹⁸F, for positron emission tomography (PET) imaging.[3][9]
-
Bioluminescence Imaging: Synthesis of D-aminoluciferin and its derivatives for use as substrates in luciferase-based assays and in vivo imaging.[2][10][11]
-
Protein Immobilization: Site-specific attachment of proteins to solid supports like glass slides or magnetic nanoparticles for microarray and activity studies.[12]
-
Drug Conjugation: Precise attachment of therapeutic agents to proteins, such as antibodies, for targeted drug delivery.
-
In Situ Assembly of Nanostructures: Controlled intracellular synthesis of polymeric nanostructures.[2]
Data Presentation
Reaction Kinetics and Yields
| Reaction Partner 1 | Reaction Partner 2 | Second-Order Rate Constant (k₂) | Labeling/Conversion Yield | Conditions | Reference |
| 2-Cyanobenzothiazole (CBT) | Protein with N-terminal Cysteine | 9.2 M⁻¹s⁻¹ | - | Physiological conditions | [3][4] |
| 6-Amino-CBT | Ubiquitin-CX10R7 peptide fusion | - | High conversion | pH 8.5, 37°C, 1h | [13][14] |
| ¹⁸F-CBT | Dimeric cRGD peptide | - | 92% (radio-HPLC), 80% (decay-corrected) | Mild conditions | [9] |
| 6-Hydroxy-2-cyanobenzothiazole | Cysteine | 2.9 M⁻¹s⁻¹ | - | Physiological conditions | [15] |
| CBT-NCys (Amidine formation) | - | ~20 M⁻¹s⁻¹ | >90% | Mildly basic conditions | [8] |
Experimental Protocols
Protocol 1: General Procedure for Site-Specific Labeling of a Protein with an N-terminal Cysteine
This protocol outlines the general steps for labeling a protein containing a unique N-terminal cysteine residue with a this compound derivative.
Materials:
-
Purified protein with an N-terminal cysteine (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound (ACBT) or a functionalized derivative (e.g., FITC-CBT)
-
Reducing agent (e.g., TCEP, optional, to ensure the cysteine thiol is reduced)
-
Reaction buffer (e.g., PBS or ammonium (B1175870) bicarbonate buffer)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Protein Preparation: Ensure the purified protein is in a buffer compatible with the labeling reaction. If necessary, add a reducing agent like TCEP to a final concentration of 1 mM to maintain the cysteine in its reduced state.[13][14]
-
Labeling Reaction:
-
To the protein solution (e.g., 5 µM), add the ACBT derivative to a final concentration of 500 µM.[13][14] The optimal ratio of protein to label may need to be determined empirically.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[13][14] The reaction time can be optimized based on the specific protein and label.
-
-
Purification:
-
Remove the excess, unreacted label from the protein conjugate. This can be achieved using size-exclusion chromatography, dialysis, or other suitable protein purification methods.
-
-
Characterization:
-
Confirm the successful labeling of the protein using techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry (to confirm the mass of the conjugate), or UV-Vis spectroscopy (if the label has a characteristic absorbance).
-
Protocol 2: Synthesis of this compound (ACBT)
This protocol describes a laboratory-scale synthesis of ACBT, a key precursor for many labeling reagents.[5]
Materials:
-
2-Chloro-6-nitro-1,3-benzothiazole
-
Sodium cyanide (NaCN)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Iron powder
-
Acetic acid
-
Ethyl acetate (B1210297) (EtOAc)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure: Step 1: Synthesis of 6-Nitro-1,3-benzothiazole-2-carbonitrile
-
Dissolve 2-chloro-6-nitro-1,3-benzothiazole and DABCO in acetonitrile.[5]
-
Slowly add an aqueous solution of sodium cyanide to the stirred mixture.[5]
-
Stir the reaction at room temperature for 24 hours.[5]
-
Quench the excess cyanide by adding an aqueous solution of ferric chloride.[5]
-
Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated to yield the crude product.[5]
Step 2: Synthesis of 6-Amino-1,3-benzothiazole-2-carbonitrile (ACBT)
-
Suspend the 6-nitro-1,3-benzothiazole-2-carbonitrile in acetic acid.[5]
-
Add iron powder to the suspension and stir at room temperature for 24 hours.[5]
-
Dilute the reaction mixture with water and filter to remove unreacted iron.[5]
-
Extract the aqueous solution with ethyl acetate.[5]
-
The combined organic layers are washed, dried, and concentrated. The crude product can be purified by silica gel chromatography.[5]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 3. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Economical and Scalable Synthesis of this compound | Technology Networks [technologynetworks.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of N-peptide-6-amino-D-luciferin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Site-selective protein immobilization through 2-cyanobenzothiazole-cysteine condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Amino-2-cyanobenzothiazole for Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-cyanobenzothiazole (ACBT) is a versatile heterocyclic building block crucial in the fields of chemical biology and bioconjugation.[1] Its primary utility stems from its role as a precursor to D-aminoluciferin, a substrate for firefly luciferase used in bioluminescence imaging (BLI).[1] The presence of an amine handle on the ACBT scaffold allows for straightforward derivatization, enabling the development of a wide array of fluorescent and bioluminescent probes.[1][2][3][4] This document provides detailed application notes and experimental protocols for the synthesis of ACBT and its use in the development of fluorescent probes for various analytes.
Core Properties of this compound
| Property | Value | Reference |
| CAS Number | 7724-12-1 | [5][6][7] |
| Molecular Formula | C₈H₅N₃S | [5][7] |
| Molecular Weight | 175.21 g/mol | [5][7] |
| Appearance | Crystals / Yellow microcrystals | [5] |
| Storage | 2-8°C | [5][7] |
Synthesis of this compound (ACBT)
A practical and scalable synthesis of ACBT has been developed, making this key intermediate more accessible for research.[5][8] The procedure involves a two-step process starting from 2-chloro-1,3-benzothiazole.
Diagram: Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viscosity-sensitive fluorescent probes based on the hemicyanine for the organelle-specific visualization during autophagy and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. setabiomedicals.com [setabiomedicals.com]
- 8. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction Kinetics of 6-Amino-2-cyanobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-cyanobenzothiazole (ACBT) is a key heterocyclic molecule in the field of bioconjugation and bioluminescence. Its reaction with N-terminal cysteine residues is a cornerstone of "click chemistry," enabling the site-specific labeling of proteins and the synthesis of luciferin (B1168401) analogues for imaging applications.[1][2] Understanding the kinetics of this reaction is paramount for optimizing labeling protocols, developing novel probes, and advancing drug development. These application notes provide a comprehensive overview of the reaction kinetics of ACBT, including rate constants under various conditions and detailed experimental protocols for their determination.
The reaction between this compound and a cysteine-containing molecule proceeds via a condensation mechanism. The thiol group of the cysteine attacks the electrophilic carbon of the cyano group in ACBT, forming a thioimidate intermediate. This is followed by an intramolecular cyclization, where the terminal amine of the cysteine attacks the imine carbon, and subsequent deamination to yield a stable thiazoline (B8809763) ring.[3] This bioorthogonal reaction is highly selective for 1,2-aminothiols like cysteine.[1][2]
Quantitative Data on Reaction Kinetics
The reaction rate of this compound with cysteine is significantly influenced by pH. The following tables summarize the reported second-order rate constants (k₂) for this reaction under various conditions.
Table 1: Second-Order Rate Constants for the Reaction of this compound with L-Cysteine at Different pH Values.
| pH | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 5.0 | 2.7 | [4] |
| 6.0 | 9.0 | [4] |
| 7.4 | 59.7 | [5] |
Note: The reaction rate is observed to decrease under more acidic conditions. At pH values above 8.0, this compound is prone to hydrolysis.[3]
Table 2: Second-Order Rate Constant for the Reaction of this compound with a Cysteine-Containing Peptide.
| Peptide | pH | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Ub-CX10R7 | 7.4 | 37 | 17 | [6][7] |
Note: The variation in rate constants can be attributed to differences in the cysteine-containing reactant (free L-cysteine vs. a peptide) and specific experimental conditions.
Experimental Protocols
This section provides detailed protocols for determining the reaction kinetics of this compound with a cysteine-containing substrate.
Protocol 1: Determination of Second-Order Rate Constant using LC-MS
This protocol describes the determination of the second-order rate constant by monitoring the consumption of reactants over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound (ACBT)
-
Cysteine-containing peptide or L-cysteine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Acetonitrile (ACN)
-
Formic acid
-
Milli-Q water
-
LC-MS system (e.g., Agilent or Waters)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of ACBT in DMSO.
-
Prepare a 10 mM stock solution of the cysteine-containing peptide in Milli-Q water.
-
Prepare a 100 mM stock solution of TCEP in Milli-Q water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following to a final volume of 100 µL:
-
PBS buffer (pH 7.4)
-
Cysteine-containing peptide to a final concentration of 5 µM.
-
TCEP to a final concentration of 1 mM (to ensure the cysteine thiol is in a reduced state).
-
ACBT to a final concentration of 500 µM.
-
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 10 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 90 µL of a 1:1 acetonitrile/water solution containing 0.1% formic acid. This will stop the reaction by denaturing any protein and acidifying the mixture.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor the ion counts for the unreacted cysteine-containing peptide and the product.
-
The conversion percentage can be calculated using the following equation: % conversion = Iproducts / (IUb-peptide + Iproducts) where I represents the ion counts.[6]
-
-
Data Analysis:
-
Plot the concentration of the remaining cysteine-containing peptide against time.
-
For a second-order reaction with one reactant in excess (ACBT), the pseudo-first-order rate constant (k') can be determined from the slope of the plot of ln([Peptide]t/[Peptide]₀) versus time.
-
The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of ACBT.
-
Protocol 2: Real-Time Monitoring of Reaction Kinetics using InESI-MS
This protocol outlines the use of Induced Nano-Electrospray Ionization Mass Spectrometry (InESI-MS) for the real-time monitoring of the reaction kinetics.
Materials:
-
This compound (ACBT)
-
L-cysteine
-
Ammonium (B1175870) acetate (B1210297) buffer (at desired pH, e.g., 5.0, 6.0, 7.4)
-
InESI-MS system with a micro-reactor setup
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of ACBT in the desired ammonium acetate buffer.
-
Prepare a solution of L-cysteine in the same buffer.
-
-
InESI-MS Setup:
-
Real-Time Monitoring:
-
Initiate the flow of both reactant solutions into the micro-reactor.
-
Continuously record the ion chronogram for the L-cysteine ion. The decrease in its intensity over time reflects its consumption in the reaction.
-
-
Data Analysis:
-
The data can be analyzed by plotting 1/[Cys] versus time.
-
For a second-order reaction, this plot should yield a straight line, and the slope of this line will be the second-order rate constant (k₂).[1]
-
Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism of this compound with cysteine.
Experimental Workflow for Kinetic Analysis using LC-MS
Caption: Workflow for determining reaction kinetics using LC-MS.
References
- 1. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low yield in 6-Amino-2-cyanobenzothiazole-cysteine reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yield or other issues with the 6-Amino-2-cyanobenzothiazole (ACBT) and cysteine reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound-cysteine reaction?
A1: The reaction is a biocompatible "click" reaction that occurs between the cyano group of this compound and a cysteine residue containing a 1,2-aminothiol group.[1] The mechanism involves two main steps:
-
Thioimidate Formation: The nucleophilic thiol group of the cysteine attacks the electrophilic carbon of the cyano group on ACBT, forming a thioimidate intermediate.[1]
-
Intramolecular Cyclization and Elimination: The amino group of the cysteine then performs an intramolecular attack on the imine carbon of the thioimidate. This is followed by the elimination of an ammonia (B1221849) molecule to form a stable thiazoline (B8809763) ring, yielding the final conjugate.[1]
Q2: What are the primary applications of this reaction?
A2: This reaction is widely used in chemical biology and bioconjugation due to its high selectivity and biocompatibility.[1] Key applications include site-specific protein labeling for in vitro and in vivo studies, in vivo imaging, and peptide cyclization to enhance stability and biological activity.
Q3: Does the position of the cysteine residue in a peptide or protein matter?
A3: Yes, the classic reaction to form the final stable thiazoline product requires an N-terminal cysteine. This is because the free N-terminal amino group is necessary for the intramolecular cyclization step.[2] While internal cysteines can react to form the initial thioimidate adduct, this intermediate may be unstable and not proceed to the final product without a nearby amino group.[3]
Troubleshooting Guide for Low Yield
Q4: My reaction yield is consistently low. What are the most common causes?
A4: Low yield in the ACBT-cysteine reaction can often be attributed to one or more of the following factors:
-
Suboptimal pH: The reaction rate is highly pH-dependent.
-
Oxidation of Cysteine: The thiol group of cysteine is susceptible to oxidation, forming disulfide bonds that prevent the reaction.
-
Poor Accessibility of the Cysteine Residue: If the cysteine is buried within the folded structure of a protein, it will not be available to react with ACBT.
-
Instability of the Thioimidate Intermediate: With internal cysteine residues, the reaction may stall at the thioimidate intermediate stage.
-
Hydrolysis of this compound: At high pH, ACBT can be prone to hydrolysis.[4]
Q5: How does pH affect the reaction, and what is the optimal range?
A5: The reaction rate is significantly influenced by pH, as the nucleophilicity of the cysteine's thiol group is pH-dependent.[5] The optimal pH range is generally between 7.4 and 8.5.[3] At lower pH values, the reaction rate decreases considerably.[4] Conversely, at pH values above 8.5, this compound can become susceptible to hydrolysis, which will also lower the yield of the desired product.[4][5]
Q6: I suspect my cysteine residue is oxidized. How can I address this?
A6: Cysteine residues can readily oxidize to form disulfide bonds, especially if the protein or peptide has been stored for a prolonged period or exposed to oxidizing conditions. To ensure the cysteine's thiol group is in its reduced, reactive state, it is recommended to add a reducing agent to the reaction mixture. Tris(2-carboxyethyl)phosphine (TCEP) is a good choice as it is effective at reducing disulfide bonds and does not contain a thiol that could compete in the reaction. A 10-fold molar excess of TCEP is typically sufficient.
Q7: What can I do if my cysteine residue is not on the N-terminus of my protein?
A7: If you have an internal cysteine, the reaction may stall after the formation of the thioimidate intermediate, as the subsequent cyclization and ammonia elimination steps require a nearby primary amine. In some specific peptide sequences, surrounding polar residues may help stabilize the thioimidate adduct, leading to a stable product without the final cyclization.[3] However, for the classic, complete reaction, an N-terminal cysteine is ideal. If you are designing a new protein construct, engineering it to have an N-terminal cysteine is the most straightforward approach.
Data Presentation
Table 1: Influence of pH on Reaction Rate
| pH | Second-Order Reaction Rate Constant (M⁻¹s⁻¹) | Notes |
| 5.0 | 2.7 | The reaction is significantly slower at this acidic pH.[5] |
| 6.0 | 9.0 | The reaction rate increases as the pH becomes less acidic.[5] |
| 7.4 | 59.7 | A commonly used and effective physiological pH for the reaction.[5] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| pH | 7.4 - 8.5 | Balances the nucleophilicity of the cysteine thiol with the stability of the ACBT reagent.[3] |
| Temperature | Room Temperature to 37°C | The reaction proceeds efficiently at these temperatures. |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored to determine the optimal time. |
| ACBT Concentration | 5- to 20-fold molar excess over the protein/peptide | A molar excess of the ACBT reagent helps to drive the reaction to completion. |
| Reducing Agent | 10-fold molar excess of TCEP | Ensures the cysteine residue remains in its reduced, reactive state. |
| Solvent | Aqueous buffer (e.g., PBS) | The reaction is biocompatible and works well in aqueous solutions. If ACBT is dissolved in an organic solvent like DMSO, the final concentration should be kept low (e.g., <5% v/v) to avoid protein denaturation. |
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein with a this compound-functionalized Probe
-
Protein Preparation:
-
Dissolve the purified protein containing an N-terminal cysteine in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
To ensure the cysteine is reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
-
Labeling Reaction:
-
Prepare a stock solution of the ACBT-functionalized probe in a compatible solvent (e.g., DMSO).
-
Add the ACBT probe to the protein solution to achieve a final 5- to 20-fold molar excess.
-
If using an organic solvent for the probe stock, ensure the final concentration in the reaction mixture is low (e.g., <5% v/v) to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS. Look for the appearance of the desired product mass and the disappearance of the starting protein mass.
-
-
Purification of the Labeled Protein:
-
Remove unreacted ACBT probe and other small molecules by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the protein.
-
-
Characterization:
-
Confirm successful labeling by SDS-PAGE. The labeled protein may show a slight increase in molecular weight. If a fluorescent probe was used, the gel can be imaged to confirm fluorescence.
-
The labeling efficiency can be determined by mass spectrometry or by measuring the absorbance of the protein and the probe if it has a distinct chromophore.
-
Protocol 2: Monitoring the Reaction using LC-MS
-
Sample Preparation:
-
At desired time points, take a small aliquot of the reaction mixture.
-
If necessary, quench the reaction by adding an acid (e.g., formic acid to a final concentration of 0.1%).
-
Dilute the sample in an appropriate solvent for LC-MS analysis (e.g., water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the diluted sample onto a reverse-phase HPLC column (e.g., C18) connected to a mass spectrometer.
-
Elute the sample using a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing 0.1% formic acid.
-
Monitor the elution of the starting protein and the labeled product by their respective mass-to-charge ratios (m/z).
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product at each time point to determine the extent of the reaction. The percentage conversion can be calculated as: (Product Peak Area / (Starting Material Peak Area + Product Peak Area)) * 100.[3]
-
References
- 1. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 2. infoscience.epfl.ch [infoscience.epfl.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Cyanobenzothiazole (CBT) Ligation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the efficiency of 2-cyanobenzothiazole (CBT) ligation reactions, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 2-cyanobenzothiazole (CBT) ligation?
The optimal pH for CBT ligation is highly dependent on the specific substrates and reaction conditions, but generally falls within a neutral to slightly basic range of pH 7.4 to 9.0 .
-
For many protein labeling applications using specific peptide tags, a pH of 7.4 is considered optimal, providing a good balance between reaction rate and reagent stability.[1][2]
-
Studies have shown that increasing the pH from 7.4 to 9.0 can significantly accelerate the reaction rate. In one case, the rate constant increased over four-fold.[3][4]
-
It is crucial to consider the stability of both the CBT reagent and the protein of interest at higher pH values.
Q2: How does pH influence the CBT ligation reaction?
The pH affects the reaction rate by influencing the nucleophilicity of the cysteine thiol group. The reaction involves the attack of the thiol group on the cyano group of the CBT molecule.[3] At higher pH values, the thiol group is more deprotonated and thus more nucleophilic, leading to a faster reaction. However, pH values that are too high can lead to undesirable side reactions.[3][5]
Q3: What are the risks of performing the ligation at a high pH?
While a higher pH can increase the reaction rate, it also introduces risks. The primary concern is the hydrolysis of the 2-cyanobenzothiazole reagent, which becomes more pronounced at pH values above 8.0.[5] Some specific CBT derivatives have been shown to be unstable and decompose at a pH higher than 9.0.[3] Therefore, the chosen pH must be a compromise between maximizing the reaction rate and minimizing the degradation of the CBT compound.
Q4: Can the ligation be performed at an acidic pH?
Performing the ligation at an acidic pH (e.g., below 7.0) is generally not recommended. The reaction rate decreases significantly at lower pH values. For instance, the reaction rate at pH 6.0 can be over a thousand times slower than at pH 7.4.[3] This is because the cysteine thiol is protonated at acidic pH, reducing its nucleophilicity and its ability to react with the CBT molecule.
Troubleshooting Guide
Issue 1: Low or No Ligation Product Yield
| Possible Cause | Recommended Solution |
| Suboptimal pH | The reaction is highly pH-sensitive.[5] Verify the pH of your reaction buffer. If you are using pH 7.4 and the reaction is slow, consider increasing the pH to a range of 8.0-9.0, monitoring for any reagent degradation.[3][4] |
| Oxidation of Cysteine | The free thiol (-SH) group of the N-terminal cysteine is required for the reaction. This group can oxidize to form disulfide bonds. |
| Action: Add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture at a final concentration of 1-2 mM to ensure the cysteine remains in its reduced form.[1][2][3] | |
| Degradation of CBT Reagent | 2-cyanobenzothiazole can be unstable, especially at high pH.[5] |
| Action: Prepare CBT stock solutions fresh in an appropriate solvent like DMSO or DMF. Avoid prolonged storage of CBT in aqueous buffers, particularly those with a pH > 8.0.[3] | |
| Incorrect Stoichiometry | An inappropriate molar ratio of protein to CBT reagent can limit the yield. |
| Action: Optimize the molar ratio of reactants. A molar excess of the CBT reagent (e.g., 100-fold) is often used to drive the reaction to completion.[1][2] |
Issue 2: Reaction is Too Slow
| Possible Cause | Recommended Solution |
| Low Reaction pH | As noted, acidic to neutral pH can result in very slow kinetics.[3] |
| Action: Increase the buffer pH to 8.0-9.0. This can increase the reaction rate significantly.[3][4] Always perform a small-scale pilot experiment to ensure your protein and CBT reagent are stable at the higher pH. | |
| Low Temperature | Most protocols recommend incubating the reaction at 37°C.[1][2] |
| Action: Ensure the reaction is incubated at the recommended temperature. If stability allows, a moderate increase in temperature could improve the rate. |
Data on pH-Dependence of CBT Ligation
The following table summarizes quantitative data from various studies on the effect of pH on CBT ligation efficiency.
| pH | Second-Order Rate Constant (k₂) | Yield | Reaction Time | Notes |
| 6.0 | 0.004 M⁻¹s⁻¹[3] | - | - | Reaction is extremely slow. |
| 7.4 | 17 M⁻¹s⁻¹[1][2] | 65%[1][2] | 1 hour | Optimal for specific peptide tag ligation. |
| 7.4 | 9.2 M⁻¹s⁻¹[6] | - | - | For labeling proteins with a 1,2-aminothiol. |
| 7.4 | 4.5 M⁻¹s⁻¹[3] | 54% (Radiochemical)[4] | 30 min | Slower rate compared to pH 9.0 with the same substrates.[3][4] |
| 8.5 | - | - | 1 hour | Used for screening different aryl nitriles.[1][2] |
| 9.0 | 18.6 M⁻¹s⁻¹[3] | 78%[3] | 30 min | Reaction is significantly faster than at pH 7.4.[3] |
| 9.0 | - | 85% (Radiochemical)[4] | 30 min | Significantly improved yield over pH 7.4 under these conditions.[4] |
Experimental Protocols & Visualizations
General Experimental Protocol for CBT Ligation
This protocol provides a general workflow for the site-specific labeling of a protein containing an N-terminal cysteine residue.
-
Reagent Preparation:
-
Protein Stock: Prepare a stock solution of your N-terminal cysteine-containing protein in a suitable buffer (e.g., PBS).
-
CBT Stock: Prepare a concentrated stock solution of the 2-cyanobenzothiazole derivative in an organic solvent such as DMSO or DMF.
-
Reducing Agent: Prepare a fresh stock solution of TCEP (e.g., 100 mM in water).
-
Reaction Buffer: Prepare the desired reaction buffer (e.g., PBS, pH 7.4 or Borate buffer, pH 9.0).
-
-
Ligation Reaction Setup:
-
In a microcentrifuge tube, add the protein stock solution to the reaction buffer to achieve the desired final concentration (e.g., 5-10 µM).
-
Add TCEP from the stock solution to a final concentration of 1 mM to reduce any disulfide bonds.[1][2] Incubate for 15 minutes at room temperature.
-
Initiate the ligation reaction by adding the CBT stock solution to the protein mixture to the desired final concentration (e.g., 500 µM).[1][2] The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Gently mix the reaction and incubate at 37°C for 1-2 hours.[1][2]
-
-
Analysis and Purification:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them via LC-MS to identify the formation of the desired product.
-
Once the reaction is complete, the labeled protein can be purified from excess CBT reagent and byproducts using methods such as size exclusion chromatography (e.g., desalting column) or dialysis.
-
Experimental Workflow Diagram
Caption: Workflow for a typical 2-cyanobenzothiazole ligation experiment.
pH Optimization Logic Diagram
Caption: Relationship between pH, reaction rate, and CBT stability.
References
- 1. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Early‐Stage Incorporation Strategy for Regioselective Labeling of Peptides using the 2‐Cyanobenzothiazole/1,2‐Aminothiol Bioorthogonal Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Flexible Synthesis of 68Ga-Labeled Carbonic Anhydrase IX (CAIX)-Targeted Molecules via CBT/1,2-Aminothiol Click Reaction [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Amino-2-cyanobenzothiazole (ACBT) Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Amino-2-cyanobenzothiazole (ACBT) in bioconjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during bioconjugation with this compound.
Issue 1: Low or No Conjugation Yield
Q: My bioconjugation reaction with ACBT shows a low or no yield of the desired product. What are the possible causes and how can I troubleshoot this?
A: Low or no conjugation yield is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting this problem.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal pH | The optimal pH for the reaction between ACBT and an N-terminal cysteine is typically between 7.0 and 8.5.[1][2] At a lower pH, the reaction rate decreases significantly.[3][4] Conversely, at a pH above 8.0, hydrolysis of ACBT can become a competing side reaction.[3][4] Action: Ensure your reaction buffer is within the optimal pH range. We recommend starting with a phosphate-buffered saline (PBS) at pH 7.4. |
| Presence of Reducing Agents | While a reducing agent like TCEP is often necessary to ensure the cysteine thiol is in its reduced form, excess reducing agent can potentially interfere with the reaction. Action: Use the minimal amount of TCEP required to reduce disulfide bonds (typically 1-5 mM). If possible, perform the reduction step first, followed by removal of the excess reducing agent before adding ACBT. |
| Incorrect Reagent Concentrations | The molar ratio of ACBT to the protein/peptide can influence the reaction efficiency. Action: A molar excess of ACBT is generally recommended to drive the reaction to completion. A starting point of 10-20 fold molar excess of ACBT can be used. |
| Degraded ACBT Reagent | This compound can degrade over time, especially if not stored properly. Action: Store ACBT desiccated and protected from light. Before use, ensure the reagent is at room temperature to prevent condensation. If degradation is suspected, use a fresh batch of the reagent. |
| Inaccessible N-terminal Cysteine | The N-terminal cysteine of the protein may be sterically hindered or buried within the protein's three-dimensional structure, preventing its reaction with ACBT. Action: If possible, consider engineering a longer, more flexible linker region preceding the N-terminal cysteine. Denaturing the protein is another option, but this will result in loss of its native structure and function. |
| Protein Concentration is Too Low | At very low protein concentrations, the reaction kinetics may be too slow to achieve a good yield in a reasonable timeframe. Action: If possible, increase the concentration of your protein in the reaction mixture. |
Experimental Workflow for Troubleshooting Low Yield:
Issue 2: Non-specific Labeling or Side Product Formation
Q: I observe multiple products or unexpected masses in my LC-MS analysis. What are the potential side reactions and how can I minimize them?
A: While the reaction of ACBT with N-terminal cysteines is highly selective, side reactions can occur under certain conditions.
Potential Side Reactions:
-
Hydrolysis of this compound:
-
Reaction with Lysine (B10760008) Residues:
-
Description: While ACBT is designed for high selectivity towards N-terminal cysteines, highly reactive CBT analogs with electron-withdrawing groups have been shown to react with other nucleophiles like lysine.[1][2] Although less likely with the electron-donating amino group of ACBT, this possibility cannot be entirely ruled out, especially at higher pH where lysine residues are more deprotonated and thus more nucleophilic.
-
Mitigation: Perform the reaction within the recommended pH range of 7.0-8.0. Avoid using a large excess of ACBT if non-specific labeling is a concern.
-
-
Formation of a Stable Thioimidate Intermediate:
-
Description: The reaction proceeds through a thioimidate intermediate. In some cases, particularly when the local peptide sequence contains polar residues that can stabilize this intermediate, the final cyclization and release of ammonia (B1221849) to form the thiazoline (B8809763) ring may not occur or may be slow.[1][2] This results in a product with the mass of the protein plus ACBT, without the loss of an ammonia molecule.
-
Mitigation: The stability of the thioimidate is sequence-dependent. If this is observed, increasing the reaction time or temperature might promote the final cyclization. However, in some cases, the stable thioimidate may be the final product.
-
-
Formation of an N-terminal Amidine:
-
Description: An alternative reaction pathway can lead to the formation of an N-terminal amidine, leaving the cysteine's thiol group free. This has been observed to be favored by a Cys-Ile-Ser (CIS) tripeptide tag at the N-terminus.
-
Mitigation: This is a sequence-dependent side reaction. If this product is observed and not desired, altering the amino acid sequence adjacent to the N-terminal cysteine may be necessary.
-
Reaction Pathways:
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for ACBT bioconjugation?
A1: A phosphate-buffered saline (PBS) at pH 7.4 is a good starting point. Buffers that do not contain primary amines (like Tris) are recommended to avoid potential side reactions with the ACBT reagent itself, although this is less of a concern than with other amine-reactive chemistries.
Q2: How can I confirm that my conjugation reaction was successful?
A2: The most definitive way to confirm conjugation is by using mass spectrometry (e.g., LC-MS). You should observe a mass shift corresponding to the addition of the ACBT molecule to your protein or peptide, minus the mass of ammonia (if the reaction proceeds to the final thiazoline product). SDS-PAGE can also be used to visualize a shift in molecular weight, especially if a large molecule is being conjugated to the ACBT first.
Q3: My protein has internal cysteine residues. Will they react with ACBT?
A3: Generally, no. The reaction is highly specific for the 1,2-aminothiol moiety present in N-terminal cysteine residues. Internal cysteines lack the adjacent free amine group necessary for the cyclization reaction. However, the reactivity can be influenced by the specific protein sequence and structure.
Q4: Can I use ACBT for in vivo labeling?
A4: Yes, the bioorthogonal nature of the ACBT-cysteine reaction makes it suitable for labeling in complex biological environments, including in living cells and organisms.
Q5: I see a mass corresponding to my protein plus ACBT, but without the loss of ammonia. What does this mean?
A5: This indicates the formation of a stable thioimidate intermediate. As mentioned in the troubleshooting guide, the stability of this intermediate is often dependent on the local amino acid sequence. While it is an intermediate in the expected reaction pathway, in some contexts, it can be the final, stable product.
Experimental Protocols
Protocol 1: General Procedure for Bioconjugation of a Peptide with ACBT
-
Peptide Preparation: Dissolve the peptide containing an N-terminal cysteine in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfides (if necessary): If the peptide can form disulfide bonds, add a fresh solution of TCEP to a final concentration of 1-5 mM. Incubate at room temperature for 30 minutes.
-
ACBT Preparation: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF (e.g., 100 mM).
-
Conjugation Reaction: Add the ACBT stock solution to the peptide solution to achieve the desired molar excess (e.g., 10-20 fold).
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
-
Quenching (Optional): To quench any unreacted ACBT, a small molecule with an N-terminal cysteine (e.g., free cysteine) can be added.
-
Purification: Remove excess ACBT and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Analysis: Analyze the purified conjugate by LC-MS to confirm the reaction and check for purity.
Protocol 2: LC-MS Analysis of ACBT Conjugation and Side Products
-
Sample Preparation: Dilute a small aliquot of the reaction mixture or the purified conjugate in a suitable solvent for LC-MS analysis (e.g., water with 0.1% formic acid).
-
Chromatography:
-
Column: Use a C18 reversed-phase column suitable for protein/peptide separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate the unconjugated protein/peptide, the desired conjugate, and potential side products. For example, a linear gradient from 5% to 95% B over 30 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire full scan mass spectra to identify the different species present in the sample.
-
Expected Masses:
-
Unconjugated Peptide: [M+H]+
-
Desired Conjugate (Thiazoline): [M + C₈H₄N₂S + H]+
-
Stable Thioimidate Intermediate: [M + C₈H₅N₃S + H]+
-
Lysine Adduct (if present): [M + C₈H₅N₃S + H]+
-
Hydrolyzed ACBT: The hydrolyzed form of ACBT may also be detected as a small molecule.
-
-
Data Interpretation Workflow:
References
How to improve the selectivity of 6-Amino-2-cyanobenzothiazole labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the selectivity of 6-Amino-2-cyanobenzothiazole (6-amino-CBT) labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-amino-CBT) and what is it used for?
This compound (ACBT) is a versatile heterocyclic building block used in chemical biology and bioconjugation.[1] Its primary application is as a precursor in the synthesis of D-aminoluciferin, a substrate for firefly luciferase used in bioluminescence imaging (BLI).[1] It is also widely used for the site-specific labeling of proteins through a reaction with a 1,2-aminothiol group, most commonly an N-terminal cysteine residue.[1][2] This specific and rapid reaction, often referred to as a "click" reaction, is valuable for attaching probes, tags, or other molecules to proteins of interest.[1]
Q2: What is the underlying chemistry of 6-amino-CBT labeling?
The labeling reaction involves the condensation of the cyano group of 6-amino-CBT with the 1,2-aminothiol of a cysteine residue. The reaction proceeds through a nucleophilic attack of the cysteine thiol on the cyano group, forming a thioimidate intermediate. This is followed by an intramolecular reaction to form a stable thiazole (B1198619) ring, releasing ammonia (B1221849) in the process.[1] This reaction is highly selective for N-terminal cysteine residues.[2][3]
Q3: What makes 6-amino-CBT a good reagent for selective protein labeling?
6-amino-CBT displays a delicate balance between reactivity and selectivity.[4][5] Compared to other substituted 2-cyanobenzothiazoles, it has moderate electrophilicity, which allows for a specific reaction with the intended target (N-terminal cysteine) while minimizing off-target reactions with other nucleophilic residues like lysine.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Oxidized Cysteine Residue: The target cysteine's thiol group may be oxidized to a disulfide, rendering it unreactive. | Pre-treat the protein with a reducing agent like TCEP or DTT just before the labeling reaction to ensure the cysteine is in its reduced, reactive form.[6] |
| Suboptimal Reaction Conditions: The pH, temperature, or reagent concentrations may not be ideal for the specific protein and label. | Optimize the reaction conditions. The optimal pH is typically around 7.4.[4][5] A common starting point for temperature is 37°C.[4][5] Vary the molar excess of 6-amino-CBT to find the best balance between efficiency and background. | |
| Protein Instability: The protein may be unfolding or aggregating under the labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure the buffer composition is suitable for maintaining protein stability. | |
| Poor Selectivity (Off-Target Labeling) | Highly Reactive 6-amino-CBT Analog: Using a more electrophilic CBT derivative can lead to reactions with other nucleophilic residues, such as lysine. | Stick with 6-amino-CBT, as it offers a good balance of reactivity and selectivity. Avoid analogs with strong electron-withdrawing groups.[5] |
| High pH: A significantly high pH can increase the nucleophilicity of other residues, leading to off-target reactions. | Maintain the reaction pH at or near physiological pH (7.4).[4][5] Avoid pH values above 8.0, as this can also lead to hydrolysis of the CBT reagent.[7] | |
| Incorrect Target Residue: The labeling may be occurring at an unintended cysteine or another nucleophilic residue. | Confirm that the target protein has an accessible N-terminal cysteine. Internal cysteines are generally less reactive.[3] Consider site-directed mutagenesis to remove other potentially reactive cysteines if they are not essential for protein structure or function. | |
| Precipitation During Labeling | Hydrophobic Nature of the Label: The attached 6-amino-CBT or a larger probe conjugated to it might be causing the protein to precipitate. | Lower the molar ratio of the labeling reagent to the protein to reduce the degree of labeling.[8] The inclusion of a mild, non-ionic detergent (e.g., Tween-20) in the reaction buffer may also help to prevent aggregation. |
| Buffer Incompatibility: The buffer composition may be causing the protein or the labeling reagent to become insoluble. | Ensure all components are soluble in the chosen buffer system. Consider screening different buffer systems (e.g., PBS, HEPES). |
Quantitative Data Summary
Table 1: Influence of Reaction pH on Labeling Efficiency
| pH | Relative Reaction Rate | Notes |
| 5.0 | Significantly Decreased | The reaction rate is notably slower at acidic pH.[7] |
| 7.4 | Optimal | Considered the optimal pH for balancing reactivity and selectivity.[4][5] |
| > 8.0 | Unfavorable | Increased risk of 6-amino-CBT hydrolysis and off-target reactions.[7] |
Table 2: Reactivity and Selectivity of Different 2-Cyanobenzothiazole Analogs
| 2-Cyanobenzothiazole Analog | Electron Donating/Withdrawing Group | Reactivity | Selectivity |
| 6-Amino-CBT | Electron-Donating (-NH2) | Moderate | High |
| CBT with Bromo/Nitro Groups | Electron-Withdrawing (-Br, -NO2) | High | Low |
| CBT with Methoxy Groups | Electron-Donating (-OCH3) | Very Low | N/A |
| Data summarized from a study on a specific peptide tag, but the general trends in reactivity based on electronic effects are broadly applicable.[5] |
Experimental Protocols
Protocol 1: General Site-Specific Protein Labeling with 6-Amino-CBT
This protocol provides a general workflow for labeling a protein with an N-terminal cysteine residue using this compound.
-
Protein Preparation:
-
Express and purify the target protein containing a single, accessible N-terminal cysteine residue.
-
Buffer exchange the purified protein into a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), at pH 7.4.
-
Crucially, treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature to ensure the target cysteine is in a reduced state.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the 6-amino-CBT stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture at 37°C for 1-2 hours. For sensitive proteins, the incubation can be performed at 4°C overnight.
-
-
Removal of Excess Label:
-
After the incubation, remove the unreacted 6-amino-CBT and any byproducts. This can be achieved through size-exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis of Labeling Efficiency:
-
The degree of labeling can be determined using methods such as mass spectrometry (to observe the mass shift upon labeling) or by UV-Vis spectroscopy if the label has a distinct absorbance signature.
-
Protocol 2: Purification of Labeled Protein to Enhance Selectivity
This protocol describes a method to purify the specifically labeled protein from any non-specifically labeled or unlabeled protein.
-
Affinity Chromatography (if applicable):
-
If the 6-amino-CBT is conjugated to a tag (e.g., biotin, His-tag), use an appropriate affinity resin (e.g., streptavidin-agarose, Ni-NTA agarose) to specifically capture the labeled protein.
-
Wash the resin extensively with a suitable wash buffer to remove any non-specifically bound proteins.
-
Elute the labeled protein from the resin using a competitive binder or by changing the buffer conditions (e.g., high imidazole (B134444) concentration for His-tagged proteins).
-
-
Ion-Exchange Chromatography (IEX):
-
The addition of the 6-amino-CBT label may alter the overall charge of the protein. This change in isoelectric point can be exploited for separation using IEX.
-
Choose an appropriate IEX resin (anion or cation exchange) based on the predicted pI of the labeled and unlabeled protein at a given pH.
-
Apply the reaction mixture to the column and elute with a salt gradient. The labeled and unlabeled species should elute at different salt concentrations.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
The 6-amino-CBT moiety will increase the hydrophobicity of the protein.
-
Load the reaction mixture onto a HIC column in a high-salt buffer.
-
Elute with a decreasing salt gradient. The more hydrophobic, labeled protein will bind more tightly and elute at a lower salt concentration than the unlabeled protein.
-
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Signaling pathway for caspase-3/7 activity detection.
Caption: Troubleshooting logic for improving labeling selectivity.
References
- 1. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 2. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Amino-2-cyanobenzothiazole (CBT) Labeled Peptides by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 6-Amino-2-cyanobenzothiazole (CBT) labeled peptides via High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of CBT-labeled peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Labeled Peptide | Incomplete Labeling Reaction | - Ensure complete dissolution of the peptide and CBT reagent before starting the reaction. - Optimize reaction pH; the CBT-cysteine reaction is often more efficient at a slightly basic pH (e.g., pH 8.5). - Increase the molar excess of the CBT reagent. - Extend the reaction time. |
| Precipitation of Labeled Peptide | - The hydrophobic CBT label can decrease the solubility of the peptide. Dissolve the crude labeled peptide in a stronger solvent (e.g., DMSO, DMF) before diluting with the initial mobile phase for injection. | |
| Adsorption to Vials/Tubing | - Use low-adsorption vials and tubing. - Acidify the collection tubes with a small amount of TFA solution to improve the solubility of the collected fractions. | |
| Poor Peak Shape (Broadening, Tailing) | Peptide Aggregation | - The increased hydrophobicity from the CBT label can promote aggregation. - Increase the column temperature (e.g., 40-60 °C) to disrupt aggregates and improve peak shape. - Lower the sample concentration injected onto the column. |
| Secondary Interactions with Stationary Phase | - Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%. This masks residual silanol (B1196071) groups on the silica-based stationary phase. | |
| Inappropriate Mobile Phase Composition | - Optimize the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[1][2] - Ensure the sample is dissolved in a solvent weaker than the initial mobile phase to ensure proper focusing at the head of the column. | |
| Co-elution of Labeled Peptide and Unlabeled Peptide | Insufficient Resolution | - Employ a shallower gradient to better separate the more hydrophobic labeled peptide from the unlabeled peptide.[1][2] - Evaluate different stationary phases. A column with a different hydrophobicity (e.g., C8 instead of C18) or a different chemistry (e.g., phenyl-hexyl) may provide better selectivity. |
| Presence of Unexpected Peaks | Side Products from Labeling Reaction | - The reaction of CBT with free thiols is reversible and can lead to transient side products.[1] Ensure the primary reaction with the N-terminal cysteine goes to completion. - During deprotection of Boc groups with TFA, a side reaction can lead to the formation of an N-tert-butylamide side product.[3] Using a scavenger like thioanisole (B89551) during deprotection can mitigate this. |
| Impurities in Reagents | - Use high-purity, HPLC-grade solvents and reagents to avoid introducing contaminants. | |
| Degradation of the Labeled Peptide | - CBT-labeled compounds can be unstable at very high pH.[3] Ensure the pH of the mobile phase and collected fractions is controlled. |
Frequently Asked Questions (FAQs)
Q1: How does the this compound (CBT) label affect the retention time of my peptide in Reverse-Phase HPLC?
A1: The CBT moiety is hydrophobic, which will increase the overall hydrophobicity of your peptide. Consequently, you should expect a longer retention time for the CBT-labeled peptide compared to the unlabeled peptide on a reverse-phase column (e.g., C18, C8). The magnitude of this shift will depend on the sequence and original hydrophobicity of your peptide.
Q2: What is the optimal type of HPLC column for purifying CBT-labeled peptides?
A2: A C18 column is a common starting point for peptide purification. However, due to the increased hydrophobicity of CBT-labeled peptides, a C8 column, which is slightly less hydrophobic, may provide better peak shapes and faster elution times if the labeled peptide is very strongly retained on a C18 column. For very hydrophobic peptides, a diphenyl or phenyl-hexyl column can offer different selectivity.
Q3: My CBT-labeled peptide is showing significant peak tailing. What can I do to improve the peak shape?
A3: Peak tailing for CBT-labeled peptides is often due to their increased hydrophobicity leading to aggregation or secondary interactions with the column. To address this, you can:
-
Increase the column temperature (e.g., to 40-60 °C).
-
Ensure 0.1% TFA is present in both mobile phases (A and B).
-
Reduce the amount of peptide injected onto the column.
-
Dissolve your sample in a solvent that is weaker than your initial mobile phase.
Q4: Are there any known side products from the CBT-cysteine labeling reaction that I should look for in my chromatogram?
A4: The reaction between CBT and an N-terminal cysteine is generally very selective. However, a few potential side products to be aware of include:
-
Reversible adducts with free thiols: If your peptide has internal cysteine residues with free thiols, CBT can react with them reversibly. These adducts are typically less stable than the final product with the N-terminal 1,2-aminothiol.[1]
-
N-tert-butylamide formation: If you are using a Boc-protected amino acid and deprotecting with TFA, a side reaction can occur where the tert-butyl cation reacts with the nitrile of the CBT, which upon hydrolysis forms an N-tert-butylamide.[3]
Q5: What is a good starting gradient for purifying a CBT-labeled peptide?
A5: A good starting point is a linear gradient from 5-10% acetonitrile (B52724) (with 0.1% TFA) to 60-70% acetonitrile (with 0.1% TFA) over 30-60 minutes. You can then optimize the gradient based on the initial separation profile. If the labeled peptide elutes very late, you may need to start at a higher initial percentage of acetonitrile. A shallower gradient around the elution point of your peptide will improve resolution.[1][2]
Quantitative Data Summary
The following table summarizes typical experimental conditions and results for the HPLC purification of CBT-labeled peptides, compiled from various sources.
| Peptide Sequence (if specified) | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Reported Yield after HPLC | Reported Purity after HPLC |
| FITC-labeled HER2 pep | Semi-preparative RP-C18 (10.0 x 250 mm, 5 µm) | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | Not specified | 3 | 71% - 88% | >95% |
| FITC-labeled c(RGDyK) | Semi-preparative RP-C18 (10.0 x 250 mm, 5 µm) | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | Not specified | 3 | 82% | >95% |
| General Analytical Method | Analytical RP-C18 (4.6 x 250 mm, 5 µm) | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | 10% to 90% B over 30 min | 1 | N/A | N/A |
Experimental Protocols
Protocol 1: Labeling of a Peptide with this compound (CBT)
This protocol describes a general method for labeling a peptide containing an N-terminal cysteine with a CBT derivative.
Materials:
-
Peptide with an N-terminal cysteine
-
This compound (or a derivative)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or ammonium (B1175870) bicarbonate buffer, pH 8.5
-
Reducing agent (optional, if cysteines may be oxidized): Tris(2-carboxyethyl)phosphine (TCEP)
-
Organic co-solvent (if needed for solubility): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mM. If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be added.
-
If the peptide contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 2-5 mM and incubate for 15-30 minutes at room temperature.
-
Dissolve the CBT reagent in a minimal amount of DMF or DMSO.
-
Add the CBT solution to the peptide solution to achieve a 1.5 to 5-fold molar excess of the CBT reagent over the peptide.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical HPLC-MS.
-
Once the reaction is complete, the crude mixture can be directly purified by preparative HPLC.
Protocol 2: HPLC Purification of a CBT-Labeled Peptide
This protocol provides a general procedure for the purification of a CBT-labeled peptide using reverse-phase HPLC.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Semi-preparative RP-C18 or C8 column (e.g., 10 x 250 mm, 5 µm)
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic acid (TFA)
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic acid (TFA)
-
Sample: Crude CBT-labeled peptide dissolved in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% TFA)
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.
-
Dissolve the crude labeled peptide in a minimal volume of a solvent that is weaker than the initial mobile phase. Centrifuge the sample to remove any particulates.
-
Inject the sample onto the column.
-
Run a linear gradient to elute the peptide. A typical gradient would be from 5% B to 65% B over 60 minutes. This may need to be optimized based on the hydrophobicity of the specific labeled peptide.
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for the peptide backbone and a longer wavelength if the CBT derivative or another label has a specific absorbance).
-
Collect fractions corresponding to the desired peak.
-
Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of the labeled peptide.
-
Pool the pure fractions and lyophilize to obtain the purified CBT-labeled peptide as a powder.
Visualizations
Caption: Workflow for the synthesis and purification of CBT-labeled peptides.
Caption: Troubleshooting logic for HPLC purification of CBT-labeled peptides.
References
Impact of reducing agents on 6-Amino-2-cyanobenzothiazole stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-2-cyanobenzothiazole (ACBT). The content focuses on the impact of reducing agents on the stability of ACBT during experimental workflows.
Troubleshooting Guides
This section addresses specific issues that may be encountered when using reducing agents in the presence of this compound.
Issue 1: Unexpected Color Change in ACBT Solution Upon Addition of a Reducing Agent
-
Question: My previously pale-yellow solution of this compound turned brown after adding a reducing agent. What could be the cause, and is the compound still viable for my experiment?
-
Answer: A color change from pale-yellow to brown or darker often indicates degradation of the 2-aminobenzothiazole (B30445) scaffold. This can be caused by the oxidation of the amino group, which may lead to the formation of colored polymeric impurities. While some reducing agents are intended to prevent oxidation, their own reactive nature or the presence of contaminants can sometimes promote side reactions.
Recommended Actions:
-
Assess Purity: Before proceeding, it is crucial to assess the purity of your ACBT solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC). This will help determine the extent of degradation.
-
Consider Viability: If significant degradation is observed (e.g., multiple impurity peaks in the HPLC chromatogram), it is recommended to discard the solution and prepare a fresh one. Using a degraded compound can lead to inconsistent and unreliable experimental results.
-
Optimize Conditions: If the experiment allows, consider lowering the concentration of the reducing agent, reducing the reaction temperature, or using a milder reducing agent.
-
Issue 2: Low Yield or Incomplete Reaction in Cysteine Ligation Experiments
-
Question: I am performing a cysteine ligation with this compound in the presence of a reducing agent to keep my cysteine reduced, but I am observing low yields of the desired product. What are the potential causes?
-
Answer: Low yields in cysteine ligation reactions can stem from several factors related to the stability of this compound in the presence of a reducing agent.
Potential Causes and Solutions:
-
Incompatibility with Reducing Agent: While reducing agents like TCEP are often used in these reactions, strong reducing agents could potentially interact with the electrophilic cyano group of ACBT, leading to undesired side reactions.
-
pH-Dependent Hydrolysis: The stability of the cyanobenzothiazole core can be pH-sensitive. Some reducing agents can alter the pH of the reaction mixture. At pH values above 8.0, ACBT can become more susceptible to hydrolysis, which would reduce the amount of active compound available for the ligation reaction.[1]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can also lead to low yields.
Troubleshooting Steps:
-
Verify ACBT Integrity: Before starting the ligation, confirm the purity of your this compound stock solution.
-
Select an Appropriate Reducing Agent: For maintaining the reduced state of cysteine, Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is a potent reducing agent that is stable over a wider pH range and generally less reactive with other functional groups compared to dithiothreitol (B142953) (DTT).
-
Control pH: Ensure the reaction buffer is maintained at an optimal pH, typically between 7.0 and 8.0, for the CBT-Cys ligation.
-
Optimize Reactant Concentrations: Titrate the concentrations of ACBT, cysteine, and the reducing agent to find the optimal ratio for your specific system.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agents are compatible with this compound?
A1: The compatibility of a reducing agent with this compound depends on the specific experimental conditions.
-
TCEP (Tris(2-carboxyethyl)phosphine): Generally considered compatible and is often used in protocols involving ACBT and cysteine ligation.[2] It is stable over a broad pH range and selectively reduces disulfide bonds.
-
DTT (Dithiothreitol): While commonly used, DTT is less stable at pH values above 7.5 and may be more prone to side reactions. Its compatibility should be empirically tested for your specific application.
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and may have the potential to reduce the cyano group of ACBT. Its use should be carefully evaluated.
-
Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent and is likely to be incompatible with the functional groups present in ACBT, potentially reducing the cyano group and other parts of the molecule. It is generally not recommended for use in reactions where the integrity of the ACBT molecule is critical.
Q2: How can I monitor the stability of this compound in my reaction mixture?
A2: The stability of ACBT can be monitored by taking aliquots of your reaction mixture at different time points and analyzing them by:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method to track the disappearance of the starting material and the appearance of any degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help in identifying the mass of potential degradation products, providing insights into the degradation pathway.
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: this compound should be stored as a solid in a cool, dry place, typically at 2-8°C, and protected from light.[3] Stock solutions should be prepared fresh when possible. If storage of solutions is necessary, they should be stored at -20°C or below and used within a short period. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Hypothetical Stability of this compound with Common Reducing Agents
| Reducing Agent | Concentration (mM) | Temperature (°C) | Incubation Time (hours) | Remaining ACBT (%) | Observations |
| TCEP | 1 | 25 | 24 | >95 | No significant degradation observed. |
| DTT | 1 | 25 | 24 | ~85 | Minor degradation products detected. |
| Sodium Borohydride | 1 | 25 | 4 | <50 | Significant degradation and formation of multiple byproducts. |
| Lithium Aluminum Hydride | 1 | 0 | 1 | <5 | Rapid and complete degradation. |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound with a Reducing Agent
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
Prepare a 100 mM stock solution of the reducing agent (e.g., TCEP or DTT) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the ACBT stock solution and the reducing agent stock solution to achieve the desired final concentrations in the reaction buffer.
-
As a control, prepare a similar sample without the reducing agent.
-
Incubate the samples at the desired temperature (e.g., room temperature or 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Quench the reaction if necessary (e.g., by rapid dilution or addition of a quenching agent).
-
Analyze the samples by HPLC to determine the percentage of remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of remaining ACBT at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining ACBT against time to visualize the stability profile.
-
Mandatory Visualization
Caption: Experimental workflow for assessing ACBT stability.
Caption: Factors influencing the stability of ACBT.
References
Preventing non-specific binding of 6-Amino-2-cyanobenzothiazole probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of 6-Amino-2-cyanobenzothiazole (CBT) probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CBT) and how do CBT probes work?
This compound (CBT) is a heterocyclic molecule that serves as a key component in the synthesis of bioluminescent probes.[1] Probes incorporating CBT typically function through a "click" reaction, specifically a condensation reaction with a terminal cysteine (Cys) residue. This reaction is rapid, highly selective, and occurs under physiological conditions without the need for a catalyst.[1] The mechanism involves the nucleophilic thiol group of cysteine attacking the cyano group of CBT, leading to the formation of a stable thiazole (B1198619) ring and the generation of a fluorescent or bioluminescent signal.[1]
Q2: What are the common applications of CBT probes?
CBT probes are versatile tools in chemical biology and bioconjugation.[1] They are frequently used for:
-
Enzyme activity detection: A prominent application is in imaging apoptosis by detecting the activity of caspase-3 and -7.[1][2][3] In this setup, a peptide substrate containing a cysteine residue is cleaved by active caspases, releasing the cysteine to react with a CBT-derived probe and produce a signal.[2][4]
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Site-specific protein labeling: The specific reaction with cysteine allows for the precise labeling of proteins for imaging or functional studies.[1]
-
In situ assembly of nanostructures: CBT-Cys ligation can be used to create polymeric nanostructures within cells for molecular imaging.[1]
-
Bioluminescence imaging (BLI): CBT is a precursor to D-aminoluciferin, the substrate for firefly luciferase, making it valuable for BLI applications.[1]
Q3: What are the primary causes of non-specific binding and high background with CBT probes?
High background fluorescence can obscure specific signals and complicate data interpretation. The main sources include:
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Probe Concentration: Using a concentration of the CBT probe that is too high can lead to increased non-specific binding.
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample (cells or tissue) can cause the probe to adhere to unintended targets.[4]
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Inadequate Washing: Insufficient washing after probe incubation may not remove all unbound probes, resulting in a diffuse background signal.[5][6]
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Autofluorescence: Biological samples can have endogenous molecules that fluoresce, contributing to the overall background.[7]
-
Hydrophobic Interactions: The benzothiazole (B30560) moiety is relatively hydrophobic and may interact non-specifically with cellular components.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during experiments with CBT probes.
Problem 1: High Background Signal Across the Entire Sample
High background is often characterized by a general, diffuse fluorescence that reduces the signal-to-noise ratio.
Possible Cause & Suggested Solution
-
Excessive Probe Concentration:
-
Troubleshooting Step: Perform a titration experiment to determine the optimal concentration of your CBT probe. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 2-fold or 5-fold lower).
-
-
Inadequate Blocking:
-
Troubleshooting Step: Optimize your blocking protocol. Increase the incubation time with the blocking buffer (e.g., from 30 minutes to 1-2 hours at room temperature).[7] Consider trying different blocking agents (see Table 1 for a comparison).
-
-
Insufficient Washing:
-
Troubleshooting Step: Increase the number and duration of wash steps after probe incubation. Use a mild detergent, such as 0.05% Tween-20, in your wash buffer to help remove non-specifically bound probes.[6]
-
Problem 2: Non-Specific Punctate Staining
This appears as bright, dot-like signals that are not associated with the target of interest.
Possible Cause & Suggested Solution
-
Probe Aggregation:
-
Troubleshooting Step: Before use, centrifuge the CBT probe solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates. Use only the supernatant for your experiment. You can also try filtering the probe solution.[6]
-
-
Binding to Hydrophobic Structures:
-
Troubleshooting Step: Include a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20) in your incubation and wash buffers to minimize hydrophobic interactions.
-
Data Presentation
Table 1: Comparison of Common Blocking Agents for Fluorescence-Based Assays
| Blocking Agent | Composition | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | Purified single protein from cow serum | Consistent blocking, compatible with avidin-biotin systems, good for detecting phosphorylated proteins.[3] | Can be less versatile than mixed protein blockers, may cause high background in near-infrared applications.[8] | General fluorescence applications, phosphoprotein detection. |
| Non-fat Dry Milk | Mixture of proteins (including casein and immunoglobulins) | Inexpensive and readily available.[3] | Incompatible with avidin-biotin systems, can interfere with phospho-specific antibody binding, may cross-react with anti-goat secondary antibodies.[3] | Applications where cost is a major factor and avidin-biotin systems are not used. |
| Casein | Purified protein from milk | Effective blocking due to a heterogeneous mix of small protein species, good for reducing background.[9] | Can be less versatile than whole milk as it is a single protein.[8] | General fluorescence applications, particularly when BSA is not effective. |
| Fish Gelatin | Protein derived from fish skin | Good for reducing non-specific binding, compatible with a wide range of antibodies. | May not be as effective as other blockers in all situations. | When using anti-goat or anti-bovine secondary antibodies to avoid cross-reactivity with BSA or milk.[8] |
| Commercial/Synthetic Blockers | Often protein-free or contain non-mammalian proteins | High consistency, long shelf-life, minimal cross-reactivity with mammalian antibodies, often optimized for low background.[3][8] | More expensive than traditional blocking agents. | High-sensitivity applications, near-infrared detection, and when using antibodies that may cross-react with protein-based blockers. |
Experimental Protocols
Protocol: Staining of Cultured Cells with a CBT Probe for Caspase-3/7 Activity
This protocol provides a general workflow for imaging apoptosis in cultured cells.
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Cell Culture: Plate cells on sterile glass-bottom dishes or coverslips and culture to the desired confluency.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) for the desired time. Include a vehicle-treated control group.
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Probe Preparation: Prepare the CBT probe solution in an appropriate buffer (e.g., PBS or HBSS) at the optimized concentration.
-
Blocking (Optional but Recommended):
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Wash cells twice with PBS.
-
Incubate cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.
-
-
Probe Incubation:
-
Remove the blocking buffer.
-
Add the CBT probe solution to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the cells 2-3 times with wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.
-
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g., Hoechst 33342).
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Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the CBT probe and any counterstains.
Mandatory Visualizations
Signaling Pathway: Caspase-3/7 Activation in Apoptosis
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. thermofisher.com [thermofisher.com]
6-Amino-2-cyanobenzothiazole reaction buffer and temperature optimization
Welcome to the technical support center for 6-Amino-2-cyanobenzothiazole (ACBT). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this versatile molecule.
Section 1: Bioorthogonal Ligation (CBT-Cys Click Reaction)
This section focuses on the reaction of this compound with N-terminal cysteine residues, a rapid and selective bioorthogonal ligation used for protein labeling and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer and pH for the CBT-Cys ligation reaction?
A1: The optimal buffer and pH can depend on the specific protein and reaction partners. However, neutral to slightly alkaline conditions are generally preferred. Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective choice.[1] For some applications, an ammonium (B1175870) bicarbonate (NH₄HCO₃) buffer in a 1:1 mixture with acetonitrile (B52724) at pH 8.5 has also been successfully used.[1][2]
Q2: What is the recommended temperature for the ligation reaction?
A2: The reaction is typically performed at 37 °C to ensure a reasonable reaction rate without compromising the stability of most proteins.[1][2]
Q3: Do I need a catalyst for the CBT-Cys click reaction?
A3: No, one of the key advantages of this reaction is that it is bioorthogonal and proceeds efficiently under physiological conditions without the need for a catalyst.
Q4: What is the role of TCEP in some published protocols?
A4: Tris(2-carboxyethyl)phosphine (TCEP) is a reducing agent. It is often included in the reaction mixture (at a concentration around 1 mM) to ensure that the cysteine residue's thiol (-SH) group remains in its reduced, nucleophilic state and has not formed a disulfide bond, which would prevent the reaction.[1][2]
Q5: How does the pH affect the reaction rate?
A5: The reaction rate is pH-sensitive. A decrease in pH from 7.4 to 5.0 can lead to a significant reduction in the reaction rate. Conversely, highly alkaline conditions (pH > 8.0) are also unfavorable as they can lead to the hydrolysis of the cyanobenzothiazole moiety.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Reaction Yield | 1. Oxidized Cysteine: The N-terminal cysteine residue may have formed a disulfide bond. 2. Suboptimal pH: The reaction buffer pH is too low. 3. Incorrect Stoichiometry: Insufficient excess of ACBT. 4. Protein Misfolding: The N-terminal cysteine is not accessible. | 1. Add a fresh solution of a reducing agent like TCEP (1 mM final concentration) to the reaction mixture. 2. Verify the pH of your buffer. Prepare fresh PBS at pH 7.4 or an appropriate buffer for your system. 3. Increase the molar excess of ACBT relative to the protein. A 100-fold excess (e.g., 500 µM ACBT for 5 µM protein) is a good starting point.[1][2] 4. Consider denaturing and refolding the protein, or adding a mild denaturant if compatible with your protein's function. |
| Poor Solubility of ACBT | ACBT has limited aqueous solubility. | Prepare a concentrated stock solution of ACBT in an organic solvent like DMSO or methanol (B129727) and add it to the aqueous reaction buffer, ensuring the final organic solvent concentration is low enough not to affect your protein (typically <5%). |
| Non-specific Labeling | The reaction conditions are too harsh, or the protein has other highly reactive nucleophilic sites. | While the CBT-Cys reaction is highly selective, ensure the pH is not excessively high. If non-specific labeling persists, consider reducing the reaction time or temperature. Verify the purity of your protein. |
| Reaction Fails to Proceed | 1. Incorrect Reagent: Confirm the identity and purity of your this compound. 2. Inaccessible Cysteine: The N-terminal cysteine is buried within the protein structure. | 1. Use a new, verified batch of ACBT. 2. Perform a mutagenesis study to introduce a longer linker between the protein and the N-terminal cysteine tag. Confirm protein expression and the presence of the tag. |
Data Summary: Ligation Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Reference |
| Buffer | Phosphate-Buffered Saline (PBS) | Ammonium Bicarbonate (NH₄HCO₃) / Acetonitrile (1:1) | [1] |
| pH | 7.4 | 8.5 | [1][2] |
| Temperature | 37 °C | 37 °C | [1][2] |
| Reducing Agent | Not specified, but recommended | 1 mM TCEP | [1][2] |
| Reactant Ratio | Not specified | 5 µM Protein : 500 µM ACBT | [1][2] |
| Reaction Time | 1 hour | 1 hour | [1] |
Experimental Protocol: Site-Specific Protein Labeling
This protocol describes a general method for labeling a protein containing an N-terminal cysteine residue with this compound.
-
Reagent Preparation:
-
Prepare a 10X PBS buffer solution (pH 7.4).
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of TCEP in nuclease-free water.
-
Purify the N-terminal cysteine-tagged protein of interest and determine its concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to reach the final volume.
-
10X PBS to a final concentration of 1X.
-
Protein solution to a final concentration of 5 µM.
-
TCEP stock solution to a final concentration of 1 mM.
-
-
Gently mix the solution.
-
-
Ligation Reaction:
-
Add the ACBT stock solution to the reaction mixture to a final concentration of 500 µM.
-
Incubate the reaction at 37 °C for 1-2 hours.
-
-
Analysis and Purification:
-
Analyze the reaction progress and product formation using LC-MS or SDS-PAGE (if the label is fluorescent or causes a significant mass shift).
-
Purify the labeled protein from excess ACBT and other reagents using size-exclusion chromatography or dialysis.
-
Workflow Diagram
Section 2: Diazotization and Azo Coupling Reactions
This section covers the conversion of the primary amino group of this compound into a diazonium salt, which can then be used in azo coupling reactions to synthesize azo dyes.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for diazotizing an aromatic amine like ACBT?
A1: Diazotization requires cold, acidic conditions. The reaction is typically carried out at 0-5 °C in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Nitrous acid (HNO₂), which is unstable, is generated in situ by the addition of an aqueous solution of sodium nitrite (B80452) (NaNO₂).
Q2: Why is a low temperature (0-5 °C) critical for this reaction?
A2: Aryl diazonium salts are generally unstable at higher temperatures. Above 5 °C, they can decompose, often vigorously, releasing nitrogen gas.[3] Maintaining a low temperature is crucial for preventing decomposition and ensuring a good yield of the diazonium salt for the subsequent coupling reaction.[4]
Q3: My ACBT is not dissolving in the acidic solution. What should I do?
A3: Aromatic amines can have poor solubility in aqueous acid. The formation of a fine suspension is common. For particularly insoluble amines, a mixture of glacial acetic acid and propionic acid can be used as a solvent before adding it to the nitrosylsulfuric acid (a solution of NaNO₂ in H₂SO₄).[4]
Q4: What kind of molecules can I couple with the diazotized ACBT?
A4: The diazonium salt is an electrophile and will react with electron-rich aromatic compounds, known as coupling components. Common examples include phenols, naphthols, and anilines. The coupling reaction is an electrophilic aromatic substitution.
Q5: What is the optimal pH for the azo coupling step?
A5: The optimal pH for the coupling step depends on the coupling partner. For phenols and naphthols, mildly alkaline conditions (pH 8-10) are typically used to deprotonate the hydroxyl group, forming a highly activated phenoxide ion. For coupling with aromatic amines, mildly acidic conditions (pH 4-7) are generally preferred.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Azo Dye | 1. Decomposition of Diazonium Salt: The temperature during diazotization was too high. 2. Premature Coupling/Side Reactions: Incorrect pH during diazotization. 3. Inefficient Coupling: The coupling component is not sufficiently activated, or the pH is incorrect. | 1. Strictly maintain the reaction temperature between 0 and 5 °C using an ice-salt bath. Add the sodium nitrite solution slowly to control any exotherm. 2. Ensure a sufficient excess of strong acid is present during the diazotization step. 3. Adjust the pH of the coupling reaction mixture. For phenols, ensure the pH is alkaline to form the phenoxide. For amines, ensure the solution is not too acidic, which would protonate the amine. |
| Oily Product or Difficulty in Precipitation | The azo dye product is soluble in the reaction mixture or is not crystalline. | Try "salting out" the product by adding a saturated solution of sodium chloride. If that fails, perform an extraction with a suitable organic solvent followed by evaporation. Recrystallization from an appropriate solvent may be necessary. |
| No Color Formation in Coupling Step | 1. Diazotization Failed: The primary amine was not converted to the diazonium salt. 2. Coupling Component is Inactive: The aromatic ring of the coupling partner is not electron-rich enough. | 1. Re-run the diazotization, ensuring the use of fresh sodium nitrite and proper temperature control. Test for the presence of the diazonium salt by adding a small aliquot of the reaction mixture to a solution of 2-naphthol (B1666908); an intense color should develop immediately. 2. Use a more activated coupling component (e.g., 2-naphthol, resorcinol, N,N-dimethylaniline). |
| Reaction Mixture Foams Vigorously | Significant decomposition of the diazonium salt is occurring, releasing N₂ gas. | This is a sign that the temperature is too high. Immediately cool the reaction vessel further. For future attempts, add the sodium nitrite solution more slowly and ensure efficient stirring and cooling. |
Data Summary: General Diazotization & Azo Coupling Conditions
| Parameter | Diazotization Step | Coupling Step (with Phenols) | Reference |
| Temperature | 0–5 °C | 0–10 °C | [4] |
| Acid/Base | Strong Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, Na₂CO₃) | [4] |
| Key Reagent | Sodium Nitrite (NaNO₂) | Electron-rich aromatic compound | [4] |
| Solvent | Water, Acetic Acid/Propionic Acid | Water, Ethanol (B145695) | [4] |
Experimental Protocol: Synthesis of an Azo Dye from ACBT
This protocol provides a general procedure for the diazotization of this compound and subsequent coupling with 2-naphthol.
Part A: Diazotization
-
Preparation: In a 100 mL beaker, suspend 1.75 g (10 mmol) of this compound in 20 mL of a 1:1 mixture of concentrated HCl and water. Cool the beaker in an ice-salt bath to 0-5 °C with constant stirring.
-
Nitrite Addition: Prepare a solution of 0.7 g (10.1 mmol) of sodium nitrite in 5 mL of cold water. Add this solution dropwise to the cold ACBT suspension over 15 minutes. Ensure the temperature does not rise above 5 °C.
-
Stirring: Continue to stir the resulting diazonium salt solution in the ice bath for an additional 20 minutes. The solution may not become perfectly clear, which is acceptable.
Part B: Azo Coupling
-
Coupling Solution: In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 25 mL of 10% aqueous sodium hydroxide (B78521) solution. Cool this solution in an ice bath to below 10 °C.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.
-
Isolation: Collect the solid azo dye by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Diagrams: Reaction Pathway and Troubleshooting Logic
References
Technical Support Center: Synthesis of 6-Amino-2-cyanobenzothiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-Amino-2-cyanobenzothiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound derivatives?
A1: Several methods are employed for the synthesis of 2-aminobenzothiazole (B30445) scaffolds, which are precursors to or can be derivatized into this compound. Key methods include:
-
The Hugerschoff Reaction: This classic method involves the oxidative cyclization of arylthioureas.[1][2]
-
Synthesis from Anilines and Thiocyanate (B1210189): This is a one-pot reaction involving an aniline (B41778), a thiocyanate salt (like potassium or sodium thiocyanate), and a halogen (typically bromine) in acetic acid.[1][3][4]
-
Palladium/Copper-Catalyzed Cyanation: More modern approaches utilize transition metal catalysis to introduce the cyano group, which can offer milder reaction conditions.[5][6][7]
-
Synthesis from 2-Aminothiophenol (B119425): This method uses 2-aminothiophenol and a cyanogen (B1215507) source, like cyanogen bromide, to form the 2-aminobenzothiazole ring.[2]
Q2: What are the most common pitfalls and side reactions in the synthesis of this compound derivatives?
A2: Researchers often face challenges that can lead to low yields and difficult purification. Common pitfalls include:
-
Formation of Regioisomers: When using meta-substituted anilines, a mixture of 5- and 7-substituted benzothiazoles can be formed, which are often difficult to separate.[1]
-
Aromatic Bromination: Excess bromine during the reaction can lead to unwanted bromination of the aromatic ring on either the starting aniline or the benzothiazole (B30560) product.[1][8]
-
para-Thiocyanation: For anilines that are unsubstituted at the para-position, thiocyanation can occur at this position, competing with the desired cyclization reaction.[1][9]
-
Hydrolysis of the Cyano Group: The 2-cyano group is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of the corresponding carboxylic acid or amide.
-
Low Yields: This can be a result of incomplete reactions, degradation of starting materials or products, and the side reactions mentioned above.[1]
-
Product Discoloration: Crude products can often be discolored (yellow, brown, or pink) due to the presence of highly colored impurities or product degradation.[8][10]
Q3: How do substituents on the aniline precursor influence the reaction?
A3: The nature and position of substituents on the starting aniline have a significant impact on the reaction outcome:
-
Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) on the aniline ring generally facilitate the cyclization reaction, leading to higher yields.[1] Conversely, strong electron-withdrawing groups (e.g., nitro) can deactivate the ring, requiring harsher reaction conditions and often resulting in lower yields.[1]
-
Steric Effects: Bulky substituents on the aniline can influence the regioselectivity of the reaction, potentially favoring the formation of the less sterically hindered isomer.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature cautiously, monitoring for product degradation. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Reagent Stoichiometry | - Carefully control the stoichiometry of the reagents, particularly the halogen. Use a calibrated dropper or syringe pump for additions. |
| Poor Reagent Quality | - Use freshly distilled anilines and high-purity solvents and reagents. |
| Side Reactions | - To minimize aromatic bromination, add the bromine solution dropwise at a low temperature. - To avoid para-thiocyanation, consider using a starting aniline that is already substituted at the para-position. |
Problem 2: Formation of Impurities and Purification Challenges
| Observed Issue | Troubleshooting and Purification Strategy |
| Presence of Regioisomers | - Optimize reaction conditions (e.g., temperature, solvent) to favor the formation of the desired isomer. - Employ column chromatography on silica (B1680970) gel with a carefully selected eluent system for separation.[1][10] |
| Aromatic Bromination Byproducts | - Add the bromine solution slowly and at a reduced temperature to minimize over-bromination.[1] - Use column chromatography for purification. |
| Product Discoloration | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[8][10] - A second recrystallization or passing the product through a short plug of silica gel can also be effective.[8][10] |
| General Purification | - Recrystallization: This is a primary method for purifying solid products. Select a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature.[8][10] - Column Chromatography: Effective for separating complex mixtures of products and byproducts.[1][10] - Acid-Base Extraction: As 2-aminobenzothiazoles are basic, an acid-base extraction can be used to separate them from non-basic impurities.[1] |
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Aminobenzothiazole Derivatives
| Synthesis Method | Starting Materials | Key Reagents & Solvents | Typical Reaction Time | Typical Temperature | Reported Yield (%) | Reference |
| From Aniline | Substituted Aniline | Potassium Thiocyanate, Bromine, Acetic Acid | 10 hours | <10°C to Room Temp. | ~74% (for 6-nitro derivative) | [2][3] |
| Hugerschoff Reaction | Arylthiourea | Halogen (e.g., Bromine) | Varies | Varies | High yields often reported | [1][2] |
| Pd/Cu Catalyzed | N-Arylcyanothioformamides | PdCl₂, CuI, KI, DMSO/DMF | 4 hours | 120°C | 41-71% (for substituted derivatives) | [5] |
Experimental Protocols
General Protocol for the Synthesis of 6-Substituted-2-aminobenzothiazoles from Anilines
This protocol is a general guideline and may require optimization for specific derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.
-
Cooling: Cool the reaction mixture in an ice bath to below 10°C.
-
Bromine Addition: While maintaining the low temperature and stirring vigorously, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel.
-
Reaction: After the addition is complete, continue to stir the mixture for several hours (typically 10 hours) at room temperature.
-
Workup: Pour the reaction mixture into a beaker of ice water. Neutralize the solution with a base (e.g., 10% sodium hydroxide (B78521) solution) until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 2-aminobenzothiazoles.
Caption: Troubleshooting decision tree for low product yield.
Caption: Role of this compound in bioluminescence assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Aqueous Solubility of 6-Amino-2-cyanobenzothiazole Conjugates
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 6-Amino-2-cyanobenzothiazole (ACBT) conjugates. The focus is on addressing and overcoming challenges related to poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound conjugates have low aqueous solubility?
A1: The poor aqueous solubility of ACBT and its conjugates often stems from the core molecule's characteristics. Key factors include high lipophilicity due to the rigid, aromatic benzothiazole (B30560) structure and potentially strong crystal lattice energy, which requires significant energy to break apart for dissolution. Conjugating ACBT to other hydrophobic moieties can further decrease its interaction with water molecules, hindering the dissolution process.
Q2: What are the primary strategies for enhancing the solubility of my ACBT conjugate?
A2: Strategies can be broadly categorized into three main approaches:
-
Chemical Modifications: This involves altering the molecule itself. For ACBT conjugates, this could mean forming a salt if the conjugate has acidic or basic groups, or choosing a more polar conjugation partner (e.g., a hydrophilic amino acid).
-
Physical Modifications: These methods alter the physical properties of the solid compound. Techniques include particle size reduction (micronization or nanonization) to increase the surface area-to-volume ratio
Validation & Comparative
A Head-to-Head Comparison: CBT-Cysteine Ligation vs. Copper-Catalyzed Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a bioconjugation technique is critical for the success of their experiments. This guide provides an objective, data-driven comparison of two powerful methods: 2-cyanobenzothiazole (CBT)-cysteine ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry."
This comparison delves into the reaction kinetics, biocompatibility, and experimental considerations for each method, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for specific research applications.
At a Glance: Performance Comparison
| Feature | CBT-Cysteine Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Key Takeaway |
| Reaction Rate | Second-order rate constant of ~9.2 M⁻¹s⁻¹ reported for protein labeling.[1][2] | Second-order rate constants range from 10¹ to 10⁴ M⁻¹s⁻¹.[3][4] | CuAAC is generally faster, though the rate is highly dependent on the ligand used. |
| Biocompatibility | Considered highly biocompatible as it is metal-free and derived from a natural process in fireflies.[5] | The copper(I) catalyst can be cytotoxic, though this can be mitigated with accelerating and stabilizing ligands.[6] | CBT-cysteine ligation offers superior biocompatibility for in vivo and live-cell applications. |
| Reaction Partners | N-terminal cysteine residue and a 2-cyanobenzothiazole (CBT) moiety.[7] | Terminal alkyne and an azide (B81097). | Both reactions utilize bioorthogonal functional groups not commonly found in biological systems. |
| Catalyst Requirement | Catalyst-free.[5] | Requires a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent.[6] | The catalyst-free nature of CBT-cysteine ligation simplifies the experimental setup. |
| Primary Applications | Site-specific protein labeling, molecular imaging, and drug delivery.[7] | Bioconjugation, drug discovery, materials science, and proteomics.[8] | Both are versatile, but the choice often depends on the biological context and desired reaction speed. |
Reaction Mechanisms
The fundamental difference between these two ligation methods lies in their reaction pathways.
CBT-Cysteine Ligation Pathway
The CBT-cysteine ligation is a condensation reaction that mimics the biosynthesis of D-luciferin in fireflies.[7] It proceeds through the formation of a stable thiazoline (B8809763) ring.
Caption: CBT-Cysteine Ligation Mechanism.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
CuAAC is a highly efficient cycloaddition reaction that forms a stable triazole linkage between an azide and a terminal alkyne, accelerated by a copper(I) catalyst.[8]
Caption: CuAAC Reaction Mechanism.
Quantitative Data Comparison
| Parameter | CBT-Cysteine Ligation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reference |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~9.2 | 10¹ - 10⁴ | [1][2][3][4] |
| Typical Reaction Time | 1-2 hours | Minutes to a few hours | [6][9] |
| Typical Reactant Concentration | Micromolar (µM) range | Micromolar (µM) range | [6][9] |
Experimental Protocols
Experimental Workflow for Site-Specific Protein Labeling
Caption: General experimental workflows.
Protocol 1: Site-Specific Labeling of a Protein with an N-terminal Cysteine using CBT Ligation
This protocol is adapted from methodologies for labeling proteins with CBT-functionalized probes.[1][7]
Materials:
-
Protein with an N-terminal cysteine (e.g., in PBS, pH 7.4)
-
2-cyanobenzothiazole (CBT)-functionalized probe (e.g., a fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein with the N-terminal cysteine in PBS buffer (pH 7.4). If the protein has been stored in a buffer containing reducing agents like DTT, it should be exchanged into fresh PBS.
-
Reduction of Cysteine: To ensure the cysteine residue is in its reduced form, add TCEP to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.
-
Ligation Reaction: Add the CBT-functionalized probe to the protein solution. A typical molar excess of the probe is 5-fold relative to the protein concentration.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Purification: Remove the excess, unreacted CBT probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer.
-
Characterization: Confirm the labeling efficiency and purity of the conjugated protein using techniques such as SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.
Protocol 2: Labeling of an Alkyne-Modified Protein using CuAAC
This protocol is a general procedure for CuAAC in a biological context.[10]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized cargo (e.g., a fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions with arginine residues)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein in buffer.
-
Azide-functionalized cargo.
-
-
Prepare the Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A typical final concentration is 1 mM CuSO₄ and 2 mM THPTA.
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
If using, add the aminoguanidine solution.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1 mM to initiate the reaction.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour. The reaction can be performed on a rotator.
-
Purification: Remove the excess reagents and copper catalyst by size-exclusion chromatography (e.g., a PD-10 desalting column).
-
Characterization: Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Potential Side Reactions and Considerations
CBT-Cysteine Ligation:
-
Reaction with other thiols: While highly specific for N-terminal cysteines, CBT can potentially react with other free thiols, although at a much slower rate.
-
Hydrolysis of CBT: The cyano group of CBT can be susceptible to hydrolysis under certain conditions, rendering it inactive for ligation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Glaser Coupling: A common side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which can be minimized by using a reducing agent like sodium ascorbate and maintaining low oxygen levels.[10][11][12]
-
Reactive Oxygen Species (ROS) Generation: The copper catalyst, in the presence of a reducing agent and oxygen, can generate reactive oxygen species that may damage sensitive biomolecules.[6] The use of stabilizing ligands like THPTA can help mitigate this.
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Reaction with Thiols: Under certain conditions, a copper-catalyzed reaction between the azide, alkyne, and a thiol (from a cysteine residue) can occur, leading to the formation of thiotriazoles as byproducts.[13]
Conclusion
Both CBT-cysteine ligation and copper-catalyzed click chemistry are powerful tools for bioconjugation, each with a distinct set of advantages.
CBT-cysteine ligation stands out for its exceptional biocompatibility due to its metal-free nature, making it a preferred choice for applications in living cells and in vivo where cytotoxicity is a major concern. Its high specificity for N-terminal cysteines allows for precise, site-specific protein modification.
Copper-catalyzed click chemistry (CuAAC) offers the advantage of generally faster reaction kinetics, which can be beneficial for applications requiring rapid conjugation. The development of various stabilizing and accelerating ligands has significantly improved its biocompatibility, expanding its use in biological systems.
The selection between these two methods should be guided by the specific requirements of the experiment, with a primary consideration for the biological context (in vitro vs. in vivo), the desired reaction speed, and the tolerance of the biological sample to the presence of a metal catalyst.
References
- 1. 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Exploiting Protein N-Terminus for Site-Specific Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies | Semantic Scholar [semanticscholar.org]
Confirming 6-Amino-2-cyanobenzothiazole Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of small molecules like 6-Amino-2-cyanobenzothiazole (ACBT) to peptides and proteins is a critical step in the development of novel therapeutics and research tools. Verifying this conjugation is paramount to ensure the efficacy, safety, and batch-to-batch consistency of the resulting bioconjugate. While mass spectrometry stands as the gold standard for detailed characterization, a suite of alternative methods provides valuable and often more accessible means for routine confirmation.[1] This guide offers an objective comparison of mass spectrometry with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
At a Glance: A Comparative Overview of Analytical Techniques
The selection of an analytical method hinges on the specific information required, from simple confirmation of conjugation to detailed site-specific analysis and quantification.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (LC-MS/MS) | - Confirmation of conjugate mass- Determination of conjugation ratio- Identification of conjugation site- High-resolution structural information | - High sensitivity and specificity- Provides detailed molecular information- Suitable for complex mixtures | - Higher equipment cost and complexity- Can be challenging for very large or hydrophobic conjugates- Data analysis can be complex |
| High-Performance Liquid Chromatography (HPLC) | - Separation of conjugated and unconjugated species- Estimation of conjugation efficiency and purity | - Widely accessible- Robust and reproducible- Good for routine purity checks | - Indirect confirmation of conjugation- Does not provide mass information- Resolution may be insufficient for complex mixtures |
| UV-Vis Spectroscopy | - Quick estimation of conjugation based on absorbance changes | - Simple, rapid, and inexpensive- Non-destructive | - Indirect and low-resolution- Prone to interference from other absorbing species- Not suitable for determining conjugation sites |
| Edman Degradation | - Confirmation of N-terminal conjugation | - Provides direct sequence information | - Limited to N-terminal analysis- Time-consuming and requires specialized equipment- Not suitable for internal conjugation sites |
Mass Spectrometry: The Gold Standard for Conjugate Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful technique for the comprehensive characterization of bioconjugates.[1][2][3] It provides unambiguous confirmation of conjugation by accurately measuring the mass of the intact conjugate and its fragments.
Experimental Protocol: LC-MS/MS Analysis of a this compound-Peptide Conjugate
This protocol is a representative example and may require optimization for specific conjugates.
1. Sample Preparation:
-
Reaction Quenching: Terminate the conjugation reaction by adding an appropriate quenching agent, such as formic acid.
-
Purification (Optional but Recommended): Purify the conjugate from unreacted ACBT and other reaction components using techniques like solid-phase extraction (SPE) or size-exclusion chromatography (SEC).
-
Sample Dilution: Dilute the purified conjugate in a solvent compatible with reverse-phase chromatography, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%). The final concentration should be in the low µg/mL range.
2. Liquid Chromatography (LC) Separation:
-
Column: A C18 reverse-phase column is commonly used for peptide and protein conjugate separations.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% Mobile Phase B over 30 minutes) is used to elute the conjugate.
-
Flow Rate: Typically 0.2-0.4 mL/min for analytical scale columns.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) can improve peak shape and reproducibility.
3. Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for peptides and proteins.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Desolvation Temperature: 300 - 450°C
-
Source Temperature: 120 - 150°C
-
Gas Flows (Nebulizer and Desolvation): Optimize for stable spray and efficient ionization.
-
Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended.
-
Scan Range: A wide m/z range (e.g., 300-2000 m/z) is used for the initial full scan (MS1) to detect the multiply charged ions of the conjugate.
-
MS/MS Fragmentation: For site confirmation, precursor ions corresponding to the conjugate are selected for fragmentation using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). The fragment ions are then analyzed (MS2) to identify the modified amino acid residue.
Data Presentation: Expected Mass Spectrometry Results
| Analyte | Expected Mass (Da) | Observed [M+H]+ (m/z) | Charge State |
| Unconjugated Peptide | e.g., 1500.7 | 1501.7 | +1 |
| This compound | 175.21 | 176.22 | +1 |
| ACBT-Peptide Conjugate | e.g., 1675.91 | 1676.92 | +1 |
Note: The observed m/z will depend on the charge state of the ion. For larger molecules, multiple charge states will be observed.
Visualization of the Mass Spectrometry Workflow
Figure 1. Experimental Workflow for LC-MS/MS Analysis (Within 100 characters)
Proposed Fragmentation of this compound
Understanding the fragmentation pattern of the conjugating molecule is crucial for interpreting MS/MS data. For a related compound, 2-aminobenzothiazole, the molecular ion is typically the base peak in the mass spectrum.[4][5] Characteristic fragment ions arise from the loss of small neutral molecules.[4][5]
Figure 2. Proposed Fragmentation of 2-Aminobenzothiazole (Within 100 characters)
Alternative Techniques for Conjugation Confirmation
While mass spectrometry provides the most detailed information, other techniques are valuable for routine analysis and orthogonal validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the conjugate and estimating the extent of the reaction by separating the conjugated product from the starting materials.
Experimental Protocol: RP-HPLC Analysis
-
Column and Mobile Phases: Similar to the LC-MS protocol, a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) is commonly used.
-
Detection: UV detection at a wavelength where both the peptide and ACBT absorb (e.g., 220 nm and 280 nm) is typical.
-
Analysis: The retention time of the conjugate will differ from the unconjugated peptide and free ACBT. The peak area of the conjugate relative to the starting material can be used to estimate the conjugation efficiency.
Data Presentation: Comparative HPLC and MS Data
| Method | Unconjugated Peptide | ACBT-Peptide Conjugate | Conversion Efficiency (%) |
| RP-HPLC (Peak Area) | 95% | 5% | 5% |
| LC-MS (Ion Count) | 94% | 6% | 6% |
UV-Vis Spectroscopy
UV-Vis spectroscopy offers a quick and straightforward method to confirm conjugation, especially if the conjugation leads to a significant shift in the maximum absorbance wavelength (λmax).[6][7]
Experimental Protocol: UV-Vis Spectroscopy
-
Record Spectra: Obtain the UV-Vis spectra of the unconjugated peptide, free ACBT, and the purified conjugate in a suitable buffer.
-
Analyze Spectra: Compare the spectrum of the conjugate to the spectra of the starting materials. A shift in λmax or the appearance of a new absorbance peak can indicate successful conjugation.
Data Presentation: UV-Vis Absorbance Data
| Analyte | λmax (nm) | Absorbance |
| Unconjugated Peptide | 280 | 0.5 |
| This compound | 320 | 0.8 |
| ACBT-Peptide Conjugate | 335 | 0.75 |
Conclusion
The confirmation of this compound conjugation requires a thoughtful selection of analytical techniques. Mass spectrometry, particularly LC-MS/MS, provides the most comprehensive and unambiguous data, offering insights into the precise mass, conjugation ratio, and site of modification. However, alternative methods such as HPLC and UV-Vis spectroscopy serve as valuable, accessible tools for routine analysis, purity assessment, and orthogonal validation. For a robust and reliable characterization of ACBT-bioconjugates, a multi-faceted analytical approach is often the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. Comprehensive LC-MS Workflows for Antibody Drug Conjugate (ADC) Analysis | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to 6-Amino-2-cyanobenzothiazole and Other Bioorthogonal Probes for In Vivo Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate bioorthogonal probe is a critical decision that dictates the success of in vivo studies. The ability to perform specific chemical reactions within a living organism, without interfering with native biological processes, has revolutionized our understanding of complex biological systems. This guide provides an objective comparison of 6-Amino-2-cyanobenzothiazole (CBT) with other prominent bioorthogonal probes, focusing on their performance in in vivo applications.
Quantitative Performance Comparison
The efficacy of a bioorthogonal reaction in a living system is determined by several key parameters, including reaction kinetics, stability of the probes, and their biocompatibility. The following table summarizes the quantitative data for three major classes of bioorthogonal reactions.
| Parameter | This compound (CBT) Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation |
| Reaction Type | Condensation with 1,2-aminothiol (e.g., Cysteine) | [3+2] Cycloaddition | [4+2] Cycloaddition |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~9-17 | 10⁻³ - 1 | Up to 3.3 x 10⁶ (typically 1,000 - 30,000) |
| Biocompatibility | Excellent (catalyst-free) | Excellent (catalyst-free) | Excellent (catalyst-free) |
| Primary Reactants | 2-Cyanobenzothiazole, 1,2-Aminothiol (e.g., N-terminal Cysteine) | Strained Alkyne (e.g., cyclooctyne), Azide | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) |
| Reactant Stability | CBT is relatively stable. Cysteine is a natural amino acid. | Azides and most cyclooctynes are generally stable. Some highly reactive cyclooctynes can have side reactions with thiols. | Tetrazine stability varies with substituents. Trans-cyclooctenes (TCOs) can isomerize to the less reactive cis-isomer. |
| Key Advantages | - Utilizes a natural amino acid (cysteine).- Product can be a luciferin (B1168401) analogue for bioluminescence imaging. | - Good balance of reaction speed and probe stability.- Widely used and well-characterized. | - Extremely fast reaction kinetics, ideal for low concentrations.- The only byproduct is inert nitrogen gas. |
| Potential Limitations | - Slower kinetics compared to IEDDA.- Potential for side reactions with endogenous cysteine. | - Slower than IEDDA, which can be a limitation for very rapid processes. | - Highly reactive probes can have lower stability. |
In-Depth Comparison of Bioorthogonal Probes
This compound (CBT) Ligation
The bioorthogonal reaction involving this compound (CBT) is a condensation reaction with a 1,2-aminothiol, most notably the N-terminal cysteine of a peptide or protein. This reaction is inspired by the biosynthesis of luciferin in fireflies.
Mechanism and Application: The reaction proceeds under physiological conditions without the need for a catalyst, forming a stable thiazoline (B8809763) ring. A key application of the CBT-cysteine ligation is in bioluminescence imaging. The product of the reaction between a CBT derivative and D-cysteine is a luciferin analogue, which produces light in the presence of luciferase. This "split-luciferin" approach allows for the in situ generation of a bioluminescent signal, providing an excellent signal-to-background ratio.
Advantages and Disadvantages: A significant advantage of the CBT ligation is its ability to utilize a naturally occurring amino acid, cysteine, as one of the reaction partners. This can simplify the process of introducing the bioorthogonal handle into a protein of interest. However, the reaction kinetics are slower than those of the IEDDA ligation. Furthermore, the presence of endogenous free cysteine could potentially lead to off-target reactions, though strategies such as using caged cysteine derivatives can mitigate this.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction between a strained cyclooctyne (B158145) and an azide. This reaction has become a workhorse in bioorthogonal chemistry due to its reliability and biocompatibility.
Mechanism and Application: The reaction is a [3+2] cycloaddition that proceeds readily in aqueous environments and within living cells. SPAAC is widely used for labeling proteins, glycans, and other biomolecules for subsequent fluorescence imaging.
Advantages and Disadvantages: SPAAC offers a good compromise between reaction speed and the stability of the reactive partners. Azides are small, abiotic, and generally stable, making them excellent bioorthogonal handles. While the kinetics of SPAAC are sufficient for many in vivo applications, they are considerably slower than the IEDDA ligation.
Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction, typically between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is currently the fastest known bioorthogonal reaction.
Mechanism and Application: This [4+2] cycloaddition is exceptionally rapid and selective, allowing for efficient labeling even at very low concentrations of reactants. This makes it particularly well-suited for in vivo applications where probe concentrations are limited. A notable feature is that the reaction releases inert nitrogen gas as the only byproduct. IEDDA is extensively used in pre-targeted imaging and therapy.
Advantages and Disadvantages: The unparalleled speed of the IEDDA reaction is its main advantage. However, the stability of the reactants can be a concern. Highly reactive tetrazines can be prone to degradation, and TCOs can isomerize to their less reactive cis-form.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
Caption: Reaction mechanism of this compound with an N-terminal cysteine.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with nitrogen gas byproduct.
Caption: A typical workflow for in vivo pre-targeted imaging using bioorthogonal chemistry.
Experimental Protocols
In Vivo Bioluminescence Imaging of Caspase Activity using a CBT-based Probe
This protocol is adapted from studies demonstrating the use of "split luciferin" for in vivo imaging.
Objective: To non-invasively image caspase-3/7 activity in a mouse model of apoptosis.
Materials:
-
This compound (CBT)
-
Caged D-cysteine substrate for caspase-3/7 (e.g., DEVD-D-Cys)
-
Firefly luciferase-expressing cells or transgenic mouse model
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
Methodology:
-
Animal Model: Induce apoptosis in luciferase-expressing tumor-bearing mice (e.g., via administration of a chemotherapeutic agent).
-
Probe Preparation: Prepare sterile solutions of CBT and the caged D-cysteine substrate in a biocompatible vehicle (e.g., PBS with a small amount of DMSO).
-
Probe Administration: Co-administer the CBT and caged D-cysteine substrate to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection).
-
Bioluminescence Imaging: At various time points post-injection, anesthetize the mice and place them in the in vivo imaging system. Acquire bioluminescence images.
-
Data Analysis: Quantify the bioluminescent signal in the region of interest (e.g., the tumor). An increase in signal over time indicates caspase-3/7 activity, which cleaves the D-cysteine from its caging group, allowing it to react with CBT to form the luciferin substrate.
In Vivo Pre-targeted Fluorescence Imaging using IEDDA
This protocol provides a general framework for a pre-targeted imaging experiment.
Objective: To image a specific cell surface receptor in a tumor-bearing mouse model.
Materials:
-
Antibody targeting the receptor of interest, conjugated to trans-cyclooctene (TCO).
-
A tetrazine-conjugated near-infrared (NIR) fluorophore.
-
Tumor-bearing mouse model (e.g., subcutaneous xenograft).
-
In vivo fluorescence imaging system.
-
Anesthesia.
-
Sterile PBS.
Methodology:
-
Pre-targeting: Inject the TCO-conjugated antibody into the tumor-bearing mice. Allow sufficient time (e.g., 24-72 hours) for the antibody to accumulate at the tumor site and for unbound antibody to clear from circulation.
-
Imaging Probe Administration: Inject the tetrazine-NIR fluorophore into the mice.
-
In Vivo Reaction and Imaging: The tetrazine will rapidly react with the TCO-conjugated antibody at the tumor site via the IEDDA reaction. At various time points post-injection of the tetrazine probe, anesthetize the mice and acquire fluorescence images using the in vivo imaging system.
-
Data Analysis: Quantify the fluorescence signal at the tumor site and in other organs to determine the target-to-background ratio.
Conclusion
The choice of a bioorthogonal probe for in vivo studies is a multifaceted decision that depends on the specific biological question, the nature of the target molecule, and the required temporal and spatial resolution. This compound offers a unique entry into bioluminescence imaging through its reaction with cysteine, providing high signal-to-background ratios. SPAAC remains a robust and versatile tool with a good balance of reactivity and stability. For applications demanding the utmost speed and sensitivity, particularly at low probe concentrations, the IEDDA ligation between tetrazines and trans-cyclooctenes is currently the gold standard. As the field of bioorthogonal chemistry continues to evolve, the development of new probes with even faster kinetics, greater stability, and novel functionalities will further expand our ability to probe the intricate workings of life in its native context.
Assessing the Stability of 6-Amino-2-cyanobenzothiazole Conjugates in Serum: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter that dictates their therapeutic efficacy and safety profile. Premature cleavage of the conjugate can lead to off-target toxicity and reduced potency. This guide provides a comparative assessment of the serum stability of conjugates formed using 6-Amino-2-cyanobenzothiazole (ACBT) and other common bioconjugation chemistries, supported by experimental data and detailed protocols.
Comparison of Serum Stability for Different Conjugation Chemistries
The choice of conjugation chemistry significantly impacts the in vivo stability of a drug conjugate. Below is a comparison of this compound (ACBT) based ligation with common alternatives.
| Conjugation Chemistry | Linkage Formed | Serum Stability (Half-life / % Remaining) | Notes |
| This compound (ACBT) - Cysteine | Thiazoline (B8809763) | Data not available in reviewed literature. Described qualitatively as "stable" and "metabolically stable" for in vivo applications.[1][2][3] | The CBT-Cys "click" reaction is known for its biocompatibility and rapid kinetics.[1][2] The resulting thiazoline linkage is considered stable, but quantitative serum half-life data is not readily available in the public domain. |
| Maleimide - Thiol | Thiosuccinimide | ~50-75% payload loss in 7-14 days.[2] Half-life can be influenced by the local chemical environment and steric hindrance at the conjugation site. | Prone to retro-Michael addition, leading to deconjugation and exchange with serum thiols like albumin. "Next-generation" maleimides show improved stability. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Triazole | Generally considered highly stable. | The triazole ring is chemically inert under physiological conditions. Quantitative serum stability data can be context-dependent on the entire conjugate structure. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Dihydropyridazine / Pyridazine | >90% of an 18F-labeled tetrazine remained intact in mouse plasma after 6 hours.[4] | Known for extremely fast kinetics. The stability of the resulting conjugate is generally considered high. |
Experimental Protocol: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of a small molecule-drug conjugate in serum using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials and Reagents:
-
Test conjugate (e.g., ACBT-payload)
-
Human or animal serum (e.g., mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A/G magnetic beads (for antibody-based conjugates) or protein precipitation solvent (e.g., acetonitrile (B52724), methanol)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
LC-MS grade solvents
-
Internal standard
2. Procedure:
-
Incubation:
-
Thaw serum at 37°C.
-
Spike the test conjugate into the serum to a final concentration (e.g., 10 µg/mL).
-
Incubate the samples at 37°C in a shaking incubator.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any degradation until analysis.
-
-
Sample Preparation (for analysis of intact conjugate):
-
For Antibody Conjugates (Immunoaffinity Capture):
-
Add Protein A/G magnetic beads to the thawed serum aliquots and incubate to capture the conjugate.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the conjugate using the elution buffer and immediately neutralize with the neutralization buffer.
-
-
For Small Molecule Conjugates (Protein Precipitation):
-
Add 3 volumes of cold acetonitrile (containing an internal standard) to 1 volume of the serum aliquot.
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
-
LC-MS Analysis:
-
Analyze the prepared samples using a high-resolution LC-MS system.
-
For intact conjugate analysis, monitor the disappearance of the parent mass over time.
-
For analysis of released payload, monitor the appearance of the free payload mass in the supernatant from the protein precipitation step.
-
Quantify the percentage of the conjugate remaining at each time point relative to the T=0 sample.
-
Calculate the serum half-life (t½) of the conjugate.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
References
A Head-to-Head Comparison of Cyanobenzothiazole Derivatives for Amyloid-Beta Imaging
An Objective Guide for Researchers in Neurodegenerative Disease
The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). The development of molecular imaging agents capable of detecting these plaques in vivo has revolutionized AD research and is becoming a critical tool in clinical diagnostics. Among the most successful classes of Aβ imaging agents are the cyanobenzothiazole derivatives. These compounds, structurally related to the amyloid-binding dye Thioflavin T, offer high affinity and specificity for the β-sheet structures of Aβ fibrils.
This guide provides a head-to-head comparison of two leading cyanobenzothiazole-based Positron Emission Tomography (PET) tracers: Pittsburgh Compound B ([¹¹C]PiB) , the pioneering agent in this class, and Florbetaben ([¹⁸F]FBB) , a second-generation tracer with properties optimized for broader clinical use. The comparison is supported by experimental data on binding affinity, in vivo performance, and practical considerations for their use in research and clinical settings.
Quantitative Performance Comparison
The efficacy of a PET tracer is determined by several key parameters, including its binding affinity for the target, lipophilicity (which influences blood-brain barrier penetration), and the radioisotope's half-life, which dictates its clinical utility. The following table summarizes these properties for [¹¹C]PiB and [¹⁸F]Florbetaben.
| Parameter | [¹¹C]Pittsburgh Compound B ([¹¹C]PiB) | [¹⁸F]Florbetaben (BAY 94-9172) | Supporting Evidence |
| Binding Affinity (Kd) | ~0.7-2.5 nM | ~11.8 nM | [¹¹C]PiB exhibits very high affinity for Aβ plaques, with Kd values reported at 2.5 ± 0.2 nM in AD brain homogenates and a high-affinity site of 0.71 nM for synthetic Aβ₁₋₄₂ fibrils[1][2]. [¹⁸F]Florbetaben also demonstrates strong, nanomolar affinity, with a reported Kd of 11.8 ± 1.4 nM in the frontal cortex of AD cases[3]. |
| Binding Affinity (Ki) | ~4.3 nM | ~6.7 nM | In competitive binding assays, [¹¹C]PiB shows a Ki of 4.3 nM for Aβ₁₋₄₀ fibrils[4]. [¹⁸F]Florbetaben has a comparable Ki of 6.7 nM for binding sites in postmortem human AD brain homogenates[5]. |
| Radioisotope | Carbon-11 (¹¹C) | Fluorine-18 (¹⁸F) | [¹¹C]PiB is labeled with Carbon-11[6][7]. [¹⁸F]Florbetaben is labeled with Fluorine-18[8][9]. |
| Half-life | ~20 minutes | ~110 minutes | The short 20-minute half-life of ¹¹C restricts the use of [¹¹C]PiB to facilities with an on-site cyclotron[7]. The longer 110-minute half-life of ¹⁸F allows for centralized production and distribution to PET centers without a cyclotron, greatly enhancing its clinical accessibility[7][9]. |
| In Vivo Performance | High dynamic range, excellent differentiation between AD and controls. | Excellent correlation with [¹¹C]PiB, slightly lower dynamic range but comparable diagnostic performance. | Direct comparison studies show an excellent linear correlation (r = 0.97) between the global Standardized Uptake Value Ratios (SUVR) of [¹¹C]PiB and [¹⁸F]Florbetaben[6][8]. Both tracers effectively distinguish AD patients from healthy controls, with similar effect sizes[6][8]. |
Mechanism of Action: Binding to Amyloid Fibrils
Cyanobenzothiazole derivatives function by binding to the characteristic cross-β-sheet conformation of aggregated amyloid peptides. This binding event is the fundamental principle behind their use in imaging. The tracer, administered intravenously, crosses the blood-brain barrier, diffuses into the brain parenchyma, and selectively binds to Aβ plaques. The positron-emitting radioisotope attached to the molecule then allows for external detection and quantification via a PET scanner.
Experimental Protocols
The following sections detail standardized methodologies for evaluating the performance of cyanobenzothiazole-based amyloid imaging agents.
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand ([³H]PiB) for binding sites in brain tissue homogenates from confirmed AD cases.
1. Preparation of Brain Homogenate:
-
Obtain postmortem frontal cortex tissue from a diagnosed AD patient and a healthy control.
-
Homogenize the tissue (~150 mg/mL) in ice-cold phosphate-buffered saline (PBS, pH 7.4)[2].
-
Centrifuge the homogenate to pellet large debris and collect the supernatant.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA assay).
-
Dilute the homogenate in PBS to a final concentration of 1 mg/mL for the assay[2].
2. Assay Procedure:
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Add 150 µL of the diluted brain homogenate to each well.
-
Add 50 µL of the unlabeled test compound (e.g., Florbetaben) at various concentrations (typically from 0.1 nM to 1 µM). For total binding wells, add 50 µL of buffer instead.
-
To define non-specific binding, add 50 µL of a high concentration (e.g., 1 µM) of unlabeled PiB[2].
-
Initiate the binding reaction by adding 50 µL of the radioligand, [³H]PiB, at a constant concentration (e.g., 1-2 nM)[2][10].
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membrane-bound radioligand[11].
-
Wash the filters multiple times with ice-cold PBS to remove unbound radioligand.
-
Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
4. Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Autoradiography on Human Brain Tissue
This technique visualizes the specific binding of a radiolabeled tracer to Aβ plaques within thin sections of postmortem brain tissue.
1. Tissue Preparation:
-
Prepare 20 µm-thick cryosections from unfixed, frozen brain tissue (e.g., hippocampus or frontal cortex) from AD and control cases[12].
-
Mount the sections onto microscope slides.
2. Incubation:
-
Pre-incubate the slides in a buffer solution (e.g., PBS with 0.1% BSA) for 20 minutes at room temperature.
-
Incubate the sections with the radiolabeled tracer (e.g., 2.5 nM [³H]Florbetaben) for 60 minutes at room temperature[13].
-
For adjacent sections, determine non-specific binding by co-incubating with a high concentration of an unlabeled competitor (e.g., 1 µM of unlabeled Florbetaben)[13].
3. Washing and Drying:
-
Wash the slides in ice-cold buffer to remove unbound radiotracer.
-
Perform a final quick rinse in ice-cold deionized water to remove buffer salts.
-
Dry the sections rapidly with a stream of cold air.
4. Imaging:
-
Expose the dried sections to a phosphor imaging plate or digital autoradiography system for a period ranging from hours to days, depending on the isotope and signal intensity.
-
After exposure, scan the imaging plate to generate a digital image of the radiotracer distribution.
-
For histological confirmation, the same or adjacent tissue sections can be stained with amyloid-specific antibodies (immunohistochemistry) or dyes like Thioflavin S.
Experimental and Developmental Workflow
The path from initial compound discovery to a clinically approved PET tracer is a multi-stage process involving rigorous preclinical and clinical evaluation.
Conclusion
Both [¹¹C]PiB and [¹⁸F]Florbetaben are highly effective cyanobenzothiazole derivatives for imaging Aβ plaques. [¹¹C]PiB, as the foundational tracer, has been instrumental in advancing the understanding of AD pathophysiology and remains a gold standard in research settings[14]. However, its clinical utility is hampered by the short half-life of Carbon-11.
[¹⁸F]Florbetaben represents a significant clinical advancement, offering comparable diagnostic accuracy to [¹¹C]PiB while possessing the favorable pharmacokinetics of a Fluorine-18 label[5][8][9]. Its longer half-life permits widespread clinical access, making amyloid PET imaging a viable diagnostic tool for a larger patient population. While direct comparisons show a slightly lower dynamic range for [¹⁸F]Florbetaben, its ability to reliably distinguish between amyloid-positive and amyloid-negative scans is robust and highly correlated with [¹¹C]PiB results[8]. The choice between these agents therefore depends on the application: [¹¹C]PiB remains a powerful tool for specialized research, while [¹⁸F]Florbetaben and other ¹⁸F-labeled tracers are better suited for routine clinical diagnosis and multi-center clinical trials.
References
- 1. In Vitro Characterization of Pittsburgh Compound-B Binding to Lewy Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of the Positron Emission Tomography Tracer Pittsburgh Compound-B Reflects the Amount of Amyloid-β in Alzheimer's Disease Brain But Not in Transgenic Mouse Brain | Journal of Neuroscience [jneurosci.org]
- 3. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer Florbetaben and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Florbetaben for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Pittsburgh compound B and florbetapir in cross-sectional and longitudinal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of 11C-PiB and 18F-florbetaben for Aβ imaging in ageing and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta-amyloid imaging with florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deficient High-Affinity Binding of Pittsburgh Compound B in a Case of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. PET: Radiotracer Development | Department of Radiology [radiology.pitt.edu]
Validating the Specificity of 6-Amino-2-cyanobenzothiazole (CBT) Labeling in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise labeling of proteins within their native cellular environment is crucial for elucidating complex biological processes. 6-Amino-2-cyanobenzothiazole (CBT) has emerged as a valuable tool for bioorthogonal labeling, particularly through its rapid and selective reaction with N-terminal cysteine residues. This guide provides an objective comparison of CBT labeling with prominent alternative methods, supported by experimental data and detailed protocols to validate labeling specificity.
Comparative Analysis of Protein Labeling Technologies
The selection of a protein labeling strategy depends on a variety of factors, including the desired specificity, reaction kinetics, cell permeability of the probe, and the potential for off-target effects. Below is a comparative overview of key performance metrics for CBT labeling and its alternatives.
| Feature | This compound (CBT) | Click Chemistry (CuAAC/SPAAC) | SNAP-tag | HaloTag |
| Target Moiety | N-terminal Cysteine (1,2-aminothiol) | Azide or Alkyne (via metabolic or genetic incorporation) | O⁶-benzylguanine (BG) substrate on SNAP-tag fusion | Chloroalkane (CA) linker on HaloTag fusion |
| Size of Recognition Site | Single amino acid | Small chemical group | ~20 kDa protein tag | ~33 kDa protein tag |
| Second-Order Rate Constant (k₂) | ~9.2 - 26.8 M⁻¹s⁻¹[1][2] | CuAAC: 10¹ - 10⁴ M⁻¹s⁻¹; SPAAC: 10⁻³ - 1 M⁻¹s⁻¹[3] | Substrate dependent, can be slow | Substrate dependent, can be very fast (~10⁷ s⁻¹ M⁻¹)[4] |
| Cell Permeability of Probe | Generally good for small molecule CBT derivatives | Variable, dependent on probe structure | Substrate dependent | Substrate dependent |
| Specificity | High for N-terminal cysteine. Potential for reaction with endogenous free cysteine or glutathione.[5] | High bioorthogonality. CuAAC toxicity is a concern in live cells. SPAAC can have side reactions with thiols.[6] | Highly specific enzyme-substrate reaction | Highly specific enzyme-substrate reaction |
| Signal-to-Noise Ratio | Can be affected by off-target reactions and probe design | Generally high, especially with fluorogenic probes | High, with options for fluorogenic substrates | High, with options for fluorogenic substrates[7][8] |
Validating Labeling Specificity: Experimental Protocols
Rigorous validation is essential to ensure that the observed signal originates from the intended target protein. The following protocols outline key experiments to assess the specificity of CBT labeling.
In-Gel Fluorescence Analysis
This method provides a straightforward visualization of labeled proteins and allows for the assessment of off-target labeling.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing the N-terminal cysteine-tagged protein of interest.
-
As a negative control, use wild-type cells or cells expressing the protein without the N-terminal cysteine.
-
Incubate cells with the fluorescently-labeled CBT probe at an optimized concentration and duration.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with PBS to remove excess probe.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples in SDS-PAGE loading buffer. Crucially, do not boil the samples , as this can quench the fluorescence of some dyes. Instead, incubate at 50-60°C for 5-10 minutes.[5]
-
Load equal amounts of protein per lane on a polyacrylamide gel.
-
-
In-Gel Fluorescence Scanning:
-
After electrophoresis, rinse the gel with deionized water.
-
Visualize the fluorescently labeled proteins using a gel imaging system with the appropriate excitation and emission filters.
-
-
Coomassie Staining:
-
Subsequently, stain the same gel with Coomassie Brilliant Blue to visualize the total protein profile.
-
-
Analysis:
-
Compare the fluorescent bands with the total protein profile. A strong fluorescent band at the expected molecular weight of the target protein in the experimental lane, with minimal to no fluorescence in the negative control lane, indicates specific labeling.
-
Mass Spectrometry for On-Target and Off-Target Identification
Mass spectrometry (MS) is the gold standard for confirming the precise site of labeling and identifying any off-target proteins.
Protocol:
-
Sample Preparation:
-
Label cells expressing the N-terminal cysteine-tagged protein and control cells with the CBT probe as described above.
-
Lyse the cells and perform a pull-down of the labeled proteins if the CBT probe contains an affinity handle (e.g., biotin).
-
Alternatively, for global off-target analysis, fractionate the total cell lysate by SDS-PAGE.
-
-
In-Gel or In-Solution Digestion:
-
Excise the protein band of interest or the entire gel lane for the global analysis.
-
Perform in-gel digestion with trypsin. For in-solution analysis, digest the protein lysate directly.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., Mascot, MaxQuant).
-
Specify the mass shift corresponding to the CBT-label modification as a variable modification on cysteine residues.
-
On-Target Confirmation: Identify peptides from the target protein that contain the mass modification on the N-terminal cysteine.
-
Off-Target Identification: In the global analysis, search for the modification on any cysteine residue of other identified proteins. This can reveal potential off-target binding.[9][10]
-
Competitive Inhibition Assay
This assay confirms that the labeling is specific to the intended binding site.
Protocol:
-
Pre-incubation with Unlabeled Competitor:
-
Incubate cells expressing the target protein with a high concentration (e.g., 10-50 fold excess) of unlabeled this compound for a period sufficient to allow binding to the N-terminal cysteine.
-
-
Labeling with Fluorescent Probe:
-
Without washing, add the fluorescently-labeled CBT probe at its optimal concentration and incubate.
-
-
Analysis:
-
Analyze the labeling efficiency by in-gel fluorescence or flow cytometry.
-
-
Expected Outcome:
-
A significant reduction in the fluorescent signal in the cells pre-incubated with the unlabeled competitor indicates that the labeling is specific to the target site.
-
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can effectively illustrate the logical flow of experiments and the complexity of cellular signaling.
Conclusion
This compound provides a powerful method for the site-specific labeling of proteins containing an N-terminal cysteine. Its small recognition site is a distinct advantage over larger protein tags. However, careful validation of its labeling specificity is paramount to ensure the reliability of experimental data. By employing a combination of in-gel fluorescence, mass spectrometry, and competitive inhibition assays, researchers can confidently assess the specificity of CBT labeling. The choice between CBT and alternative methods such as click chemistry, SNAP-tag, or HaloTag will ultimately depend on the specific experimental goals, including the required labeling speed, the tolerance for a larger protein tag, and the desired photophysical properties of the fluorescent probe.
References
- 1. Mechanistic study of CBT-Cys click reaction and its application for identifying bioactive N-terminal cysteine peptides in amniotic fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: 6-Amino-2-cyanobenzothiazole (CBT) vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The site-specific labeling of proteins with probes such as fluorophores, biotin, or therapeutic agents is a cornerstone of modern biological research and drug development. The choice of labeling methodology is critical and can significantly impact the reliability and interpretation of experimental results. This guide provides a quantitative comparison of the labeling efficiency of 6-Amino-2-cyanobenzothiazole (CBT) with other widely used protein labeling techniques, supported by experimental data and detailed protocols.
Overview of Labeling Technologies
This guide focuses on the quantitative analysis of labeling efficiency for the following methods:
-
This compound (CBT) Ligation: This method relies on the reaction between the cyanobenzothiazole moiety and a cysteine residue, often at the N-terminus of a protein or within a specific peptide tag.
-
FlAsH/ReAsH Technology: This technique utilizes biarsenical probes (FlAsH and ReAsH) that bind with high affinity to a genetically encoded tetracysteine tag (Cys-Cys-X-X-Cys-Cys).
-
Sortase-Mediated Ligation (SML): This enzymatic approach uses the transpeptidase Sortase A to covalently link a probe to a protein containing a specific sorting signal (e.g., LPXTG).
-
His-tag Labeling: This method leverages the high-affinity interaction between a polyhistidine-tag (His-tag) and a metal-chelated probe, typically involving nickel-nitrilotriacetic acid (Ni-NTA).
Quantitative Comparison of Labeling Efficiency
Direct comparative studies of labeling efficiency across these diverse platforms under identical conditions are limited in the scientific literature. However, by compiling data from various sources, we can provide a quantitative overview to guide your selection process. Efficiency can be influenced by factors such as the specific protein, reagent concentrations, reaction time, and cellular environment.
| Labeling Method | Tag/Target Site | Typical Labeling Efficiency | Second-Order Rate Constant (k₂) | Key Advantages | Key Limitations |
| This compound (CBT) | N-terminal Cysteine / CX10R7 peptide tag | High (often near quantitative with optimized tags)[1] | ~9.2 M⁻¹s⁻¹ (N-terminal Cysteine); 17 M⁻¹s⁻¹ (CX10R7 tag)[1][2] | Small tag, bioorthogonal, fast kinetics. | Requires a specific N-terminal cysteine or a recognition tag. |
| FlAsH/ReAsH | Tetracysteine tag (CCXXCC) | Variable, can reach saturation in < 1 hour in live cells[3] | Not typically reported as a rate constant. | Small tag, fluorogenic probes (fluorescence increases upon binding). | Potential for off-target binding to other cysteine-rich proteins; requires reducing conditions. |
| Sortase-Mediated Ligation (SML) | LPXTG motif (or similar) | High (can be near-quantitative)[4] | Enzyme-catalyzed, rate depends on substrate and enzyme concentrations. | Highly specific, versatile for various probes. | Requires an enzyme, which can be large and may need to be removed; reaction is reversible under certain conditions.[5] |
| His-tag Labeling | Polyhistidine tag (e.g., 6xHis) | 46% - 70% with specific probes and conditions[6][7] | Not a covalent reaction, described by dissociation constants (Kd). | Widely used tag for purification, no special amino acids needed. | Reversible binding, potential for non-specific binding, labeling efficiency can be highly variable.[8] |
Experimental Workflows and Signaling Pathways
To visualize the processes involved in assessing and performing protein labeling, the following diagrams illustrate the key steps and molecular interactions.
Detailed Experimental Protocols
The following are representative protocols for each labeling method. Note that optimal conditions may vary depending on the specific protein and probe.
Protocol 1: this compound (CBT) Labeling of a CX10R7-tagged Protein[1][3]
-
Protein and Reagent Preparation:
-
Dissolve the purified CX10R7-tagged protein in PBS (pH 7.4) to a final concentration of 5 µM.
-
Prepare a 500 µM solution of the CBT-probe conjugate (e.g., biotin-PEG4-CBT) in an appropriate solvent (e.g., DMSO) and dilute it in PBS.
-
Prepare a 1 mM solution of Tris(2-carboxyethyl)phosphine (TCEP) in PBS. TCEP is a reducing agent to ensure the cysteine residue is in its reactive thiol form.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution, the CBT-probe solution, and the TCEP solution.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Analysis:
-
The labeling efficiency can be determined by analyzing the reaction mixture using LC-MS. The percentage conversion is calculated from the ion counts of the labeled product versus the unlabeled protein.
-
Alternatively, if using a fluorescent or biotinylated probe, the labeling can be visualized by in-gel fluorescence scanning or streptavidin blotting after SDS-PAGE.
-
Protocol 2: FlAsH-EDT₂ Labeling of Tetracysteine-tagged Proteins in Live Cells[4]
-
Cell Culture and Transfection:
-
Culture cells expressing the tetracysteine-tagged protein of interest under standard conditions.
-
Ensure cells are healthy and adherent to a suitable imaging dish.
-
-
Labeling Solution Preparation:
-
Prepare a 1 mM stock solution of FlAsH-EDT₂ in DMSO.
-
Prepare a 25 mM stock solution of 1,2-ethanedithiol (B43112) (EDT) in DMSO.
-
Immediately before use, prepare the labeling solution by diluting the FlAsH-EDT₂ and EDT stocks into pre-warmed cell culture medium to final concentrations of 1 µM FlAsH-EDT₂ and 10 µM EDT.
-
-
Labeling and Washing:
-
Remove the culture medium from the cells and replace it with the labeling solution.
-
Incubate the cells at 37°C for 30-60 minutes.
-
Aspirate the labeling solution and wash the cells with a solution containing a dithiol, such as 2,3-dimercaptopropanol (BAL), to reduce background fluorescence from non-specifically bound FlAsH.
-
Wash the cells again with fresh culture medium.
-
-
Imaging:
-
Image the cells using fluorescence microscopy with appropriate filter sets for fluorescein.
-
Protocol 3: In Vitro Sortase A-Mediated Protein Ligation[11][12]
-
Protein and Reagent Preparation:
-
Purify the protein of interest containing a C-terminal LPXTG motif and a His-tag for purification of the final product.
-
Synthesize or purchase the probe of interest with an N-terminal oligo-glycine (e.g., GGG) sequence.
-
Purify Sortase A enzyme (typically a variant with enhanced activity).
-
-
Ligation Reaction:
-
In a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5), combine the LPXTG-tagged protein (e.g., 50 µM), the oligo-glycine probe (e.g., 50 µM to a slight excess), and Sortase A (e.g., 10 µM).
-
Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for 1-4 hours, or until completion.
-
-
Purification and Analysis:
-
Stop the reaction and purify the labeled protein from the unreacted components and Sortase A. If the target protein has a His-tag and the probe does not, Ni-NTA affinity chromatography can be used.
-
Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to confirm the size shift corresponding to the attached probe. Mass spectrometry can be used for definitive characterization.
-
Protocol 4: Ni-NTA Labeling of His-tagged Proteins[13][14]
-
Protein and Probe Preparation:
-
Express and purify the His-tagged protein of interest.
-
Obtain a fluorescently labeled or otherwise functionalized Ni-NTA conjugate.
-
-
Labeling Procedure (Batch Method):
-
Equilibrate the purified His-tagged protein in a binding buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Add the Ni-NTA probe to the protein solution at a desired molar ratio (e.g., 1:1 or with a slight excess of the probe).
-
Incubate the mixture at 4°C for 1 hour with gentle mixing.
-
-
Removal of Unbound Probe and Analysis:
-
Remove the unbound probe using a desalting column or size-exclusion chromatography.
-
The labeling efficiency can be quantified by measuring the protein concentration (e.g., by absorbance at 280 nm) and the probe concentration (e.g., by absorbance at its specific wavelength for a fluorescent probe).
-
For a more detailed analysis, mass spectrometry can be used to determine the ratio of labeled to unlabeled protein.[6]
-
References
- 1. Sequence-Specific 2-Cyanobenzothiazole Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct N- or C-Terminal Protein Labeling Via a Sortase-Mediated Swapping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimal His-Tag Design for Efficient [99mTc(CO)3]+ and [188Re(CO)3]+ Labeling of Proteins for Molecular Imaging and Radionuclide Therapy by Analysis of Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-Amino-2-cyanobenzothiazole against other luciferin precursors
An Objective Comparison of 6-Amino-2-cyanobenzothiazole (ACBT) and Other Luciferin (B1168401) Precursors for Bioluminescence Imaging
In the realm of biological research, bioluminescence imaging (BLI) stands out as a powerful and sensitive technique for non-invasively monitoring cellular and molecular processes in real-time. The cornerstone of many BLI systems is the firefly luciferase enzyme and its substrate, D-luciferin. However, the development of luciferin precursors, which are converted into the active substrate in situ, has expanded the capabilities of this technology. Among these, this compound (ACBT) has emerged as a particularly versatile and valuable building block.[1][2]
This guide provides a comprehensive benchmark of ACBT against other common luciferin precursors, offering researchers, scientists, and drug development professionals a clear comparison of their performance based on experimental data. We will delve into their mechanisms of action, comparative performance metrics, and detailed experimental protocols to aid in the selection of the most suitable precursor for specific research applications.
Mechanism of Action: The Bioorthogonal CBT-Cys Condensation
This compound (ACBT) serves as a precursor to aminoluciferin (B605428).[3][4] Its primary mechanism of activation is a bioorthogonal "click" reaction involving the condensation of its 2-cyanobenzothiazole (CBT) core with an N-terminal cysteine (Cys) residue.[1][3] This reaction is highly specific and can proceed under physiological conditions without the need for a catalyst.[3]
The process involves a nucleophilic attack by the sulfur atom of the cysteine's thiol group on the electrophilic carbon of ACBT's cyano group.[3][4] This is followed by an intramolecular cyclization and the elimination of ammonia (B1221849) to form the stable thiazoline (B8809763) ring structure of the active aminoluciferin.[3][5] The amino group at the 6-position of the ACBT scaffold allows for straightforward derivatization, enabling the creation of a wide array of bioluminescent probes.[1][3]
Performance Benchmarking of Luciferin Precursors
The ideal luciferin precursor should offer high photon flux, rapid and sustained signal kinetics, a high signal-to-background ratio, and excellent bioavailability. The following tables summarize quantitative data comparing aminoluciferin (derived from ACBT) and other synthetic luciferin analogs to the standard D-luciferin.
Table 1: Comparative Performance of Luciferin Analogs
| Parameter | D-Luciferin | Aminoluciferin (from ACBT) | CycLuc1 | Glycine-D-aminoluciferin |
| Relative Photon Flux | Baseline | Generally higher than D-luciferin | ~8-fold higher vs. D-luciferin (in brain)[6] | Data not available |
| Effective Dose | 150 mg/kg (standard)[7][8] | Effective at lower doses than D-luciferin[9] | 7.5 - 15 mg/kg[8] | Data not available |
| Bioavailability | Standard | Potentially greater cell permeability[9] | Improved cell permeability[6][8] | Longer in vivo circulation time[10] |
| Km Value | Baseline | Lower Km values reported for analogs[9] | Lower Km value[6][8] | Data not available |
| Peak Emission (λmax) | ~560 nm (RT), ~612 nm (37°C)[9] | Red-shifted with some luciferases[11] | Red-shifted wavelength[8] | Data not available |
| Signal Kinetics | Peaks ~10-20 min post IP injection[7] | Different kinetic properties[10] | Slightly later peak time vs. D-luciferin[8] | Different kinetic properties[10] |
Table 2: Signal Enhancement and Dose Reduction with CycLuc1
| Substrate | Dose | Relative Bioluminescent Signal (AUC) | Fold Change vs. D-luciferin |
| D-luciferin | 150 mg/kg | 2.78 x 106 | 1.0 |
| CycLuc1 | 5 mg/kg | 2.61 x 106 | ~0.94 |
| CycLuc1 | 7.5 mg/kg | 4.03 x 106 | ~1.45 |
| CycLuc1 | 15 mg/kg | 4.95 x 106 | ~1.78 |
| Data adapted from literature reports on imaging in cardiovascular brain regions.[8] |
Experimental Protocols
Accurate benchmarking requires standardized experimental protocols. Below are detailed methodologies for common in vitro and in vivo bioluminescence assays.
Protocol 1: In Vitro Luciferase Assay with Cultured Cells
This protocol is designed for assessing luciferase activity in cells cultured in multi-well plates.
-
Cell Seeding: Seed cells expressing luciferase in a 96-well plate and incubate overnight to allow for cell attachment.[12]
-
Preparation of Luciferin Stock Solution: Prepare a 200X stock solution of the luciferin precursor (e.g., 30 mg/mL D-luciferin in sterile water). Protect the solution from light.[12][13][14] This solution can be aliquoted and stored at -20°C.[13]
-
Preparation of Working Solution: Just prior to the assay, thaw the stock solution and dilute it 1:200 in pre-warmed complete culture medium to achieve a 1X working concentration (e.g., 150 µg/mL for D-luciferin).[12][13][14]
-
Substrate Addition: Aspirate the old medium from the cultured cells and add the 1X luciferin working solution.[13][14]
-
Incubation: Incubate the cells for a short period (e.g., 10 minutes) at 37°C. This step can enhance the signal.[12]
-
Bioluminescence Measurement: Immediately measure the light emission using a luminometer or an imaging system equipped for bioluminescence. To determine signal kinetics, take measurements every 10 minutes for up to 40 minutes to identify the peak imaging time.[12]
Protocol 2: In Vivo Bioluminescence Imaging (BLI) in Animal Models
This protocol describes the standard procedure for performing BLI in mice.
-
Preparation of Injection Stock: Prepare a fresh, sterile stock solution of the luciferin precursor at a concentration suitable for injection (e.g., 15 mg/mL D-luciferin in DPBS). Filter-sterilize the solution through a 0.2 µm filter.[12][13][14]
-
Animal Preparation: Anesthetize the animal model (e.g., mouse) expressing the luciferase reporter.
-
Substrate Administration: Inject the luciferin solution via the desired route. Intraperitoneal (i.p.) injection is common. The standard dose for D-luciferin is 150 mg/kg, which corresponds to injecting 10 µL of a 15 mg/mL solution per gram of body weight.[7][13][14]
-
Signal Acquisition: Wait for the optimal time post-injection before imaging. For i.p. injection of D-luciferin, this is typically 10-15 minutes.[7][13] Place the animal in the imaging chamber of a BLI system (e.g., IVIS) and acquire images.
-
Kinetic Analysis: To accurately determine the peak signal time for a specific precursor and animal model, a kinetic study should be performed. This involves imaging the animal at multiple time points after substrate injection.[7][13][14]
Conclusion
This compound (ACBT) is a valuable and versatile precursor for developing advanced bioluminescent probes. The aminoluciferins derived from ACBT and other synthetic analogs like CycLuc1 demonstrate significant advantages over the traditional D-luciferin substrate. These benefits include higher photon flux, improved bioavailability, and efficacy at substantially lower doses, which can reduce substrate-related costs and potential toxicity.[6][8][9] While D-luciferin remains a reliable standard, precursors like ACBT and its derivatives empower researchers to achieve enhanced sensitivity and to design novel probes for more sophisticated imaging applications, such as the dual-analyte detection of interconnected biological pathways.[15] The choice of precursor should be guided by the specific requirements of the experiment, including the location of the target cells, the desired signal intensity, and the kinetic profile of the biological process under investigation.
References
- 1. Economical and scalable synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Economical and scalable synthesis of this compound - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. This compound|CAS 7724-12-1|RUO [benchchem.com]
- 4. Buy this compound | 7724-12-1 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Beyond D-luciferin: Expanding the Scope of Bioluminescence Imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.duke.edu [sites.duke.edu]
- 8. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioluminescence imaging in mice with synthetic luciferin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioluminescence of beetle luciferases with 6'-amino-D-luciferin analogues reveals excited keto-oxyluciferin as the emitter and phenolate/luciferin binding site interactions modulate bioluminescence colors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bumc.bu.edu [bumc.bu.edu]
- 13. ohsu.edu [ohsu.edu]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. benchchem.com [benchchem.com]
The Shifting Landscape of Bioorthogonal Chemistry: Where Does Cyanobenzothiazole Ligation Stand?
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a bioorthogonal reaction is a critical decision that can significantly impact experimental success. This guide provides a comprehensive comparison of prominent bioorthogonal reactions, with a special focus on the standing of 2-cyanobenzothiazole (CBT) ligation. By examining key performance metrics, providing detailed experimental protocols, and visualizing reaction pathways, this document aims to equip researchers with the knowledge to make informed decisions for their specific applications.
Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems by enabling chemical reactions to occur within living organisms without interfering with native biochemical processes. Over the years, a diverse toolkit of such reactions has been developed, each with its own set of advantages and limitations. Among these, the condensation of 2-cyanobenzothiazole (CBT) with an N-terminal cysteine residue has emerged as a valuable method for site-specific protein modification. This guide will delve into the specifics of CBT ligation and objectively compare its performance against other widely used bioorthogonal techniques, including click chemistry variants and the Staudinger ligation.
A Head-to-Head Comparison of Bioorthogonal Reactions
The selection of an appropriate bioorthogonal reaction is contingent on a multitude of factors, including reaction kinetics, efficiency, stability of the reactants and products, and overall biocompatibility. The following table provides a quantitative comparison of CBT ligation with other key players in the field.
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Yield (%) | Key Advantages | Key Limitations |
| CBT Ligation | 2-Cyanobenzothiazole + N-terminal Cysteine | 9.2 - 20[1][2] | 65 - >90[1] | High specificity for N-terminal cysteine, biocompatible, catalyst-free. | Slower kinetics than some "click" reactions, requires an accessible N-terminal cysteine, pH-sensitive.[3] |
| CuAAC (Click Chemistry) | Terminal Alkyne + Azide | 10 - 1000 | >90 | Very high yields, fast kinetics, wide applicability. | Requires a cytotoxic copper catalyst, limiting in vivo applications. |
| SPAAC (Copper-Free Click) | Strained Alkyne (e.g., DBCO) + Azide | 0.1 - 1.0 | 50 - 90 | Biocompatible (no copper), good kinetics. | Can be slower than CuAAC and IEDDA, strained alkynes can be bulky. |
| IEDDA Cycloaddition | Tetrazine + Strained Alkene (e.g., TCO) | 10³ - 10⁶[4] | >90 | Extremely fast kinetics, highly bioorthogonal. | Tetrazines can have limited stability, strained alkenes can be hydrophobic. |
| Staudinger Ligation | Azide + Phosphine (B1218219) | 0.001 - 0.01 | 50 - 80 | Highly bioorthogonal, produces a native amide bond (traceless version). | Very slow kinetics, phosphine reagents are prone to oxidation. |
Visualizing the Reaction Mechanisms
To better understand the chemical transformations underlying these bioorthogonal reactions, the following diagrams illustrate their respective mechanisms.
Caption: Mechanism of CBT Ligation.
Caption: Mechanism of SPAAC.
Caption: Mechanism of IEDDA Cycloaddition.
Choosing the Right Tool for the Job: A Decision-Making Workflow
The selection of a bioorthogonal reaction should be a strategic process based on the specific experimental requirements. The following decision tree provides a logical workflow to guide researchers in this process.
Caption: Decision tree for selecting a bioorthogonal reaction.
Detailed Experimental Protocols
To ensure the reproducibility and successful implementation of these bioorthogonal reactions, detailed experimental protocols are provided below.
Protocol 1: Site-Specific Protein Labeling using CBT Ligation
This protocol describes a general procedure for labeling a protein containing an N-terminal cysteine with a 2-cyanobenzothiazole (CBT) derivative.
Materials:
-
Protein with an N-terminal cysteine (purified)
-
CBT-functionalized probe (e.g., CBT-fluorophore, CBT-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Organic solvent for dissolving the CBT probe (e.g., DMSO or DMF)
-
Purification column (e.g., size-exclusion chromatography or affinity chromatography)
-
LC-MS system for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the purified protein with the N-terminal cysteine in PBS (pH 7.4) to a final concentration of 1-10 mg/mL (typically 50-200 µM).
-
Add TCEP to a final concentration of 1 mM to ensure the cysteine thiol is in its reduced state. Incubate for 30 minutes at room temperature.
-
-
CBT Probe Preparation:
-
Prepare a stock solution of the CBT-functionalized probe in an organic solvent (e.g., 10 mM in DMSO).
-
-
Ligation Reaction:
-
Add the CBT probe stock solution to the protein solution to achieve a final concentration that is typically a 5- to 20-fold molar excess over the protein. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at 37°C for 1-4 hours with gentle agitation. The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the excess unreacted CBT probe and byproducts.
-
Size-Exclusion Chromatography (SEC): This is a common method to separate the larger labeled protein from the smaller unreacted probe.
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag), this can be used for purification.
-
-
-
Analysis:
-
Confirm the successful labeling and determine the labeling efficiency using LC-MS. The mass of the labeled protein will be increased by the mass of the CBT probe.
-
SDS-PAGE analysis can also be used to visualize the shift in molecular weight of the labeled protein, especially if the probe is large.
-
Protocol 2: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the labeling of an azide-modified protein with a strained alkyne probe (e.g., DBCO-fluorophore).
Materials:
-
Azide-modified protein (purified)
-
Strained alkyne probe (e.g., DBCO-NHS ester for labeling amines, or a pre-functionalized DBCO probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for dissolving the strained alkyne (e.g., DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
LC-MS system for analysis
Procedure:
-
Protein and Probe Preparation:
-
Dissolve the azide-modified protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the strained alkyne probe in an organic solvent (e.g., 10 mM in DMSO).
-
-
SPAAC Reaction:
-
Add the strained alkyne probe stock solution to the protein solution to a final concentration that is a 2- to 10-fold molar excess over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the labeled protein from unreacted probe using size-exclusion chromatography.
-
-
Analysis:
-
Analyze the purified product by LC-MS to confirm conjugation and assess labeling efficiency.
-
If a fluorescent probe was used, the labeling can be confirmed by fluorescence spectroscopy or gel-based fluorescence imaging.
-
Protocol 3: Protein Labeling via Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition
This protocol describes the labeling of a tetrazine-modified protein with a strained alkene probe (e.g., TCO-fluorophore).
Materials:
-
Tetrazine-modified protein (purified)
-
Strained alkene probe (e.g., TCO-NHS ester or a pre-functionalized TCO probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for dissolving the strained alkene (e.g., DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
LC-MS or UV-Vis spectrophotometer for analysis
Procedure:
-
Protein and Probe Preparation:
-
Dissolve the tetrazine-modified protein in PBS (pH 7.4) to a concentration of 1-10 mg/mL.
-
Prepare a stock solution of the strained alkene probe in an organic solvent (e.g., 1 mM in DMSO).
-
-
IEDDA Reaction:
-
Add the strained alkene probe stock solution to the protein solution to a final concentration that is a 1.1- to 2-fold molar excess over the protein. Due to the fast kinetics, a large excess is often not necessary.
-
The reaction is typically very fast and can be complete within minutes at room temperature. Incubate for 30 minutes to ensure completion.
-
-
Purification:
-
Purify the labeled protein from any unreacted probe using size-exclusion chromatography.
-
-
Analysis:
-
The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Confirm conjugation and purity using LC-MS.
-
Quantify the labeling efficiency using UV-Vis spectroscopy by monitoring the absorbance of the tetrazine and the probe.
-
Conclusion: The Evolving Role of CBT Ligation
CBT ligation occupies a valuable niche in the bioorthogonal chemistry toolbox. Its high specificity for N-terminal cysteine residues provides a level of control that is difficult to achieve with other methods that target more abundant amino acids. While its kinetics are not as rapid as the fastest "click" reactions like IEDDA, it offers a reliable and catalyst-free method for site-specific protein modification under physiological conditions. For applications where precise control over the conjugation site is paramount and an N-terminal cysteine is accessible, CBT ligation remains a strong contender. As the field of bioorthogonal chemistry continues to evolve, the development of faster and more versatile ligation techniques will undoubtedly expand the possibilities for studying and manipulating biological systems with unprecedented precision. The continued refinement of existing methods like CBT ligation, alongside the discovery of novel reactions, will be crucial for advancing research in chemical biology, drug discovery, and beyond.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of 6-Amino-2-cyanobenzothiazole
Essential guidelines for the safe handling and disposal of 6-Amino-2-cyanobenzothiazole are critical for ensuring laboratory safety and environmental protection. This document provides researchers, scientists, and drug development professionals with immediate, procedural guidance for the responsible management of this compound.
This compound is a versatile heterocyclic building block used in various research applications. However, its hazardous properties, including acute oral toxicity and the risk of serious eye damage, necessitate stringent disposal protocols. Adherence to these procedures is paramount to mitigate risks and maintain compliance with safety regulations.
Immediate Safety and Handling
Before commencing any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound should occur within a well-ventilated fume hood to minimize the risk of inhalation.
Table 1: Key Safety and Hazard Information for this compound
| Parameter | Information |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)[1] |
| Signal Word | Danger[1] |
| Hazard Statements | H302: Harmful if swallowed. H318: Causes serious eye damage.[1] |
| Recommended PPE | N95 Dust Mask, Chemical Safety Goggles, Face Shield, Protective Gloves[1] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure the safety of laboratory personnel and the protection of the environment.
-
Waste Segregation and Collection :
-
Solid Waste : All solid forms of this compound, along with any contaminated materials such as gloves, wipes, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : If this compound is dissolved in a solvent, it should be collected in a separate, compatible container for liquid hazardous waste. Do not mix with other, incompatible waste streams.
-
Contaminated Labware : Any glassware or other labware that has come into contact with the compound must be decontaminated or disposed of as hazardous waste. For reusable glassware, a triple rinse with a suitable solvent is recommended. The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
-
Labeling of Hazardous Waste :
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards associated with the chemical (e.g., "Toxic," "Eye Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage of Hazardous Waste :
-
Waste containers must be kept securely sealed at all times, except when adding waste.
-
Store the waste in a designated, secondary containment area that is away from incompatible materials.
-
-
Final Disposal :
-
Professional Disposal is Mandatory : Due to its hazardous nature, this compound must be disposed of through a licensed and certified hazardous waste management company.
-
Consult Environmental Health and Safety (EHS) : It is imperative to consult with your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations and will arrange for the collection and disposal of the hazardous waste.
-
Prohibited Disposal Methods : Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the sanitary sewer.
-
Disposal Workflow and Decision Process
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The recommended and safest approach is collection and disposal via a professional hazardous waste service. Any attempt at chemical treatment without a validated protocol could lead to the generation of unknown and potentially more hazardous byproducts.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the hazardous properties of this compound and the required disposal procedures.
Caption: Relationship between hazards and disposal procedures.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
